molecular formula C24H25FN2O3 B1662363 TC-MCH 7c

TC-MCH 7c

Numéro de catalogue: B1662363
Poids moléculaire: 408.5 g/mol
Clé InChI: ANCFKYJMXNMYNZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the development of ligands for central nervous system (CNS) targets. This synthetic small molecule features a pyridin-2-one core structure, substituted with a (4-fluorophenyl)methoxy group and a phenyl ring connected via a flexible ethoxy linker bearing a pyrrolidine terminus. The inclusion of the fluorine atom on the phenyl ring is a common strategy in drug design, as it can influence the molecule's metabolic stability, lipophilicity, and overall pharmacokinetic profile . The pyrrolidine group is a frequently employed nitrogen-containing heterocycle in pharmaceuticals, known to contribute to favorable physicochemical properties and molecular interactions . Compounds with structural similarities, particularly those featuring the 4-fluorophenyl and pyrrolidin-1-ylethoxy pharmacophores, have demonstrated potent and selective activity as inverse agonists at serotonin receptors, such as the 5-hydroxytryptamine (5-HT2A) receptor . This mechanism is a validated target for investigating novel therapeutic agents for a range of neurological and psychiatric conditions. As such, this compound serves as a valuable building block and pharmacological probe for researchers exploring new ligands for G-protein coupled receptors (GPCRs) . Its primary research applications include use as a reference standard in bioassays, a key intermediate in the synthesis of more complex molecules, and a tool compound for investigating signal transduction pathways and receptor function in vitro. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) prior to use.

Propriétés

IUPAC Name

4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN2O3/c25-20-5-3-19(4-6-20)18-30-23-11-14-27(24(28)17-23)21-7-9-22(10-8-21)29-16-15-26-12-1-2-13-26/h3-11,14,17H,1-2,12-13,15-16,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCFKYJMXNMYNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)N3C=CC(=CC3=O)OCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of TC-MCH 7c

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Tenets of TC-MCH 7c Action: A Selective Antagonist of MCHR1

This compound, a phenylpyridone derivative, functions as a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1).[1][2][3] This G protein-coupled receptor (GPCR) is a key regulator of energy homeostasis, and its antagonism by this compound has demonstrated significant potential in preclinical models of obesity. This technical guide elucidates the molecular mechanisms, signaling pathways, and experimental validation of this compound's action.

Quantitative Pharmacological Profile

The antagonist properties of this compound have been characterized through a series of in vitro assays, quantifying its binding affinity and functional inhibition of the MCHR1.

ParameterSpecies/SystemValueAssay Type
IC₅₀ Human MCHR1 (CHO cells)5.6 nMRadioligand Binding
Kᵢ Human MCHR13.4 nMRadioligand Binding
Kᵢ Mouse MCHR13.0 nMRadioligand Binding
IC₅₀ MCHR1 (Intracellular Ca²⁺ Mobilization)9.7 µMFunctional Assay
IC₅₀ hERG9.0 µMOff-target Assay
Selectivity MCHR2> 10 µMRadioligand Binding

Data compiled from multiple sources.[1][2]

The MCHR1 Signaling Cascade: A Dual G-Protein System

The Melanin-concentrating hormone (MCH) receptor 1 is coupled to at least two major G protein families: Gαi and Gαq. This compound, by blocking the binding of the endogenous ligand MCH, prevents the activation of these downstream signaling pathways.

Gαi-Mediated Pathway: Inhibition of cAMP Production

Upon MCH binding, the activated Gαi subunit of the G protein complex inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). As an antagonist, this compound prevents this MCH-induced reduction in cAMP levels.

G_alpha_i_pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds & Activates TCMCH7c This compound TCMCH7c->MCHR1 Blocks G_alpha_i Gαi MCHR1->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits cAMP cAMP AC->cAMP Decreases G_alpha_q_pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds & Activates TCMCH7c This compound TCMCH7c->MCHR1 Blocks G_alpha_q Gαq MCHR1->G_alpha_q Activates PLC Phospholipase C G_alpha_q->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 Ca2_ER ER Ca²⁺ Stores IP3->Ca2_ER Binds & Opens Channels Ca2_cyto Cytosolic Ca²⁺ Ca2_ER->Ca2_cyto Release experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Binding Radioligand Binding Assay cAMP cAMP Functional Assay Calcium Calcium Mobilization Assay DIO Diet-Induced Obesity Model TCMCH7c This compound TCMCH7c->Binding Determine Ki TCMCH7c->cAMP Determine IC50 (Gαi) TCMCH7c->Calcium Determine IC50 (Gαq) TCMCH7c->DIO Assess Anti-Obesity Effects

References

TC-MCH 7c: A Selective Melanin-Concentrating Hormone Receptor 1 Antagonist for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The melanin-concentrating hormone (MCH) system plays a pivotal role in the regulation of energy homeostasis, making its components attractive targets for the development of therapeutics for metabolic disorders. The MCH receptor 1 (MCH1R), a G-protein coupled receptor predominantly expressed in the brain, is a key mediator of MCH's orexigenic effects. Antagonism of MCH1R has been shown to reduce food intake and body weight in preclinical models of obesity. TC-MCH 7c is a potent and selective MCH1R antagonist that has demonstrated efficacy in rodent models of diet-induced obesity. This technical guide provides a comprehensive overview of the pharmacological data and experimental methodologies associated with this compound, intended to facilitate further research and development in this area.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound, establishing its potency, selectivity, and efficacy.

Table 1: In Vitro Activity of this compound

ParameterSpeciesValueReference
Ki (Binding Affinity) Human MCH1R3.4 nM
Mouse MCH1R3.0 nM
IC50 (Functional Antagonism) Human MCH1R (CHO cells)5.6 nM[1]
Human MCH2R>10 µM[1]
FLIPR Assay23 nM
[Ca2+]i Mobilization9.7 µM
hERG IC50 9.0 µM

Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obesity (DIO) Mouse Model

Dose (Oral)Treatment DurationBody Weight ReductionReference
3-30 mg/kg (once daily)1.5 monthsDose-dependent reduction[1]

Table 3: Pharmacokinetic Profile of this compound in Mice

Dose (Oral)Time PointPlasma Concentration (µM)Reference
30 mg/kg2 hours5.1
15 hours1.8
24 hours0.7

Signaling Pathways and Experimental Workflows

Visual representations of the MCH1R signaling cascade and the experimental workflow for evaluating this compound in vivo are provided below.

MCH1R_Signaling_Pathway MCH1R Signaling Pathway cluster_G_proteins G-Protein Coupling MCH MCH MCH1R MCH1R MCH->MCH1R Binds & Activates Gai Gαi MCH1R->Gai Gaq Gαq MCH1R->Gaq TC_MCH_7c This compound TC_MCH_7c->MCH1R Binds & Blocks AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C Gaq->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 In_Vivo_Workflow In Vivo Evaluation of this compound start Start: Diet-Induced Obese (DIO) Mice acclimation Acclimation Period start->acclimation randomization Randomization into Treatment Groups acclimation->randomization treatment Daily Oral Administration: - Vehicle - this compound (e.g., 3, 10, 30 mg/kg) randomization->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring Chronic Dosing pk_sampling Pharmacokinetic Blood Sampling treatment->pk_sampling Satellite Group data_analysis Data Analysis: - Body Weight Change - Food Consumption - Plasma Drug Concentration monitoring->data_analysis pk_sampling->data_analysis end End: Efficacy & PK Profile data_analysis->end

References

The Role of TC-MCH 7c in Appetite Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Melanin-Concentrating Hormone System and Appetite

The neuropeptide melanin-concentrating hormone (MCH) is a key regulator of energy balance, primarily produced in the lateral hypothalamic area.[1][2] MCH exerts its effects by binding to G-protein coupled receptors, with the MCH1 receptor (MCH1R) being the primary mediator of its functions in rodents.[1] Activation of the MCH system is known to promote food intake and energy conservation, leading to an overall increase in body weight.[1][3] Consequently, antagonism of the MCH1R has emerged as a significant area of research for the development of anti-obesity therapeutics.[4][5][6][7]

TC-MCH 7c is a potent, selective, orally available, and brain-penetrant MCH1R antagonist.[8][9][10] As a phenylpyridone derivative, it serves as a critical tool for investigating the physiological roles of the MCH system and as a lead compound in drug discovery programs targeting obesity and related metabolic disorders.[8]

Mechanism of Action of this compound

This compound functions as a competitive antagonist at the MCH1 receptor. By binding to MCH1R, it prevents the endogenous ligand, MCH, from activating the receptor. This blockade inhibits the downstream signaling cascades that would normally be initiated by MCH, which are coupled to Gαi and Gαq proteins.[11] The ultimate effect is the attenuation of MCH's orexigenic (appetite-stimulating) and energy-conserving signals.[12]

Quantitative Data for this compound

The following tables summarize the key quantitative parameters defining the in vitro and in vivo pharmacological profile of this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

ParameterSpecies/Cell LineValueReference
IC₅₀ (hMCH1R) hMCH1R-expressing CHO cells5.6 nM[8][9][10][13][14]
Kᵢ (human MCH1R) -3.4 nM[8]
Kᵢ (mouse MCH1R) -3.0 nM[8]
IC₅₀ (MCH2R) -> 10 µM[9][13][14]
IC₅₀ (FLIPR) -23 nM[8]
IC₅₀ (hERG) -9.0 µM[8]
IC₅₀ ([Ca²⁺]i mobilization) -9.7 µM[8]

Table 2: In Vivo Pharmacokinetics in DIO Mice (30 mg/kg, oral)

Time PointPlasma ConcentrationReference
2 hours 5.1 µM[8]
15 hours 1.8 µM[8]
24 hours 0.7 µM[8]

Table 3: In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

CompoundDose Range (oral)DurationEffectReference
This compound 3-30 mg/kgOnce-daily for 1.5 monthsDose-dependent reduction in body weight[8]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, rendered using Graphviz, illustrate the MCH1R signaling pathway, the antagonistic action of this compound, and a typical experimental workflow.

MCH1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH MCH (Melanin-Concentrating Hormone) MCH1R MCH1 Receptor MCH->MCH1R Binds to G_protein Gαi / Gαq MCH1R->G_protein Activates Effector Downstream Effectors (e.g., Adenylyl Cyclase, PLC) G_protein->Effector Modulates Response Cellular Response (Increased Appetite, Decreased Energy Expenditure) Effector->Response Leads to

Caption: MCH1 Receptor Signaling Pathway.

TC_MCH_7c_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH MCH MCH1R MCH1 Receptor MCH->MCH1R Binding blocked TC_MCH_7c This compound TC_MCH_7c->MCH1R Binds and blocks G_protein Gαi / Gαq MCH1R->G_protein No Activation Blocked_Response Blocked Cellular Response (Reduced Appetite) G_protein->Blocked_Response

Caption: Antagonistic action of this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding_assay Radioligand Binding Assay (Determine Ki) functional_assay Functional Assay (e.g., Calcium Mobilization - Determine IC50) binding_assay->functional_assay selectivity Selectivity Screening (vs. MCH2R, other receptors) functional_assay->selectivity pk_pd Pharmacokinetics/Pharmacodynamics (Determine exposure and target engagement) selectivity->pk_pd Candidate Progression acute_feeding Acute Feeding Studies (Assess short-term effects on food intake) pk_pd->acute_feeding chronic_dio Chronic Diet-Induced Obesity (DIO) Model (Evaluate long-term effects on body weight) acute_feeding->chronic_dio

Caption: Preclinical workflow for an MCH1R antagonist.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments used in the evaluation of MCH1R antagonists like this compound.

In Vitro Radioligand Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of this compound for the MCH1 receptor.[15]

  • Methodology:

    • Receptor Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human MCH1 receptor.[9][15]

    • Assay Setup: In a 96-well plate, prepared membranes are incubated with a radiolabeled MCH1R ligand (e.g., [¹²⁵I]-MCH) and varying concentrations of the unlabeled test compound (this compound).[15]

    • Incubation: The mixture is incubated to allow the binding reaction to reach equilibrium.

    • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The filters are then washed to remove non-specific binding.

    • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The Kᵢ value is then determined using the Cheng-Prusoff equation.[15]

In Vitro Functional Assay (Calcium Mobilization)
  • Objective: To determine the functional antagonist activity (IC₅₀) of this compound by measuring its ability to block MCH-induced intracellular calcium mobilization.[15]

  • Methodology:

    • Cell Preparation: CHO cells expressing the MCH1 receptor are seeded in 96-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[15]

    • Compound Incubation: The cells are pre-incubated with various concentrations of this compound.[15]

    • Agonist Stimulation: MCH is added to the wells to stimulate the MCH1R.

    • Signal Detection: The resulting change in intracellular calcium concentration is measured in real-time using a fluorometric imaging plate reader (FLIPR).[8][15]

    • Data Analysis: The IC₅₀ value is calculated as the concentration of this compound that produces a 50% inhibition of the maximal calcium response induced by MCH.

In Vivo Diet-Induced Obesity (DIO) Model
  • Objective: To evaluate the long-term efficacy of this compound in reducing body weight in a preclinical model of obesity.[15][16]

  • Methodology:

    • Induction of Obesity: Male C57BL/6 mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce a stable obese phenotype.[16]

    • Acclimation and Baseline: Animals are single-housed and acclimated. Baseline body weight and food intake are recorded for several days prior to treatment.

    • Compound Administration: this compound is formulated for oral administration (e.g., in a suitable vehicle) and administered once daily via oral gavage at various doses (e.g., 3, 10, 30 mg/kg). A vehicle control group is run in parallel.[8]

    • Monitoring: Body weight and food intake are measured daily throughout the study period (e.g., 1.5 months).[8][16]

    • Data Analysis: The change in body weight and cumulative food intake over time are compared between the this compound-treated groups and the vehicle control group using appropriate statistical methods, such as repeated measures ANOVA.[16]

Conclusion

This compound is a well-characterized, potent, and selective MCH1R antagonist that effectively reduces body weight in preclinical models of obesity.[8][9] Its mechanism of action involves the direct blockade of the orexigenic signals mediated by MCH in the central nervous system. The comprehensive quantitative data and established experimental protocols make this compound an invaluable tool for researchers investigating the intricacies of appetite regulation and for drug development professionals seeking to validate the MCH1R as a therapeutic target for obesity. Further investigation into compounds like this compound holds promise for addressing the global health challenge of obesity and its associated metabolic comorbidities.[5][7]

References

A Technical Deep Dive into TC-MCH 7c: A Selective MCH1R Antagonist for Energy Homeostasis Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating global prevalence of obesity and its associated metabolic disorders has intensified the search for novel therapeutic interventions. The melanin-concentrating hormone (MCH) system, a key regulator of energy homeostasis, has emerged as a promising target. MCH, an orexigenic neuropeptide, exerts its effects through the MCH receptor 1 (MCH1R), a G-protein coupled receptor predominantly expressed in the brain. Antagonism of MCH1R has been shown to reduce food intake and body weight in preclinical models, highlighting its therapeutic potential. This technical guide provides an in-depth overview of TC-MCH 7c, a potent and selective MCH1R antagonist, focusing on its pharmacological profile, its effects on energy homeostasis, and the experimental methodologies used in its evaluation.

This compound: Pharmacological Profile

This compound is a phenylpyridone derivative that has been identified as a potent, selective, orally available, and brain-penetrant MCH1R antagonist.[1][2][3] Its pharmacological characteristics are summarized below.

In Vitro Activity

This compound demonstrates high affinity and functional antagonism at the human and mouse MCH1R. The compound shows significant selectivity for MCH1R over MCH2R.

ParameterSpeciesValueReference
IC50 (hMCH1R)Human5.6 nM[1][4]
Ki (hMCH1R)Human3.4 nM[1]
Ki (mMCH1R)Mouse3.0 nM[1]
IC50 (MCH2R)Human> 10 µM[4]
IC50 (FLIPR)-23 nM[1]
IC50 ([Ca2+]i mobilization)-9.7 µM[1]
IC50 (hERG)-9.0 µM[1]
In Vivo Pharmacokinetics

In a study with diet-induced obese (DIO) mice, oral administration of this compound at a dose of 30 mg/kg resulted in significant plasma concentrations, demonstrating its oral bioavailability.[1]

Time PointPlasma Concentration (µM)
2 hours5.1
15 hours1.8
24 hours0.7

Effects on Energy Homeostasis

Preclinical studies in diet-induced obese (DIO) mice have demonstrated the efficacy of this compound in regulating energy homeostasis, primarily through the reduction of body weight.

Body Weight Reduction in DIO Mice

Chronic once-daily oral administration of this compound for 1.5 months resulted in a dose-dependent reduction in body weight in DIO mice.[1]

Dose (mg/kg)Effect on Body WeightReference
3 - 30Excellent, dose-dependent reduction[1]

MCH1R Signaling Pathway

The MCH1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαi and Gαq proteins. Upon activation by MCH, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gαq pathway activates phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations ([Ca2+]i). This compound acts by blocking these signaling cascades.

MCH1R_Signaling_Pathway cluster_membrane Plasma Membrane MCH1R MCH1R Gai Gαi MCH1R->Gai Activates Gaq Gαq MCH1R->Gaq Activates MCH MCH MCH->MCH1R Binds & Activates TCMCH7c This compound TCMCH7c->MCH1R Blocks AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C (PLC) Gaq->PLC Activates cAMP ↓ cAMP AC->cAMP Ca_increase ↑ [Ca²⁺]i PLC->Ca_increase Physiological_Response Orexigenic Effects (e.g., increased food intake, decreased energy expenditure) cAMP->Physiological_Response Ca_increase->Physiological_Response

MCH1R Signaling Pathway

Experimental Protocols

The following section details the methodologies for key experiments cited in the evaluation of this compound and other MCH1R antagonists.

In Vitro Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of this compound for the MCH1R.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the recombinant human or mouse MCH1R.

  • Assay Components: The assay mixture includes the cell membranes, a radiolabeled MCH1R ligand (e.g., [125I]-MCH), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated via rapid filtration.

  • Detection: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Diet-Induced Obesity (DIO) Model

Objective: To evaluate the in vivo efficacy of this compound on body weight and food intake in a model of obesity.

Methodology:

  • Animal Model: Male C57BL/6 mice are typically used.

  • Diet: Obesity is induced by feeding the mice a high-fat diet (HFD), with 45-60% of calories derived from fat, for a period of several weeks (e.g., 8-12 weeks). A control group is maintained on a standard chow diet.

  • Compound Administration: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) via gavage.

  • Dosing Regimen: A once-daily dosing regimen is typically employed for a chronic study (e.g., 1.5 months).

  • Measurements:

    • Body Weight: Measured daily or several times per week.

    • Food Intake: Measured daily by weighing the amount of food consumed.

    • Metabolic Parameters: At the end of the study, blood samples can be collected to measure plasma levels of glucose, insulin, leptin, and lipids. Body composition (fat mass and lean mass) can be determined using techniques like DEXA.

  • Data Analysis: Changes in body weight and food intake over time are analyzed using appropriate statistical methods, such as repeated measures ANOVA.

DIO_Mouse_Study_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (1.5 months) cluster_analysis Endpoint Analysis Animal_Selection Select Male C57BL/6 Mice Diet_Induction Induce Obesity with High-Fat Diet (8-12 weeks) Animal_Selection->Diet_Induction Grouping Randomize into Treatment Groups Diet_Induction->Grouping Dosing Daily Oral Gavage: - Vehicle - this compound (3, 10, 30 mg/kg) Grouping->Dosing Monitoring Daily Monitoring: - Body Weight - Food Intake Dosing->Monitoring Terminal_Measurements Terminal Measurements: - Plasma Glucose, Insulin, Lipids - Body Composition (DEXA) Dosing->Terminal_Measurements End of Study Monitoring->Dosing Daily Cycle Data_Analysis Statistical Analysis Terminal_Measurements->Data_Analysis

References

The Therapeutic Potential of TC-MCH 7c: A Preclinical In-Depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An overview of the core biology, mechanism of action, and therapeutic promise of the selective MCH1R antagonist, TC-MCH 7c, for researchers, scientists, and drug development professionals.

This compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH₁R), a G-protein coupled receptor predominantly expressed in the brain.[1] Emerging preclinical evidence suggests that by blocking the activity of the melanin-concentrating hormone (MCH) system, this compound holds therapeutic potential in a range of conditions, including pain, obesity, and mood disorders. This technical guide synthesizes the current understanding of this compound, detailing its mechanism of action, summarizing key preclinical findings, and outlining the experimental protocols used in its evaluation.

Core Concepts and Mechanism of Action

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in regulating energy homeostasis, feeding behavior, sleep, and mood.[2] It exerts its effects by binding to two G-protein coupled receptors, MCH₁R and MCH₂R. In rodents, MCH₁R is the sole functional MCH receptor.[2] this compound acts as a competitive antagonist at the MCH₁R, thereby blocking the downstream signaling cascades initiated by MCH.

The MCH₁R can couple to various G-proteins, including Gαi, Gαq, and Gαs, leading to diverse intracellular responses.[3] Notably, MCH signaling has been shown to be mediated by protein kinase C-dependent activation of GABAᴀ receptors.[3] this compound effectively inhibits these pathways, as demonstrated by its ability to block MCH-induced effects in various preclinical models.[4]

Preclinical Data Summary

The therapeutic potential of this compound has been investigated in several preclinical models, with key quantitative findings summarized below.

ParameterValueSpecies/ModelSource
In Vitro Potency
IC₅₀ (hMCH₁R)5.6 nMCHO cells expressing human MCH₁R[1][5]
IC₅₀ (MCH₂R)> 10 µM-[1][5]
In Vivo Efficacy
Dose (analgesia)10 mg/kg, i.p.Mice (CFA-induced inflammatory pain)[4][6][7]
Dose (feeding behavior)1 µg (intracerebral infusion)Mice[8]
Effect on Body WeightDecreaseMouse model of diet-induced obesity[1][5]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved in this compound's mechanism of action and the experimental approaches used to study it, the following diagrams have been generated.

MCH_Signaling_Pathway MCH Melanin-Concentrating Hormone (MCH) MCHR1 MCH₁ Receptor MCH->MCHR1 Binds G_protein Gαq/i/s MCHR1->G_protein Activates TCMCH7c This compound TCMCH7c->MCHR1 Blocks PLC Phospholipase C G_protein->PLC Activates AC Adenylyl Cyclase G_protein->AC Inhibits/Activates PKC Protein Kinase C PLC->PKC Ca_release Ca²⁺ Release PLC->Ca_release GABA_A GABAᴀ Receptor PKC->GABA_A Activates Neuronal_Inhibition Neuronal Inhibition GABA_A->Neuronal_Inhibition cAMP cAMP AC->cAMP Modulates cAMP->Neuronal_Inhibition Ca_release->Neuronal_Inhibition

Caption: MCH₁ Receptor Signaling Cascade and the Inhibitory Action of this compound.

Experimental_Workflow_Pain_Model cluster_induction Pain Induction cluster_treatment Treatment cluster_assessment Pain Assessment CFA_injection CFA Injection (hind paw) TC_MCH_7c_admin This compound (10 mg/kg, i.p.) CFA_injection->TC_MCH_7c_admin MCH_admin MCH (10 µg, i.n.) TC_MCH_7c_admin->MCH_admin von_Frey von Frey Test (Mechanical Allodynia) MCH_admin->von_Frey Hot_Plate Hot Plate Test (Thermal Hyperalgesia) MCH_admin->Hot_Plate

Caption: Workflow for Evaluating this compound in an Inflammatory Pain Model.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Animal Models
  • Species: 8-week-old male C57BL/6 mice weighing 24–26 g were used in studies of pain and inflammation.[4][6]

  • Housing: Animals were housed under standard laboratory conditions with ad libitum access to food and water.

  • Ethical Considerations: All animal procedures were conducted in accordance with relevant institutional and national guidelines for the care and use of laboratory animals.

CFA-Induced Inflammatory Pain Model
  • Induction: Inflammatory pain was induced by a single intraplantar injection of 100 µL of Complete Freund's Adjuvant (CFA) into the right hind paw.[7] Control animals received an injection of saline.[7]

  • Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg/day for 5 days.[4][6][7] This was followed 30 minutes later by intranasal (i.n.) administration of MCH (10 µg/30 µl/day for 5 days).[4][6][7]

  • Behavioral Testing:

    • Mechanical Allodynia (von Frey Test): Mechanical sensitivity was assessed using von Frey filaments 30 minutes after the final MCH treatment.[4][6][7]

    • Thermal Hyperalgesia (Hot Plate Test): The hot plate test was performed by placing the mice on a surface maintained at 52°C and measuring the latency to a nociceptive response (e.g., licking or jumping).[7]

Electrophysiology
  • Slice Preparation: Acute brain slices were prepared from mice.[2][3]

  • Recording: Whole-cell patch-clamp recordings were performed on neurons in specific brain regions, such as the lateral septum and ventral tegmental area.[2][3]

  • Drug Application: this compound (10 µM) was bath-applied to the slices for at least 10 minutes prior to the application of MCH to ensure saturation and antagonism of the MCH₁R.[2][3]

Immunohistochemistry and In Situ Hybridization
  • Tissue Preparation: Animals were perfused, and brain tissue was collected, sectioned, and mounted on slides.[4][9]

  • Immunohistochemistry: Sections were incubated with primary antibodies against specific markers (e.g., c-Fos, CB1R) followed by fluorescently labeled secondary antibodies for visualization.[4]

  • RNAscope in situ hybridization: This technique was used to detect MCHR1 mRNA in brain tissue to identify MCH target cells.[3][10]

Future Directions

The preclinical data for this compound are promising, highlighting its potential as a therapeutic agent for a variety of disorders. However, further research is necessary to fully elucidate its therapeutic window, safety profile, and efficacy in more complex disease models. The transition from preclinical findings to clinical trials will be a critical next step in determining the ultimate utility of this compound in human health.[6] While extensive efforts have been made to develop MCHR1 antagonists for obesity, none have yet received regulatory approval, underscoring the challenges in translating these preclinical findings to the clinic.[6]

References

The Impact of TC-MCH 7c on Feeding Behavior in Rodents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of the role of the Melanin-Concentrating Hormone (MCH) system in regulating feeding behavior, with a specific focus on the pharmacological effects of TC-MCH 7c, a selective MCH Receptor 1 (MCHR1) antagonist, in rodent models.

Introduction: The MCH System in Energy Homeostasis

Melanin-concentrating hormone (MCH) is a 19-amino acid cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta.[1][2] It is a potent orexigenic factor, meaning it stimulates appetite and food intake.[1][3] The physiological effects of MCH are mediated through G-protein coupled receptors (GPCRs). In rodents, the primary receptor is the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[2][4]

The MCH system is a critical regulator of energy balance. Central administration of MCH in rodents acutely increases food consumption, while chronic exposure leads to weight gain and obesity.[1][3][5] Conversely, genetic deletion of MCH or MCHR1 results in a lean phenotype with resistance to diet-induced obesity.[1][3][4] This has established MCHR1 as a promising therapeutic target for the treatment of obesity.

This compound is a potent, selective, orally active, and brain-penetrant small molecule antagonist of MCHR1.[6][7] Its high selectivity and favorable pharmacokinetic profile make it a valuable tool for investigating the physiological roles of the MCH system and a lead compound in the development of anti-obesity therapeutics.

MCHR1 Signaling Pathway and Antagonism by this compound

MCHR1 is a GPCR that can couple to multiple G-protein subtypes, primarily Gαi/o and Gαq.[5][8]

  • Gαi/o Pathway (Inhibitory): Upon MCH binding, the Gαi/o pathway is activated, leading to the inhibition of adenylyl cyclase. This results in a decrease in intracellular cyclic AMP (cAMP) levels, which generally leads to neuronal inhibition.[5]

  • Gαq Pathway (Excitatory): Activation of the Gαq pathway stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to an increase in cytosolic Ca2+ concentration and subsequent activation of downstream kinases like Protein Kinase C (PKC) and extracellular signal-regulated kinase (ERK).[5][8][9]

This compound acts as a competitive antagonist, binding to MCHR1 and preventing MCH from activating these downstream signaling cascades. By blocking MCH signaling, this compound effectively inhibits the orexigenic and pro-metabolic effects of endogenous MCH.

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling MCH MCH Peptide MCHR1 MCHR1 MCH->MCHR1 Binds & Activates TCMCH7c This compound TCMCH7c->MCHR1 Binds & Blocks Gi Gαi/o MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C (PLC) Gq->PLC cAMP ↓ cAMP AC->cAMP Orexigenic ↑ Food Intake ↓ Energy Expenditure cAMP->Orexigenic Ca ↑ Intracellular [Ca2+] PLC->Ca Ca->Orexigenic

Caption: MCHR1 Signaling and Antagonism by this compound.

Quantitative Data Presentation

The efficacy and selectivity of this compound have been characterized through various in vitro and in vivo studies.

Table 1: In Vitro Characteristics of this compound
ParameterSpecies/SystemValueReference
IC₅₀ Human MCHR1 (CHO cells)5.6 nM[6][7]
Ki Human MCHR13.4 nM[7]
Ki Mouse MCHR13.0 nM[7]
Selectivity MCHR2> 10 µM[6]
Table 2: In Vivo Effects of this compound in Rodent Models
ModelSpeciesDose & RouteDurationKey FindingsReference
Diet-Induced Obesity (DIO)Mouse3-30 mg/kg (oral, daily)1.5 monthsDose-dependent reduction in body weight.[7]
PharmacokineticsMouse30 mg/kg (oral)24 hoursPlasma concentrations: 5.1 µM (2h), 1.8 µM (15h), 0.7 µM (24h).[7]
Table 3: Effects of MCHR1 Modulation on Feeding Behavior
Compound TypeAdministrationEffect on Food IntakeEffect on Meal PatternReference
MCH (Agonist)ICV Infusion↑ Food Intake (+23% chronic)↑ Meal Size[10][11]
MCHR1 AntagonistICV Infusion↓ Food Intake (-16% chronic)↓ Meal Size[4][11]
MCHR1 AntagonistOral↓ Body Weight GainNot specified[7]

Impact on Feeding Behavior

The MCH system modulates both homeostatic and motivational aspects of feeding.

  • Homeostatic Feeding: MCHR1 antagonists, including this compound, reduce overall food intake and lead to weight loss, primarily by decreasing body fat.[7][11] Studies on other MCHR1 antagonists and MCH administration suggest this is achieved by reducing meal size rather than the number of meals, indicating a role for MCH in satiety signaling.[4][10][12]

  • Motivational and Reward-Based Feeding: The MCH system is heavily implicated in the motivation to consume palatable, energy-dense foods.[13][14] MCH neurons project to reward centers like the nucleus accumbens.[12][15] Administration of MCHR1 antagonists has been shown to reduce self-administration of sucrose (B13894) and suppress cue-induced reinstatement of sucrose-seeking behavior in rats, suggesting they decrease the rewarding properties of palatable food.[13]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize MCHR1 antagonists like this compound.

In Vitro Assays

A. Receptor Binding Assay (Competitive Inhibition)

  • Objective: To determine the binding affinity (Ki) of this compound for MCHR1.

  • Protocol:

    • Membrane Preparation: Membranes are prepared from CHO or HEK293 cells stably expressing recombinant human or mouse MCHR1.

    • Assay Components: The assay mixture includes cell membranes, a radiolabeled MCH ligand (e.g., [¹²⁵I]-MCH), and varying concentrations of the unlabeled antagonist (this compound).

    • Incubation: The mixture is incubated to allow binding to reach equilibrium.

    • Separation: Bound and free radioligand are separated via rapid filtration through glass fiber filters.

    • Detection: The radioactivity retained on the filters is quantified using a gamma counter.

    • Analysis: Data are analyzed using non-linear regression to calculate the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation.

B. Calcium Mobilization Assay (Functional Antagonism)

  • Objective: To measure the functional ability of this compound to block MCH-induced MCHR1 signaling.

  • Protocol:

    • Cell Culture: HEK293 cells stably expressing MCHR1 are plated in a 96-well plate.[8]

    • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[8]

    • Compound Addition: Cells are pre-incubated with varying concentrations of this compound or vehicle.

    • Agonist Stimulation: An EC₅₀ concentration of MCH is added to the wells to stimulate the receptor.

    • Detection: Changes in intracellular calcium concentration are measured in real-time as changes in fluorescence using an instrument like a FLIPR (Fluorometric Imaging Plate Reader).

    • Analysis: The ability of this compound to inhibit the MCH-induced calcium signal is used to determine its functional IC₅₀.

In Vivo Studies

A. Diet-Induced Obesity (DIO) Model

  • Objective: To evaluate the long-term efficacy of this compound on body weight and food intake in an obesity model.

  • Protocol:

    • Animal Model: Male C57BL/6 mice are fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity.

    • Compound Administration: Obese mice are treated once daily with this compound (e.g., 3, 10, 30 mg/kg) or vehicle via oral gavage for an extended period (e.g., 1.5 months).[7]

    • Measurements: Body weight and food intake are recorded daily.

    • Terminal Analysis: At the end of the study, body composition (fat and lean mass) can be analyzed using techniques like DEXA or NMR. Plasma biomarkers (e.g., insulin, leptin) may also be measured.

    • Analysis: Changes in body weight, cumulative food intake, and body composition are compared between treatment groups.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Testing Binding Receptor Binding Assay (Determine Ki) Functional Calcium Mobilization Assay (Determine Functional IC50) Induction Induce Obesity in Mice (High-Fat Diet) Binding->Induction Proceed if potent & selective Treatment Chronic Oral Dosing (this compound vs. Vehicle) Induction->Treatment Monitoring Daily Monitoring (Body Weight, Food Intake) Treatment->Monitoring Analysis Terminal Analysis (Body Composition, Biomarkers) Monitoring->Analysis Result Efficacy Data: Reduced Body Weight & Food Intake Analysis->Result

References

An In-depth Technical Guide to TC-MCH 7c: A Potent and Selective MCH1R Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TC-MCH 7c is a potent, selective, orally available, and brain-penetrant antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1R). As a member of the phenylpyridone class of compounds, it has demonstrated significant efficacy in preclinical models of obesity, primarily through the modulation of appetite and energy homeostasis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and the underlying mechanism of action of this compound. Detailed experimental protocols for its synthesis and key biological assays are provided, alongside visualizations of its signaling pathway and a representative experimental workflow to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 4-((4-Fluorobenzyl)oxy)-1-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyridin-2(1H)-one, is a small molecule with the molecular formula C24H25FN2O3 and a molecular weight of 408.47 g/mol . Its unique structure confers high affinity and selectivity for the MCH1 receptor.

PropertyValue
Chemical Name 4-((4-Fluorobenzyl)oxy)-1-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)pyridin-2(1H)-one
Molecular Formula C24H25FN2O3
Molecular Weight 408.47 g/mol
CAS Number 864756-35-4
SMILES C1CCN(CC1)CCOC2=CC=C(C=C2)N3C=C(C=C(C3=O)OCC4=CC=C(C=C4)F)
Appearance White to off-white solid
Solubility Soluble in DMSO and ethanol
Storage Store at -20°C for long-term stability

Biological Properties and In Vitro Activity

This compound is a highly potent antagonist of the human MCH1 receptor, demonstrating low nanomolar efficacy in various in vitro assays. Its selectivity for MCH1R over other receptors, including MCH2R, is a key characteristic.

AssayReceptorSpeciesValue
IC50 MCH1RHuman5.6 nM
Ki MCH1RHuman3.4 nM
Ki MCH1RMouse3.0 nM
IC50 MCH2RHuman>10,000 nM
IC50 (FLIPR) MCH1RHuman23 nM
IC50 ([Ca2+]i) MCH1RHuman9.7 µM
IC50 (hERG) -Human9.0 µM

In Vivo Efficacy: Diet-Induced Obesity Model

In a well-established diet-induced obesity (DIO) mouse model, oral administration of this compound led to a dose-dependent reduction in body weight. This effect is attributed to a decrease in food intake and potentially an increase in energy expenditure.

Animal ModelDietDosageDosing RegimenOutcome
DIO MiceHigh-Fat Diet3-30 mg/kgOnce daily, oralSignificant dose-dependent reduction in body weight

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by competitively blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to the MCH1 receptor. MCH1R is a G-protein coupled receptor (GPCR) that primarily couples to Gαi and Gαq proteins. Upon MCH binding, MCH1R activation leads to:

  • Inhibition of adenylyl cyclase (via Gαi), resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Activation of phospholipase C (PLC) (via Gαq), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC).

  • Activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway , which is involved in cell growth and differentiation.

  • Engagement of β-arrestin , which can mediate receptor desensitization and internalization, as well as initiate distinct signaling cascades.

By antagonizing MCH1R, this compound effectively inhibits these downstream signaling events, thereby reducing the orexigenic (appetite-stimulating) effects of MCH.

MCH1R_Signaling_Pathway MCH1 Receptor Signaling Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling MCH MCH MCH1R MCH1 Receptor MCH->MCH1R Activates TC_MCH_7c This compound TC_MCH_7c->MCH1R Blocks Gai Gαi MCH1R->Gai Activates Gaq Gαq MCH1R->Gaq Activates Beta_Arrestin β-Arrestin MCH1R->Beta_Arrestin AC Adenylyl Cyclase Gai->AC Inhibits ERK ERK/MAPK Pathway Gai->ERK PLC Phospholipase C Gaq->PLC Activates Gaq->ERK cAMP ↓ cAMP AC->cAMP Response Cellular Response (e.g., Orexigenic signaling) cAMP->Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Response ERK->Response Beta_Arrestin->ERK

Caption: MCH1 Receptor Signaling Cascade.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, a phenylpyridone derivative, can be achieved through a multi-step process. The following is a representative synthetic route based on the synthesis of similar phenylpyridone MCH1R antagonists.

Synthesis_Workflow Synthetic Workflow for this compound A Starting Material A (Substituted Pyridone) C Coupling Reaction (e.g., Buchwald-Hartwig) A->C B Starting Material B (Substituted Aniline) B->C D Intermediate 1 (N-Aryl Pyridone) C->D F Alkylation Reaction D->F E Starting Material C (4-Fluorobenzyl halide) E->F G Intermediate 2 F->G I Final Alkylation G->I H Starting Material D (1-(2-chloroethyl)pyrrolidine) H->I J This compound (Final Product) I->J K Purification (e.g., Chromatography) J->K

TC-MCH 7c: A Technical Guide for Metabolic Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global rise in metabolic disorders, including obesity and type 2 diabetes, necessitates the development of novel therapeutic strategies. The melanin-concentrating hormone (MCH) system has emerged as a critical regulator of energy homeostasis, making it a prime target for drug discovery.[1] MCH, a hypothalamic neuropeptide, exerts its effects through the MCH Receptor 1 (MCHR1), a G protein-coupled receptor (GPCR) predominantly expressed in the brain regions associated with appetite and energy balance.[2] Activation of MCHR1 is known to increase food intake and decrease energy expenditure, contributing to weight gain.[1][3] Consequently, antagonists of MCHR1 are being actively investigated as potential treatments for obesity and related metabolic diseases.[1]

This technical guide focuses on TC-MCH 7c, a potent, selective, and orally active MCHR1 antagonist.[4][5][6] It is a valuable tool for researchers investigating the role of the MCH system in metabolic regulation. This document provides a comprehensive overview of its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols to facilitate its use in a research setting.

Mechanism of Action: MCHR1 Signaling

This compound functions by competitively blocking the binding of the endogenous ligand, MCH, to the MCHR1. MCHR1 is known to couple to multiple G-proteins, primarily Gαi and Gαq, to initiate downstream signaling cascades.[2][7][8][9]

  • Gαi Pathway: Upon activation, the Gαi subunit inhibits the enzyme adenylyl cyclase. This action leads to a reduction in intracellular cyclic AMP (cAMP) levels, a key second messenger involved in numerous cellular processes, including metabolic regulation.[2][8][10]

  • Gαq Pathway: Activation of the Gαq pathway stimulates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium (Ca2+) concentrations and the activation of protein kinase C (PKC).[2][10]

Both pathways can ultimately modulate the activity of downstream effectors like the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, influencing gene transcription and cellular responses related to energy homeostasis.[2][7][9][11] By antagonizing MCHR1, this compound effectively inhibits these signaling events.

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling MCHR1 MCHR1 G_protein Gαi / Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) MCH MCH (Ligand) MCH->MCHR1 Binds TCMCH This compound (Antagonist) TCMCH->MCHR1 Blocks cAMP ↓ cAMP AC->cAMP Response Physiological Response (e.g., Increased Food Intake) Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C (PKC) PLC->Ca_PKC ERK ERK Pathway Ca_PKC->ERK ERK->Response Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis p1 Prepare MCHR1 Membranes a1 Combine Membranes, Radioligand, and Test Compound in 96-well Plate p1->a1 p2 Prepare Serial Dilutions of this compound p2->a1 p3 Prepare Radioligand ([¹²⁵I]-MCH) p3->a1 a2 Incubate to Reach Equilibrium a1->a2 an1 Filtration & Washing to Separate Bound Ligand a2->an1 an2 Scintillation Counting an1->an2 an3 Calculate IC₅₀ and Kᵢ an2->an3 InVivo_Workflow start Induce Obesity in Mice (High-Fat Diet, 8-12 weeks) acclimate Acclimate & Baseline Measurements start->acclimate randomize Randomize into Groups (Vehicle, this compound doses) acclimate->randomize treat Chronic Daily Dosing (e.g., 4-6 weeks, p.o.) randomize->treat monitor Monitor Body Weight & Food Intake treat->monitor end Terminal Measurements: - Blood (Glucose, Insulin, etc.) - Body Composition (DEXA) treat->end End of Study monitor->treat Daily Loop analysis Statistical Analysis (ANOVA) end->analysis

References

The Pharmacodynamics of TC-MCH 7c: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the pharmacodynamic profile of TC-MCH 7c, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), for researchers, scientists, and drug development professionals.

This compound is a phenylpyridone derivative that has demonstrated significant potential as a selective and orally available antagonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2] This guide provides a comprehensive overview of its pharmacodynamic properties, including its binding affinity, functional antagonism, and in vivo efficacy. Detailed experimental protocols and visual representations of key biological pathways and workflows are presented to facilitate further research and development.

Quantitative Pharmacodynamic Data

The pharmacodynamic profile of this compound has been characterized through a variety of in vitro assays, revealing its high affinity and potency for MCHR1. The following tables summarize the key quantitative data.

ParameterSpeciesValueAssay TypeCell LineReference
IC50 Human5.6 nMRadioligand BindingCHO[1][3][4]
Ki Human3.4 nMRadioligand Binding-[1]
Ki Mouse3.0 nMRadioligand Binding-[1]
IC50 -9.7 µM[Ca2+]i Mobilization-[1]
IC50 -23 nMFLIPRCHO[1]
IC50 -9.0 µMhERG Assay-[1]

MCHR1 Signaling Pathway

Melanin-concentrating hormone (MCH) signals through MCHR1, a G protein-coupled receptor (GPCR), to modulate various physiological processes, including energy homeostasis and mood.[5] MCHR1 couples to inhibitory (Gi) and Gq G proteins.[6][7] Activation of the Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gq pathway activation stimulates phospholipase C (PLC), which in turn increases intracellular inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in elevated intracellular calcium levels and activation of protein kinase C (PKC). This compound, as an antagonist, blocks these signaling cascades initiated by MCH.

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds TCMCH7c This compound TCMCH7c->MCHR1 Blocks Gi Gi MCHR1->Gi Activates Gq Gq MCHR1->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP ↓ cAMP AC->cAMP Response Physiological Response cAMP->Response Ca2 ↑ Intracellular Ca²⁺ PLC->Ca2 PKC Protein Kinase C (PKC) PLC->PKC Ca2->Response PKC->Response

MCHR1 Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacodynamics of MCHR1 antagonists like this compound.

MCHR1 Radioligand Binding Assay

This assay determines the binding affinity of a test compound to MCHR1 by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from CHO or HEK293 cells stably expressing human MCHR1.

  • Radioligand: [¹²⁵I]-MCH.

  • Assay Buffer: 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound.

  • Non-specific Binding Control: High concentration of unlabeled MCH.

  • Filtration Plate: 96-well glass fiber filter plate.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize MCHR1-expressing cells in a lysis buffer and isolate the membrane fraction by differential centrifugation. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation (5-10 µg protein/well).

  • Add varying concentrations of the test compound (this compound).

  • For total binding wells, add assay buffer. For non-specific binding wells, add a high concentration of unlabeled MCH.

  • Add the radioligand ([¹²⁵I]-MCH) at a concentration close to its Kd value.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of the plate through the pre-soaked glass fiber filter plate using a vacuum manifold.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Determine the IC50 value by plotting the percentage of specific binding against the log concentration of the test compound. Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow prep Prepare MCHR1 Membranes setup Set up Assay Plate: Membranes, Radioligand, Test Compound prep->setup incubate Incubate at RT (60-90 min) setup->incubate filter Rapid Vacuum Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50, Ki) count->analyze

Radioligand Binding Assay Workflow
Intracellular Calcium Mobilization Assay (FLIPR)

This functional assay measures the ability of an antagonist to block the MCH-induced increase in intracellular calcium, a downstream effect of MCHR1 activation via the Gq pathway.

Materials:

  • Cells: HEK293 or CHO cells stably expressing human MCHR1.

  • Assay Plate: 96-well or 384-well black-walled, clear-bottom plate.

  • Calcium-sensitive dye: Fluo-4 AM or equivalent.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid: To prevent dye leakage.

  • Agonist: Melanin-concentrating hormone (MCH).

  • Test Compound: this compound.

  • Fluorescence Microplate Reader: e.g., FLIPR (Fluorometric Imaging Plate Reader).

Procedure:

  • Cell Plating: Seed MCHR1-expressing cells into the assay plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer containing probenecid. Incubate for 45-60 minutes at 37°C.

  • Compound Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of the test compound (this compound) and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Place the plate in the fluorescence microplate reader. The instrument will add a fixed concentration of MCH (typically EC80) to stimulate the cells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity over time to capture the calcium flux.

  • Data Analysis: Quantify the peak fluorescence response and plot the inhibition of the MCH-induced signal against the log concentration of the antagonist to determine the IC50 value.

In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model

This model assesses the therapeutic potential of an MCHR1 antagonist in a physiologically relevant context of obesity.

Procedure:

  • Induction of Obesity: Feed C57BL/6J mice a high-fat diet (45-60% kcal from fat) for 8-12 weeks to induce obesity.

  • Compound Administration: Administer this compound (e.g., 3-30 mg/kg) or vehicle orally once daily for a specified period (e.g., 1.5 months).[1]

  • Monitoring:

    • Body Weight: Measure daily.

    • Food Intake: Measure daily.

    • Body Composition: Analyze fat and lean mass at the beginning and end of the study using techniques like DEXA.

  • Data Analysis: Compare the changes in body weight, food intake, and body composition between the this compound-treated and vehicle-treated groups.

Conclusion

This compound is a potent and selective MCHR1 antagonist with a well-characterized pharmacodynamic profile. Its high affinity for the receptor translates to effective blockade of MCHR1 signaling, leading to significant reductions in body weight in preclinical models of obesity. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of this compound and other MCHR1 antagonists as potential therapeutics for obesity and other metabolic disorders.

References

TC-MCH 7c: A Technical Guide to its Role as a Selective MCHR1 Antagonist in Central Nervous System Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Melanin-concentrating hormone (MCH) system is a critical neuromodulatory network in the central nervous system (CNS) involved in regulating a wide array of physiological and behavioral processes.[1] MCH, a cyclic neuropeptide produced primarily in the lateral hypothalamus and zona incerta, exerts its effects through two G protein-coupled receptors (GPCRs), MCH Receptor 1 (MCHR1) and MCH Receptor 2 (MCHR2).[1][2] In rodents, MCHR1 is the only functional MCH receptor, making it a highly tractable target for preclinical research.[2][3] The MCH/MCHR1 system is a key regulator of energy homeostasis, feeding behavior, mood, stress responses, and sleep.[1][4][5][6]

Given its central role in these functions, MCHR1 has emerged as a significant therapeutic target for obesity, anxiety, and depression.[1][7] The development of selective antagonists has been crucial for elucidating the specific functions of MCHR1 signaling in the CNS. TC-MCH 7c is a potent, selective, orally active, and brain-penetrant MCHR1 antagonist.[8][9] This technical guide provides an in-depth overview of this compound, detailing its mechanism of action, quantitative pharmacological data, and its application as a pivotal research tool in CNS-related studies.

Mechanism of Action and Signaling Pathways

MCHR1 is a GPCR that couples to multiple G-protein subtypes, primarily Gαi and Gαq, to initiate diverse intracellular signaling cascades.[4][10][11] this compound functions as a competitive antagonist, binding to MCHR1 and blocking the downstream signaling typically initiated by the endogenous ligand, MCH.[10][12]

The primary signaling pathways modulated by MCHR1 are:

  • Gαq-Protein Pathway : Upon MCH binding, MCHR1 activates the Gαq subunit, which stimulates phospholipase C (PLC).[10] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium ([Ca²⁺]i) and the activation of protein kinase C (PKC).[4][7][10]

  • Gαi-Protein Pathway : MCHR1 activation also engages the Gαi subunit, which inhibits the enzyme adenylyl cyclase.[2][10] This action leads to a reduction in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[3][7][10]

  • Downstream Effectors : Both the Gαq and Gαi pathways can ultimately modulate the activity of downstream effectors such as the extracellular signal-regulated kinase (ERK) pathway, which impacts gene transcription and other cellular responses.[3][4]

By blocking MCH from binding to its receptor, this compound effectively prevents these signaling events, thereby inhibiting the physiological effects of MCH in the CNS.

MCHR1_Signaling_Pathway MCHR1 Signaling and Antagonism by this compound cluster_membrane Plasma Membrane cluster_ligands cluster_downstream Intracellular Signaling MCHR1 MCHR1 Gq Gαq MCHR1->Gq Activates Gi Gαi MCHR1->Gi Activates PLC Phospholipase C (PLC) Gq->PLC Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits Ca_Mobil ↑ Intracellular [Ca²⁺]i (PKC Activation) PLC->Ca_Mobil cAMP_Inhib ↓ cAMP AC->cAMP_Inhib MCH MCH (Ligand) MCH->MCHR1 Binds & Activates TCMCH7c This compound (Antagonist) TCMCH7c->MCHR1 Binds & Blocks ERK ERK Pathway Modulation Ca_Mobil->ERK cAMP_Inhib->ERK Response Physiological Response ERK->Response

Caption: MCHR1 Signaling and Antagonism by this compound.

Quantitative Pharmacological Data

The efficacy and selectivity of this compound have been characterized through various in vitro assays. The key quantitative parameters are summarized below for easy comparison.

ParameterSpecies/SystemValueReference(s)
IC₅₀ (Binding) Human MCHR1 (CHO cells)5.6 nM[8][9][13]
Kᵢ (Binding) Human MCHR13.4 nM[8]
Kᵢ (Binding) Mouse MCHR13.0 nM[8]
IC₅₀ (Functional) [Ca²⁺]i Mobilization9.7 µM[8]
IC₅₀ (Selectivity) Human MCHR2> 10 µM[13][14]
In Vivo Dosage Diet-Induced Obese (DIO) Mice3-30 mg/kg (oral)[8]
Plasma Conc. (30 mg/kg) DIO Mice (2 hours)5.1 µM[8]
Plasma Conc. (30 mg/kg) DIO Mice (15 hours)1.8 µM[8]
Plasma Conc. (30 mg/kg) DIO Mice (24 hours)0.7 µM[8]

Applications in Central Nervous System Research

This compound serves as a valuable tool for investigating the role of the MCH system in various CNS functions and pathologies.

Energy Homeostasis and Obesity

The MCH system is a potent regulator of appetite and energy balance.[5] Central administration of MCH stimulates food intake, whereas genetic deletion of MCHR1 results in a lean, hypophagic phenotype.[5][15] this compound has been shown to produce a dose-dependent reduction in body weight in mouse models of diet-induced obesity (DIO), validating MCHR1 as a target for anti-obesity therapeutics.[8]

Mood, Anxiety, and Depression

MCHR1 is densely expressed in corticolimbic structures, implicating the MCH system in the regulation of mood and emotion.[1] Pharmacological blockade of MCHR1 with various antagonists has been shown to produce anxiolytic and antidepressant-like effects in preclinical rodent models.[1][5] These findings suggest that compounds like this compound can be used to explore the therapeutic potential of MCHR1 antagonism for affective disorders.

Reward and Motivation

MCH neurons project to key reward centers of the brain, including the ventral tegmental area (VTA) and nucleus accumbens.[6] This system is involved in the motivational and rewarding aspects of feeding, particularly for palatable, high-fat foods.[5][16] In neuroscience research, this compound has been utilized in electrophysiological studies to block the effects of MCH on VTA neurons, helping to dissect the circuitry underlying MCH-mediated reward signaling.[17]

Representative Experimental Protocols

The following are generalized protocols for key experiments used to characterize MCHR1 antagonists like this compound. Researchers should optimize these methodologies for their specific experimental conditions.

In Vitro: Radioligand Binding Assay
  • Objective: To determine the binding affinity (IC₅₀, Kᵢ) of this compound for the MCHR1.[18]

  • Methodology:

    • Receptor Preparation: Prepare cell membranes from a cell line stably expressing recombinant human or rodent MCHR1.[18]

    • Assay Incubation: Incubate the membranes with a constant concentration of a radiolabeled MCHR1 ligand (e.g., [¹²⁵I]-MCH) and a range of concentrations of this compound.[18]

    • Non-Specific Binding: Determine non-specific binding in a parallel set of tubes containing a high concentration of a non-radiolabeled MCH ligand.[18]

    • Separation & Counting: After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand. Measure the radioactivity retained on the filters using a gamma counter.[18]

    • Data Analysis: Calculate the concentration of this compound that inhibits 50% of specific radioligand binding (IC₅₀ value) using non-linear regression analysis.

In Vitro: Calcium Mobilization Functional Assay
  • Objective: To assess the functional antagonist activity of this compound by measuring its ability to block MCH-induced intracellular calcium release.[18]

  • Methodology:

    • Cell Preparation: Plate MCHR1-expressing cells and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[18]

    • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

    • Stimulation: Add a fixed concentration of MCH (typically the EC₅₀ or EC₈₀) to stimulate the receptor.[19]

    • Measurement: Measure the resulting change in intracellular calcium concentration by monitoring fluorescence with a fluorometric imaging plate reader (FLIPR) or similar instrument.[18]

    • Data Analysis: Determine the IC₅₀ value, representing the concentration of this compound that inhibits 50% of the MCH-induced calcium response.

InVivo_Workflow General Workflow for In Vivo Efficacy Testing (DIO Model) A 1. Animal Model Selection (e.g., C57BL/6 mice) B 2. Diet-Induced Obesity (High-Fat Diet for 8-12 weeks) A->B C 3. Acclimation & Baseline (Measure initial body weight and food intake) B->C D 4. Group Randomization (Vehicle Control vs. This compound Dose Groups) C->D E 5. Chronic Administration (e.g., Daily Oral Gavage for 2-4 weeks) D->E F 6. Data Collection (Daily body weight, food intake) E->F F->E Repeat Daily G 7. Terminal Procedures (Body composition analysis, plasma/tissue collection) F->G End of Study H 8. Statistical Analysis (e.g., ANOVA with post-hoc tests) G->H

Caption: General Workflow for In Vivo Efficacy Testing.
In Vivo: Diet-Induced Obesity (DIO) Efficacy Model

  • Objective: To evaluate the long-term effects of this compound on body weight and food intake in an obesity model.[10]

  • Methodology:

    • Model Induction: Induce obesity in mice (e.g., C57BL/6) by feeding a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks.[10]

    • Compound Administration: Administer this compound (e.g., 3-30 mg/kg) or vehicle control once daily via a relevant route (typically oral gavage).[8][18]

    • Measurements: Record body weight and food intake daily or several times per week throughout the study period (e.g., 14 or 28 days).[18]

    • Terminal Analysis: At the end of the study, body composition (fat and lean mass) can be determined using techniques like DEXA. Terminal blood samples may be collected to analyze metabolic parameters.[10][18]

    • Data Analysis: Analyze changes in body weight and food intake over time using repeated measures ANOVA.[10]

Caption: Logical Framework of this compound Action.

Conclusion

This compound is a potent and selective MCHR1 antagonist that has proven to be an indispensable tool for CNS research. Its ability to penetrate the brain and effectively block MCH signaling allows for robust investigation into the physiological roles of the MCH system. The data clearly demonstrate its utility in preclinical models of obesity and mood disorders, providing a strong foundation for understanding MCHR1 as a therapeutic target. For researchers in neuroscience and drug development, this compound offers a reliable pharmacological means to dissect the complex contributions of MCH signaling to health and disease.

References

An In-Depth Technical Guide to TC-MCH 7c and its Interaction with the Melanin-Concentrating Hormone (MCH) System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TC-MCH 7c, a selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1). It details the compound's interaction with the MCH system, summarizing key quantitative data, outlining detailed experimental protocols, and visualizing relevant biological and experimental workflows.

Introduction to the MCH System and this compound

The Melanin-Concentrating Hormone (MCH) system is a critical regulator of energy homeostasis, mood, and sleep-wake cycles in mammals. MCH, a cyclic 19-amino acid neuropeptide, exerts its effects through two G protein-coupled receptors (GPCRs), MCH-R1 and MCH-R2. In rodents, MCH-R1 is the sole receptor, making it a key target for pharmacological intervention in metabolic and neurological disorders.

This compound is a potent, selective, orally available, and brain-penetrant MCH-R1 antagonist.[1][2] Its ability to block the effects of MCH has made it a valuable tool for studying the physiological roles of the MCH system and a promising candidate for the development of therapeutics for conditions such as obesity.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo quantitative data for this compound.

Table 1: In Vitro Activity of this compound

ParameterSpecies/SystemValueAssay TypeReference
IC50 Human MCH-R1 (hMCH-R1) in CHO cells5.6 nMRadioligand Binding[1][2]
Ki Human MCH-R1 (hMCH-R1)3.4 nMRadioligand Binding[1]
Ki Mouse MCH-R13.0 nMRadioligand Binding[1]
IC50 hMCH-R1 in CHO cells23 nMFLIPR (Calcium Mobilization)[1]
IC50 MCH-R19.7 µM[Ca2+]i Mobilization[1]
IC50 hERG Channel9.0 µMhERG Assay[1]
Selectivity MCH-R2IC50 > 10 µMNot Specified[2]

Table 2: In Vivo Pharmacokinetics of this compound in DIO Mice (30 mg/kg, oral)

Time PointPlasma Concentration (µM)Reference
2 hours5.1[1]
15 hours1.8[1]
24 hours0.7[1]

MCH-R1 Signaling and Antagonism by this compound

MCH-R1 activation by MCH initiates downstream signaling through coupling to Gi and Gq proteins. The Gi pathway inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gq pathway activates phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium ([Ca2+]i). This compound acts as a competitive antagonist, binding to MCH-R1 and preventing MCH from initiating these signaling cascades.

MCH_R1_Signaling_Pathway MCH MCH MCHR1 MCH-R1 MCH->MCHR1 TC_MCH_7c This compound TC_MCH_7c->MCHR1 Blocks Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C (PLC) Gq->PLC cAMP ↓ cAMP AC->cAMP ATP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ [Ca²⁺]i IP3->Ca_release

MCH-R1 Signaling and Antagonism by this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the MCH system.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the MCH-R1.

Experimental Workflow:

Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes (CHO cells expressing hMCH-R1) start->prep_membranes incubate Incubate Membranes with [¹²⁵I]-MCH and this compound prep_membranes->incubate filter Rapid Filtration (GF/C filter plates) incubate->filter wash Wash to Remove Unbound Ligand filter->wash scintillation Scintillation Counting wash->scintillation analyze Data Analysis (IC₅₀ and Ki determination) scintillation->analyze end End analyze->end

Radioligand Binding Assay Workflow

Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing human MCH-R1 (hMCH-R1) in appropriate growth medium.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard protein assay.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, [125I]-MCH (radioligand), and varying concentrations of this compound.

    • For total binding, omit this compound. For non-specific binding, include a high concentration of unlabeled MCH.

    • Incubate the plate to allow binding to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) to separate bound from unbound radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Dry the filters and add scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization (FLIPR) Assay

This functional assay measures the ability of this compound to inhibit MCH-induced increases in intracellular calcium.

Experimental Workflow:

Calcium_Mobilization_Workflow start Start plate_cells Plate hMCH-R1 expressing CHO cells in 96-well plates start->plate_cells load_dye Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) plate_cells->load_dye pre_incubate Pre-incubate with varying concentrations of this compound load_dye->pre_incubate stimulate Stimulate with MCH and measure fluorescence in FLIPR pre_incubate->stimulate analyze Data Analysis (IC₅₀ determination) stimulate->analyze end End analyze->end

Calcium Mobilization Assay Workflow

Protocol:

  • Cell Plating:

    • Plate CHO cells stably expressing hMCH-R1 in 96-well, black-walled, clear-bottom plates and incubate overnight.

  • Dye Loading:

    • Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer.

    • Incubate the plate to allow for dye uptake.

  • Compound Addition and Fluorescence Measurement:

    • Place the cell plate into a Fluorometric Imaging Plate Reader (FLIPR).

    • Add varying concentrations of this compound to the wells and incubate for a short period.

    • Add a fixed concentration of MCH to stimulate the cells.

    • Measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the percentage of inhibition of the MCH-induced calcium response against the log concentration of this compound to calculate the IC50 value.

In Vivo Diet-Induced Obesity (DIO) Mouse Model

This model is used to evaluate the efficacy of this compound in reducing body weight in an obesity setting.

Protocol:

  • Induction of Obesity:

    • House male C57BL/6J mice individually.

    • Feed the mice a high-fat diet (HFD), typically with 45-60% of calories from fat, for several weeks to induce obesity. A control group is maintained on a standard chow diet.

  • Drug Administration:

    • Once the mice have developed a stable obese phenotype, randomize them into treatment groups.

    • Administer this compound orally (e.g., 3-30 mg/kg) once daily for a specified period (e.g., 1.5 months).[1] A vehicle control group receives the formulation without the active compound.

  • Monitoring and Data Collection:

    • Monitor body weight and food intake daily.

    • At the end of the study, collect blood samples for pharmacokinetic analysis and measurement of metabolic parameters.

    • Tissues such as adipose tissue and liver can be collected for further analysis.

  • Data Analysis:

    • Compare the changes in body weight and food intake between the this compound-treated groups and the vehicle control group.

    • Analyze pharmacokinetic and metabolic parameters.

Conclusion

This compound is a well-characterized, potent, and selective MCH-R1 antagonist. Its ability to effectively block MCH-R1 signaling translates to significant in vivo efficacy in a diet-induced obesity model. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on the MCH system and related therapeutic areas. The detailed methodologies offer a foundation for the continued investigation of MCH-R1 antagonists and their potential clinical applications.

References

A Technical Guide to TC-MCH 7c: A Selective MCH1 Receptor Antagonist for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TC-MCH 7c, a selective antagonist for the Melanin-Concentrating Hormone Receptor 1 (MCH1R). It details the potential applications of this compound in neuroscience, supported by preclinical data, experimental protocols, and an examination of the underlying signaling pathways.

The Melanin-Concentrating Hormone (MCH) system is a critical regulator of energy homeostasis, mood, and sleep-wake cycles in the central nervous system.[1][2][3] MCH, a cyclic neuropeptide, exerts its effects primarily through the MCH1 receptor, a G protein-coupled receptor (GPCR) widely expressed in the brain.[3][4][5] Antagonism of MCH1R has emerged as a promising therapeutic strategy for a range of neurological and metabolic disorders, including obesity, anxiety, and depression.[2][6][7]

This compound, a phenylpyridone derivative, is an orally available and brain-penetrant selective MCH1R antagonist.[8] Its ability to block the action of MCH at its receptor makes it a valuable tool for investigating the physiological roles of the MCH system and for the development of novel therapeutics.

Quantitative Data for this compound and Representative MCH1R Antagonists

The following tables summarize the key in vitro and in vivo pharmacological data for this compound, providing a quantitative basis for its characterization as a potent and selective MCH1R antagonist.

Table 1: In Vitro Characterization of this compound

ParameterSpeciesValueReference
IC50 (hMCH1R) Human5.6 nM[8]
Ki (hMCH1R) Human3.4 nM[8]
Ki (m MCH1R) Mouse3.0 nM[8]
IC50 (MCH2R) Human>10 µM[9]
IC50 ([Ca2+]i mobilization) Not Specified9.7 µM[8]
IC50 (hERG) Human9.0 µM[8]

Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obesity (DIO) Mouse Model

Dosage (Oral)Dosing RegimenKey FindingsReference
3-30 mg/kgOnce-daily for 1.5 monthsDose-dependent reduction in body weight[8]

Table 3: Pharmacokinetic Properties of this compound in Mice

Dosage (Oral)Time PointPlasma Concentration (µM)Reference
30 mg/kg2 hours5.1[8]
30 mg/kg15 hours1.8[8]
30 mg/kg24 hours0.7[8]

Potential Applications in Neuroscience

The widespread distribution of MCH1 receptors in the brain underscores the potential for MCH1R antagonists like this compound to modulate a variety of neurological functions.

  • Obesity and Metabolic Disorders: The MCH system is a well-established regulator of feeding behavior and energy balance.[1][6][10] MCH1R antagonists have consistently demonstrated efficacy in reducing food intake and body weight in preclinical models of diet-induced obesity.[8][11][12] The data presented for this compound aligns with these findings, highlighting its potential as a therapeutic agent for obesity.[8]

  • Depression and Anxiety: There is significant evidence implicating the MCH system in the regulation of mood and stress responses.[2] Blockade of MCH1 receptors has been shown to produce antidepressant and anxiolytic effects in various rodent models.[2][11] This suggests that this compound could be a valuable tool for research into novel treatments for depressive and anxiety disorders.

  • Sleep Disorders: MCHergic neurons are most active during sleep, particularly REM sleep, indicating a role for the MCH system in sleep regulation.[13] The development of MCH1R antagonists is an area of interest for potential treatments of sleep disorders.[11]

  • Reward and Addiction: The MCH system interacts with dopaminergic pathways, such as the ventral tegmental area (VTA), which are central to reward and motivation.[14][15] MCH can modulate dopamine (B1211576) release, suggesting that MCH1R antagonists could have applications in the study and treatment of addiction.[14]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound, it is essential to visualize the MCH1R signaling pathway it antagonizes and the typical workflow for its preclinical evaluation.

MCH1R_Signaling_Pathway cluster_membrane Plasma Membrane MCH1R MCH1 Receptor G_protein Gαi / Gαq MCH1R->G_protein Activates MCH MCH MCH->MCH1R Binds TC_MCH_7c This compound TC_MCH_7c->MCH1R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) ERK ERK Pathway G_protein->ERK cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C (PKC) PLC->Ca_PKC cAMP->ERK Influences Ca_PKC->ERK Influences Response Physiological Response (e.g., increased food intake, mood regulation) ERK->Response

MCH1 Receptor Signaling Pathway

Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Receptor Binding Assays (IC₅₀, Ki) Functional Functional Assays (e.g., Calcium Mobilization) Binding->Functional Selectivity Selectivity Screening (vs. MCH2R, other GPCRs) Functional->Selectivity Safety Safety Profiling (e.g., hERG assay) Selectivity->Safety Lead_Opt Lead Optimization Safety->Lead_Opt PK Pharmacokinetics (Plasma Concentration) Efficacy Efficacy Models (e.g., DIO, Forced Swim Test) PK->Efficacy PD Pharmacodynamics (Receptor Occupancy) Efficacy->PD Clinical_Dev Clinical Development PD->Clinical_Dev Discovery Compound Discovery (e.g., this compound) Discovery->Binding Lead_Opt->PK

Preclinical Development Workflow for an MCH1R Antagonist

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of MCH1R antagonists like this compound.

1. In Vitro Receptor Binding Assay (Radioligand Competition)

  • Objective: To determine the binding affinity (IC50 and Ki) of this compound for the MCH1 receptor.[1]

  • Methodology:

    • Receptor Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the recombinant human or rodent MCH1 receptor.[1]

    • Assay Setup: In a 96-well plate, prepared membranes are incubated with a radiolabeled MCH1R ligand (e.g., [125I]-MCH) and varying concentrations of the test antagonist (this compound).[1] Non-specific binding is determined in the presence of a high concentration of a non-labeled MCH1R ligand.

    • Incubation and Filtration: Following incubation to allow for binding equilibrium, the membranes are collected by rapid filtration through a glass fiber filter, and washed to remove unbound radioligand.

    • Detection and Analysis: The bound radioactivity on the filters is quantified using a gamma counter. The concentration of the antagonist that inhibits 50% of the specific radioligand binding (IC50) is calculated by non-linear regression analysis. The Ki value is then determined using the Cheng-Prusoff equation.

2. In Vitro Functional Assay (Calcium Mobilization)

  • Objective: To assess the functional antagonist activity of this compound by measuring its ability to block MCH-induced intracellular calcium mobilization.[1]

  • Methodology:

    • Cell Preparation: Cells expressing the MCH1 receptor are plated in a 96-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Compound Incubation: The cells are pre-incubated with this compound at various concentrations.[1]

    • Receptor Stimulation and Detection: MCH is added to the wells to stimulate the receptor, and the resulting change in intracellular calcium concentration is measured in real-time using a fluorometric imaging plate reader (FLIPR).[1][8]

    • Data Analysis: The ability of this compound to inhibit the MCH-induced calcium signal is quantified, and an IC50 value is determined.

3. In Vivo Efficacy Study (Diet-Induced Obesity Model)

  • Objective: To evaluate the effect of chronic oral administration of this compound on body weight and food intake in a mouse model of obesity.[1][10]

  • Methodology:

    • Induction of Obesity: Male C57BL/6 mice are fed a high-fat diet for several weeks to induce obesity and a stable, elevated body weight.[10]

    • Compound Administration: this compound is formulated in a suitable vehicle and administered orally (p.o.) once daily for a specified duration (e.g., 1.5 months).[8] A control group receives the vehicle alone.

    • Measurements: Body weight and food intake are measured daily or several times per week throughout the study.[1]

    • Data Analysis: The change in body weight and cumulative food intake are compared between the this compound-treated groups and the vehicle-treated control group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the observed effects.

Conclusion

This compound is a potent, selective, and orally active MCH1R antagonist that serves as a valuable pharmacological tool for elucidating the complex roles of the MCH system in the brain. The preclinical data strongly support its potential for development in the treatment of obesity. Furthermore, its ability to modulate a key neuropeptide system involved in mood and sleep regulation opens up broad avenues for its application in neuroscience research and the discovery of novel therapies for a range of CNS disorders. The protocols and pathways detailed in this guide provide a framework for the continued investigation of this compound and other MCH1R antagonists.

References

Unveiling the Potential of TC-MCH 7c: A Technical Guide to a Selective MCH1R Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TC-MCH 7c, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1R). MCH1R is a G protein-coupled receptor predominantly expressed in the brain and implicated in the regulation of energy homeostasis, making it a compelling target for the development of therapeutics for obesity and related metabolic disorders. This document details the physicochemical properties of this compound, established experimental protocols for its in vitro and in vivo characterization, and the underlying signaling pathways of MCH1R that it modulates.

Physicochemical and Pharmacological Properties of this compound

This compound is a small molecule antagonist designed for high affinity and selectivity for MCH1R. Its fundamental properties are summarized below.

PropertyValue
CAS Number 864756-35-4[1][2][3][4]
Molecular Weight 408.47 g/mol [2]
Molecular Formula C₂₄H₂₅FN₂O₃[2]
Mechanism of Action Selective Melanin-Concentrating Hormone Receptor 1 (MCH1R) Antagonist[1]
In Vitro Potency IC₅₀ = 5.6 nM (human MCH1R)[1]

MCH1R Signaling and the Mechanism of Action of this compound

The Melanin-Concentrating Hormone Receptor 1 (MCH1R) is a G protein-coupled receptor (GPCR) that primarily signals through two distinct pathways upon binding its endogenous ligand, melanin-concentrating hormone (MCH). This compound acts as a competitive antagonist, blocking these downstream signaling cascades.

  • Gαi Pathway: Activation of the Gαi subunit by MCH1R leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gαq Pathway: MCH1R activation also stimulates the Gαq pathway, which activates phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This cascade culminates in an increase in intracellular calcium concentrations ([Ca²⁺]i) and the activation of Protein Kinase C (PKC).

By blocking the binding of MCH to MCH1R, this compound prevents these downstream signaling events, thereby mitigating the physiological effects of MCH, such as increased food intake.

MCH1R_Signaling_Pathway cluster_membrane Plasma Membrane MCH1R MCH1R Gai Gαi MCH1R->Gai Activates Gaq Gαq MCH1R->Gaq Activates MCH MCH MCH->MCH1R Binds & Activates TCMCH7c This compound TCMCH7c->MCH1R Blocks AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C Gaq->PLC Activates cAMP ↓ cAMP AC->cAMP Ca_increase ↑ Intracellular Ca²⁺ PLC->Ca_increase

MCH1R Signaling and Antagonism by this compound.

Experimental Protocols

This section provides detailed methodologies for key in vitro and in vivo experiments to characterize the activity of this compound.

In Vitro Assays

1. MCH1R Radioligand Binding Assay

This assay determines the binding affinity of this compound to the MCH1R.

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human MCH1R.

    • Harvest cells and prepare cell membranes by homogenization and centrifugation.

  • Assay Procedure:

    • Incubate cell membranes with a radiolabeled MCH1R ligand (e.g., [¹²⁵I]-MCH) and varying concentrations of this compound.

    • Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

    • Quantify radioactivity on the filters using a gamma counter.

  • Data Analysis:

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding curve.

Radioligand_Binding_Workflow start Start cell_culture Culture MCH1R-expressing cells start->cell_culture membrane_prep Prepare cell membranes cell_culture->membrane_prep incubation Incubate membranes with [¹²⁵I]-MCH and this compound membrane_prep->incubation filtration Filter to separate bound and free radioligand incubation->filtration quantification Quantify radioactivity filtration->quantification analysis Calculate IC₅₀ quantification->analysis end End analysis->end

Workflow for MCH1R Radioligand Binding Assay.

2. Calcium Mobilization Assay

This functional assay measures the ability of this compound to block MCH-induced intracellular calcium release.

  • Cell Preparation:

    • Plate MCH1R-expressing cells in a 96- or 384-well black-walled, clear-bottom plate.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Procedure:

    • Pre-incubate the cells with varying concentrations of this compound.

    • Stimulate the cells with MCH.

    • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the IC₅₀ value for the inhibition of the MCH-induced calcium signal.

In Vivo Studies

Diet-Induced Obesity (DIO) Mouse Model

This model is used to evaluate the efficacy of this compound in reducing body weight in an obesity model.

  • Animal Model:

    • Use male C57BL/6J mice, which are prone to developing obesity.

  • Induction of Obesity:

    • Feed mice a high-fat diet (HFD; 45-60% of calories from fat) for 8-12 weeks to induce obesity. A control group is maintained on a standard chow diet.

  • Compound Administration:

    • Administer this compound orally (e.g., 3-30 mg/kg) once daily for a specified duration (e.g., 1.5 months). A vehicle-treated group serves as a control.[1]

  • Measurements:

    • Monitor body weight and food intake regularly.

    • At the end of the study, body composition (fat mass vs. lean mass) can be analyzed.

  • Data Analysis:

    • Compare the changes in body weight, food intake, and body composition between the this compound-treated and vehicle-treated groups.

DIO_Mouse_Model_Workflow start Start acclimation Acclimate C57BL/6J mice start->acclimation diet Induce obesity with high-fat diet (8-12 weeks) acclimation->diet treatment Administer this compound or vehicle (e.g., daily for 1.5 months) diet->treatment monitoring Monitor body weight and food intake treatment->monitoring analysis Analyze body composition monitoring->analysis end End analysis->end

Workflow for the Diet-Induced Obesity Mouse Model.

This technical guide provides a foundational understanding of this compound for researchers in the field of metabolic drug discovery. The provided protocols and pathway diagrams offer a starting point for the comprehensive evaluation of this and other MCH1R antagonists.

References

Foundational Research on MCH1R Antagonists: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Melanin-Concentrating Hormone Receptor 1 (MCH1R) antagonists. It covers their mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to the MCH1R System

Melanin-concentrating hormone (MCH) is a cyclic neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta. It plays a crucial role in regulating energy homeostasis, appetite, mood, and sleep-wake cycles. MCH exerts its effects through two G protein-coupled receptors (GPCRs), MCH1R and MCH2R. In rodents, only MCH1R is expressed, making it a key target for pharmacological research into obesity, anxiety, and depression. MCH1R is widely distributed throughout the brain, with notable expression in the cortex, hippocampus, amygdala, and nucleus accumbens.

Mechanism of Action of MCH1R Antagonists

MCH1R antagonists function by competitively blocking the binding of the endogenous ligand, MCH, to the receptor. This inhibition prevents the activation of downstream signaling cascades.[1] MCH1R is known to couple to multiple G protein subtypes, primarily Gαi and Gαq.[1]

  • Gαi Pathway (Inhibitory): Upon activation by MCH, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gαq Pathway (Excitatory): Activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores.

By blocking these pathways, MCH1R antagonists can modulate neuronal activity and reverse the physiological effects of MCH.

Quantitative Data on Preclinical MCH1R Antagonists

A number of small molecule MCH1R antagonists have been developed and evaluated in preclinical models. The following tables summarize key quantitative data for some of the most well-characterized compounds.

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (IC50, nM)Assay TypeSpecies
SNAP-7941 15[2]0.57 (Kb from Schild analysis)[3][3H]phosphoinositide accumulationHuman
T-226296 Not specifiedNot specifiedNot specifiedNot specified
GW803430 Not specified9.3Not specifiedNot specified
Not specified~13[4]MCH-induced receptor activationNot specified
AMG 076 0.6 ± 0.10[5][6]1.2 ± 0.26[5][6][125I]-MCH displacementHuman
Ca2+ mobilizationHuman
MCH-1 antagonist 1 2.6[7]Not specifiedNot specifiedNot specified
MCHR1 antagonist 1 4[8]Not specifiedNot specifiedHuman

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of MCH1R antagonists. The following sections provide protocols for key in vitro and in vivo assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the MCH1R.

Materials:

  • Cell membranes from a stable cell line overexpressing the human MCH1R (e.g., HEK293 or CHO cells).

  • Radiolabeled MCH1R ligand (e.g., [¹²⁵I]-MCH).

  • Test antagonist.

  • Non-labeled MCH for determining non-specific binding.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA, and 0.1% BSA).

  • Wash buffer (e.g., ice-cold PBS).

  • Glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI).

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest cells expressing MCH1R.

    • Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

    • Determine the protein concentration using a suitable assay (e.g., BCA).

  • Assay Setup:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test antagonist.

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of non-labeled MCH).

    • Incubate to allow the binding to reach equilibrium.

  • Filtration and Counting:

    • Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the IC50 value of the antagonist.

    • Determine the Ki (inhibition constant) using the Cheng-Prusoff equation.[9]

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the MCH-induced increase in intracellular calcium, which is a direct readout of Gαq pathway activation.[1]

Materials:

  • HEK293 or CHO cells stably transfected with the MCH1R gene.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • MCH agonist.

  • Test antagonist.

  • Fluorescence microplate reader.

Procedure:

  • Cell Plating: Seed the MCH1R-expressing cells into a 96-well or 384-well black, clear-bottom plate and culture to confluency.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Pre-incubate the cells with various concentrations of the test antagonist.

  • Agonist Stimulation: Add the MCH agonist to stimulate the receptor.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the IC50 value of the antagonist in blocking the MCH-induced calcium signal.

In Vivo Efficacy in Diet-Induced Obese (DIO) Mice

This protocol is used to evaluate the effect of an MCH1R antagonist on body weight and food intake in a preclinical model of obesity.

Materials:

  • Male C57BL/6J mice.

  • High-fat diet (HFD; e.g., 45-60% kcal from fat).

  • Standard chow diet.

  • Test antagonist.

  • Vehicle control.

Procedure:

  • Induction of Obesity:

    • Feed mice a high-fat diet for several weeks to induce obesity. A control group is maintained on a standard chow diet.

  • Compound Administration:

    • Randomize the DIO mice into treatment groups (vehicle and different doses of the antagonist).

    • Administer the antagonist or vehicle daily via a relevant route (e.g., oral gavage) for a specified duration (e.g., 14 or 28 days).[1]

  • Measurements:

    • Monitor body weight and food intake daily or several times per week.[1]

    • At the end of the study, body composition (fat mass and lean mass) can be determined using methods like DEXA.

  • Data Analysis:

    • Compare the changes in body weight and food intake between the antagonist-treated groups and the vehicle-treated group.

Visualizations

MCH1R Signaling Pathway

MCH1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_Gi Gαi Pathway cluster_Gq Gαq Pathway MCH1R MCH1R Gi Gαi MCH1R->Gi Activates Gq Gαq MCH1R->Gq Activates MCH MCH MCH->MCH1R Binds Antagonist MCH1R Antagonist Antagonist->MCH1R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca2 [Ca²⁺]i IP3->Ca2 Release from ER

Caption: MCH1R Signaling and Antagonist Blockade.

Experimental Workflow for MCH1R Antagonist Evaluation

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation HTS High-Throughput Screening Binding Radioligand Binding Assay (Ki) HTS->Binding Functional Functional Assay (e.g., Ca²⁺ Mobilization, IC₅₀) Binding->Functional Selectivity Selectivity Profiling Functional->Selectivity PK Pharmacokinetics (ADME) Selectivity->PK Efficacy Efficacy Studies (e.g., DIO model) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Candidate Lead Candidate Selection Tox->Candidate

Caption: A typical workflow for MCH1R antagonist discovery.

Logical Relationship in a Structure-Activity Relationship (SAR) Study

SAR_Logic cluster_design Design & Synthesis cluster_testing Testing & Analysis Scaffold Initial Hit Scaffold Modification Systematic Chemical Modifications Scaffold->Modification Synthesis Synthesis of Analogs Modification->Synthesis Assay In Vitro Assays (Binding & Functional) Synthesis->Assay Data Quantitative Data (Ki, IC₅₀) Assay->Data SAR Establish SAR Data->SAR SAR->Modification Design next generation Optimization Lead Optimization SAR->Optimization

Caption: The iterative cycle of a Structure-Activity Relationship (SAR) study.

References

Methodological & Application

Application Notes and Protocols for TC-MCH 7c in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-MCH 7c is a potent, selective, orally available, and brain-penetrant antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2][3] MCHR1, a G protein-coupled receptor, plays a crucial role in the regulation of energy homeostasis, including feeding behavior, mood, and sleep.[4][5][6][7] In rodents, MCH acts as an orexigenic peptide, meaning it stimulates food intake, and its signaling is primarily mediated through MCHR1.[7][8] Consequently, antagonism of MCHR1 with compounds like this compound presents a promising therapeutic strategy for metabolic disorders such as obesity.[2][3][9] Preclinical studies in mouse models of diet-induced obesity (DIO) have demonstrated that this compound can effectively reduce body weight in a dose-dependent manner.[1][2][3]

These application notes provide detailed protocols for utilizing this compound in in vivo mouse studies, particularly focusing on the diet-induced obesity model. The information herein is intended to guide researchers in designing and executing robust preclinical experiments to evaluate the efficacy and mechanism of action of MCHR1 antagonists.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by competitively binding to MCHR1, thereby blocking the downstream signaling initiated by the endogenous ligand, melanin-concentrating hormone (MCH). MCHR1 couples to inhibitory G proteins (Gαi) and Gq proteins (Gαq).[2][4]

  • Activation of the Gαi pathway by MCH leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[2][4]

  • Activation of the Gαq pathway stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC).[4]

By antagonizing MCHR1, this compound prevents these downstream signaling events, leading to a reduction in food intake and an increase in energy expenditure, ultimately resulting in weight loss in obese animal models.[9][10]

MCHR1_Signaling_Pathway cluster_membrane Plasma Membrane MCH MCH MCHR1 MCHR1 MCH->MCHR1 Activates TC_MCH_7c This compound TC_MCH_7c->MCHR1 Blocks Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ release IP3->Ca2 PKC PKC DAG->PKC

Caption: Simplified MCHR1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and other relevant MCHR1 antagonists for comparative purposes.

Table 1: In Vitro Pharmacological Profile of MCHR1 Antagonists

CompoundTargetAssaySpeciesIC50 (nM)Ki (nM)Reference
This compound MCHR1Ca2+ MobilizationHuman5.63.4[1]
This compound MCHR1Radioligand BindingMouse-3.0[1]
This compound MCHR2-Human>10,000-[2][3]
TPI 1361-17MCHR1Ca2+ MobilizationRat6.1-[11]
AMG 076MCHR1Ca2+ Mobilization-1.20.6[12]
T-226296MCHR1-Human-5.5[12]
T-226296MCHR1-Rat-8.6[12]

Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obesity (DIO) Mouse Model

Animal ModelDosage (mg/kg)Administration RouteDurationKey FindingsReference
C57BL/6J DIO mice3, 10, 30Oral (once-daily)1.5 monthsDose-dependent reduction in body weight[1]

Table 3: Pharmacokinetic Properties of this compound in Mice

Dosage (mg/kg)Administration RouteTime Point (hours)Plasma Concentration (µM)Reference
30Oral25.1[1]
30Oral151.8[1]
30Oral240.7[1]

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity in mice through a high-fat diet, a common model for studying the effects of anti-obesity compounds.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-fat diet (HFD; 45-60% kcal from fat)

  • Standard chow diet

  • Animal caging with appropriate enrichment

  • Water bottles

  • Animal scale

Protocol:

  • Acclimation: Upon arrival, acclimate mice to the animal facility for at least one week with ad libitum access to standard chow and water.[9]

  • Diet Induction: After acclimation, divide the mice into two groups: a control group that remains on the standard chow diet and an experimental group that is switched to the high-fat diet.[9][12]

  • Obesity Development: Maintain the mice on their respective diets for 8-12 weeks to induce a stable obese phenotype in the HFD group.[9][12]

  • Monitoring: Monitor body weight weekly to confirm the development of obesity. DIO mice should exhibit a significantly higher body weight compared to the chow-fed controls.

  • Subject Allocation: Once the desired obese phenotype is achieved, randomize the obese mice into treatment groups (e.g., vehicle control, this compound low dose, medium dose, high dose).

Oral Administration of this compound via Gavage

This protocol details the procedure for oral administration of this compound to mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)[10]

  • Appropriately sized gavage needles (e.g., 20-22 gauge for adult mice)[5][13]

  • Syringes

  • Animal scale

Protocol:

  • Preparation of Dosing Solution: Prepare the dosing solutions of this compound in the chosen vehicle at the desired concentrations. Ensure the solution is homogenous.

  • Animal Restraint: Gently but firmly restrain the mouse, for example, by scruffing the neck and back to immobilize the head and body.[1][5]

  • Gavage Needle Insertion: With the mouse in an upright position, gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the hard palate towards the esophagus. The needle should pass with minimal resistance.[1][14] Caution: Do not force the needle, as this can cause injury to the esophagus or trachea.

  • Administration: Once the needle is correctly positioned in the stomach (pre-measure the length of the tube from the mouth to the last rib), slowly administer the calculated volume of the this compound solution or vehicle.[1][5]

  • Post-Administration Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress.

Experimental_Workflow start Start: C57BL/6J mice (6-8 weeks old) acclimation Acclimation (1 week) Standard Chow & Water ad libitum start->acclimation diet_induction Diet Induction (8-12 weeks) acclimation->diet_induction chow_group Control Group: Standard Chow diet_induction->chow_group maintains lean phenotype hfd_group Experimental Group: High-Fat Diet (45-60% kcal) diet_induction->hfd_group induces obesity randomization Randomization of Obese Mice hfd_group->randomization treatment Treatment Period (e.g., 1.5 months) randomization->treatment vehicle_group Vehicle Control (Oral Gavage) treatment->vehicle_group tc_mch_7c_groups This compound Groups (e.g., 3, 10, 30 mg/kg) (Oral Gavage) treatment->tc_mch_7c_groups data_collection Data Collection & Analysis vehicle_group->data_collection tc_mch_7c_groups->data_collection body_weight Body Weight data_collection->body_weight food_intake Food Intake data_collection->food_intake body_comp Body Composition (DEXA/QMR) data_collection->body_comp metabolic Metabolic Parameters data_collection->metabolic end End of Study data_collection->end

Caption: Experimental workflow for a diet-induced obesity study with this compound.

Body Composition Analysis

Assessing body composition is crucial to determine if weight loss is due to a reduction in fat mass, lean mass, or water content. Dual-energy X-ray absorptiometry (DEXA) and quantitative magnetic resonance (QMR) are two common non-invasive methods.[15][16][17]

DEXA (Dual-Energy X-ray Absorptiometry):

  • Principle: DEXA uses two X-ray beams with different energy levels to differentiate between bone mineral, fat mass, and lean soft tissue.[18]

  • Procedure:

    • Anesthetize the mouse.

    • Position the mouse on the scanning platform.

    • Perform the scan according to the manufacturer's instructions. A scan typically takes a few minutes.[16]

    • The software will generate data on bone mineral density, fat mass, and lean mass.[16]

QMR (Quantitative Magnetic Resonance):

  • Principle: QMR measures the signals from hydrogen atoms in different environments to quantify fat mass, lean mass, and free water.[15]

  • Procedure:

    • Place the conscious (unanesthetized) mouse into a restraining tube.[16]

    • Insert the tube into the QMR machine.

    • The measurement is typically completed in less than a minute.[16]

    • The system provides readouts for fat mass, lean mass, and fluid content.

Considerations:

  • DEXA provides bone density information, which QMR does not.[16]

  • QMR is faster and does not require anesthesia, which can be advantageous for longitudinal studies.[16][18]

  • Both methods have been shown to be precise and accurate for body composition analysis in mice.[18][19]

Concluding Remarks

This compound is a valuable pharmacological tool for investigating the role of the MCH system in energy homeostasis and for evaluating the therapeutic potential of MCHR1 antagonism in obesity and related metabolic disorders. The protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers. Adherence to detailed and standardized experimental procedures is critical for obtaining reliable and reproducible results. As with any in vivo study, all animal procedures should be conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for Oral Gavage Administration of TC-MCH 7c in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-MCH 7c is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1] MCHR1 is a G-protein coupled receptor predominantly expressed in the central nervous system and is implicated in the regulation of energy homeostasis, appetite, and mood.[2][3][4] As an MCHR1 antagonist, this compound blocks the binding of the endogenous ligand, melanin-concentrating hormone (MCH), thereby inhibiting its downstream signaling.[3] This inhibitory action makes this compound a valuable tool for investigating the physiological roles of the MCH system and a potential therapeutic agent for metabolic disorders such as obesity.[5][6][7] Preclinical studies in mouse models of diet-induced obesity have demonstrated that oral administration of this compound leads to a dose-dependent reduction in body weight.[1]

These application notes provide a detailed protocol for the preparation and oral gavage administration of this compound in mice, along with a summary of its pharmacological data and a depiction of the MCHR1 signaling pathway.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the MCHR1.[3] MCHR1 couples to multiple G-protein subtypes, primarily Gαi/o and Gαq.[3][8][9]

  • Gαi/o Pathway (Inhibitory): Upon activation by MCH, the Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and reduced protein kinase A (PKA) activity.[10]

  • Gαq Pathway (Stimulatory): MCH binding also activates the Gαq pathway, which stimulates phospholipase C (PLC). PLC activation results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC), respectively. This cascade can also lead to the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[10][11]

By blocking MCH from binding to MCHR1, this compound prevents the initiation of these downstream signaling events.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 TC_MCH_7c This compound TC_MCH_7c->MCHR1 Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC PLC PLC Gq->PLC cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA IP3 IP3 PLC->IP3 PIP2 DAG DAG PLC->DAG  PIP2 PIP2 PIP2 Ca2 [Ca2+]i IP3->Ca2 Release PKC PKC DAG->PKC ERK ERK PKC->ERK

Caption: MCHR1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

ParameterSpeciesValueReference
IC50 (hMCHR1) Human5.6 nM[1]
Ki (hMCHR1) Human3.4 nM[1]
Ki (mMCHR1) Mouse3.0 nM[1]
IC50 (hMCHR2) Human> 10 µM
IC50 ([Ca2+]i mobilization) -9.7 µM[1]
IC50 (hERG) -9.0 µM[1]

Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obesity (DIO) Mouse Model

Animal ModelDosage (Oral)Dosing RegimenPrimary OutcomeReference
C57BL/6J DIO mice3, 10, and 30 mg/kgOnce-daily for 1.5 monthsDose-dependent body weight reduction[1]

Table 3: Pharmacokinetic Properties of this compound in Mice

Dosage (Oral)Time Point (hours)Plasma Concentration (µM)Reference
30 mg/kg25.1[1]
30 mg/kg151.8[1]
30 mg/kg240.7[1]

Experimental Protocol: Oral Gavage Administration of this compound in Mice

This protocol details the procedure for the preparation and administration of this compound to mice via oral gavage. It is crucial to adhere to institutional guidelines for animal care and use.

Materials
  • This compound powder

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, or as determined by solubility testing)

  • Sterile water for injection or other appropriate solvent

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, for enhancing dissolution)

  • Analytical balance

  • Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, curved, with a ball tip for adult mice)[12]

  • 1 mL syringes

  • Personal protective equipment (gloves, lab coat, safety glasses)

  • Animal scale

  • 70% ethanol (B145695) for disinfection

Experimental Workflow

Experimental_Workflow A Acclimatize Mice B Prepare this compound Formulation A->B C Determine Dosing Volume B->C D Animal Restraint C->D E Oral Gavage Administration D->E F Post-Administration Monitoring E->F G Data Collection F->G

Caption: Workflow for oral gavage administration of this compound in mice.

Procedure

1. Preparation of this compound Formulation

  • a. Vehicle Preparation: Prepare the desired vehicle (e.g., 0.5% methylcellulose in sterile water). Ensure it is well-mixed and at room temperature.

  • b. Weighing this compound: Accurately weigh the required amount of this compound powder using an analytical balance.

  • c. Formulation:

    • Add a small amount of the vehicle to the this compound powder to create a paste.

    • Gradually add the remaining vehicle while continuously mixing (e.g., vortexing) to achieve the desired final concentration.

    • If necessary, use a sonicator to aid in the dissolution or suspension of the compound.

    • Prepare the formulation fresh daily, unless stability data indicates otherwise.

2. Dosing and Administration

  • a. Animal Acclimatization: Allow mice to acclimate to the facility and handling for a sufficient period before the experiment begins.

  • b. Fasting (Optional): Depending on the experimental design, mice may be fasted for a short period (e.g., 4-6 hours) prior to dosing to ensure gastric emptying and consistent absorption.[13] Water should be available ad libitum.

  • c. Body Weight Measurement: Weigh each mouse immediately before dosing to accurately calculate the required volume.

  • d. Dosing Volume Calculation: The typical dosing volume for oral gavage in mice is 10 mL/kg.[12][14] Use the following formula:

    • Dosing Volume (mL) = (Body Weight (kg) x Dose (mg/kg)) / Concentration (mg/mL)

  • e. Syringe Preparation: Draw the calculated volume of the this compound formulation into a 1 mL syringe. Ensure there are no air bubbles. Attach the gavage needle securely.

  • f. Animal Restraint:

    • Firmly restrain the mouse by scruffing the loose skin over the neck and back with the non-dominant hand.[12]

    • The head should be tilted slightly upwards to straighten the path to the esophagus.

  • g. Gavage Needle Insertion:

    • Gently insert the gavage needle into the side of the mouth.

    • Advance the needle along the roof of the mouth towards the back of the throat.

    • Allow the mouse to swallow the tip of the needle.

    • Once the needle passes the pharynx, it should slide easily down the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.

  • h. Compound Administration: Once the needle is correctly positioned in the esophagus (approximately at the level of the last rib), slowly depress the syringe plunger to deliver the formulation.

  • i. Needle Removal: Gently and smoothly withdraw the gavage needle.

  • j. Post-Administration Monitoring:

    • Return the mouse to its home cage.

    • Monitor the animal for at least 15-30 minutes post-gavage for any signs of distress, such as labored breathing, lethargy, or leakage of the compound from the mouth or nose.[15]

    • Continue to monitor the animals according to the experimental timeline.

Safety and Animal Welfare Considerations
  • Oral gavage should only be performed by trained personnel to minimize stress and potential injury to the animals.[12]

  • Potential complications include esophageal perforation, tracheal administration, and aspiration pneumonia.[12] If any signs of misdosing are observed, the animal should be closely monitored and veterinary staff consulted.

  • The use of appropriate, ball-tipped gavage needles is essential to prevent tissue damage.

  • The maximum recommended gavage volume should not be exceeded to avoid gastric rupture.[15]

  • All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Conclusion

This compound is a valuable pharmacological tool for studying the MCHR1 system. This document provides the necessary information and a detailed protocol for its effective and safe administration to mice via oral gavage. Adherence to proper technique and animal welfare guidelines is paramount for obtaining reliable and reproducible experimental data.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of TC-MCH 7c, a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCH1R). This document is intended to guide researchers in the effective use of this compound in both in vitro and in vivo experimental settings.

Introduction

This compound is a phenylpyridone derivative that acts as an orally available and brain-penetrable antagonist of the MCH1R.[1][2] The Melanin-concentrating hormone (MCH) system is a key regulator of energy homeostasis, feeding behavior, and mood.[3] MCH exerts its effects through two G protein-coupled receptors (GPCRs), MCHR1 and MCHR2, with MCH1R being the predominant receptor in rodents.[3][4] Activation of MCH1R by its endogenous ligand, MCH, stimulates food intake and promotes weight gain.[3] Consequently, antagonism of MCH1R represents a promising therapeutic strategy for the treatment of obesity and related metabolic disorders. This compound has demonstrated efficacy in reducing body weight in animal models of diet-induced obesity.[1]

Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its activity across different assays.

Table 1: In Vitro Activity of this compound

Assay TypeCell LineTargetParameterValue (nM)Reference
Radioligand BindingCHOhuman MCH1RIC505.6[1]
Radioligand BindingCHOhuman MCH1RKi3.4[1]
Radioligand Binding-mouse MCH1RKi3.0[1]
Calcium Mobilization (FLIPR)CHOhuman MCH1RIC5023[1]

Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obesity (DIO) Mouse Model

Animal ModelAdministration RouteDosing RegimenKey FindingsReference
C57BL/6J DIO miceOral (gavage)3-30 mg/kg, once-daily for 1.5 monthsDose-dependent reduction in body weight[1][5]

Table 3: Pharmacokinetic Properties of this compound in Mice

Dose (mg/kg)Time (hours)Plasma Concentration (µM)Reference
3025.1[1][5]
30151.8[1][5]
30240.7[1][5]

Signaling Pathways and Experimental Workflows

MCH1R Signaling Pathway

MCH1R is a GPCR that primarily couples to Gαi and Gαq proteins.[4] Antagonism of MCH1R by this compound blocks these downstream signaling cascades.

MCH1R_Signaling cluster_membrane Plasma Membrane cluster_antagonist Antagonist Action cluster_downstream Downstream Signaling MCH1R MCH1R G_protein Gαi / Gαq MCH1R->G_protein MCH AC Adenylyl Cyclase G_protein->AC Gαi inhibits PLC Phospholipase C G_protein->PLC Gαq activates TC_MCH_7c This compound TC_MCH_7c->MCH1R Blocks cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA Ca2 [Ca2+]i IP3_DAG->Ca2 CREB CREB PKA->CREB ERK ERK Ca2->ERK ERK->CREB Gene_Expression Gene Expression (Appetite Regulation) CREB->Gene_Expression

MCH1R Signaling Pathway and Antagonism by this compound.
Experimental Workflow for In Vitro Characterization

The following workflow outlines the key steps for characterizing the in vitro activity of this compound.

in_vitro_workflow start Start binding_assay Radioligand Binding Assay (Determine IC50/Ki) start->binding_assay functional_assay Functional Assay (e.g., Calcium Mobilization) start->functional_assay data_analysis Data Analysis (Dose-Response Curves) binding_assay->data_analysis functional_assay->data_analysis results Determine Potency and Efficacy data_analysis->results

Workflow for in vitro characterization of this compound.
Experimental Workflow for In Vivo Efficacy Testing

This workflow details the process for evaluating the in vivo efficacy of this compound in a diet-induced obesity model.

in_vivo_workflow start Start animal_model Induce Obesity in Mice (High-Fat Diet) start->animal_model treatment Administer this compound (Oral Gavage) animal_model->treatment monitoring Monitor Body Weight, Food Intake, etc. treatment->monitoring endpoint Endpoint Analysis (e.g., Metabolic Parameters) monitoring->endpoint results Evaluate Anti-Obesity Efficacy endpoint->results

Workflow for in vivo efficacy testing of this compound.

Experimental Protocols

In Vitro MCH1R Radioligand Binding Assay

Objective: To determine the binding affinity (IC50 and Ki) of this compound for the MCH1R.

Materials:

  • Membranes from CHO cells stably expressing human MCH1R.

  • [¹²⁵I]-MCH (Radioligand).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, 2 mM EDTA, 0.1% BSA.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4), 0.9% NaCl.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add 50 µL of Assay Buffer, 50 µL of [¹²⁵I]-MCH (final concentration ~50 pM), and 50 µL of the this compound dilution or vehicle.

  • Add 50 µL of the MCH1R-expressing cell membrane preparation (final protein concentration ~10 µ g/well ).

  • Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethylenimine.

  • Wash the filters three times with 200 µL of ice-cold Wash Buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the IC50 value by non-linear regression analysis of the competition binding data. The Ki value can be calculated using the Cheng-Prusoff equation.

In Vitro Calcium Mobilization Assay (FLIPR)

Objective: To assess the functional antagonist activity of this compound by measuring its ability to block MCH-induced intracellular calcium mobilization.

Materials:

  • CHO cells stably expressing human MCH1R.

  • This compound.

  • MCH peptide (agonist).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescent Imaging Plate Reader (FLIPR).

Protocol:

  • Seed the MCH1R-expressing CHO cells into the microplates and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 1 hour at 37°C).

  • Wash the cells with Assay Buffer to remove excess dye.

  • Prepare serial dilutions of this compound in Assay Buffer.

  • Add the this compound dilutions to the cell plate and pre-incubate for 15-30 minutes at room temperature.

  • Prepare a solution of MCH agonist at a concentration that elicits a submaximal response (EC80).

  • Using the FLIPR instrument, add the MCH agonist solution to the wells and simultaneously measure the change in fluorescence intensity over time.

  • The antagonist effect of this compound is measured as the inhibition of the MCH-induced calcium signal.

  • Calculate the IC50 value from the dose-response curve.

In Vivo Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the effect of this compound on body weight and other metabolic parameters in a mouse model of obesity.

Materials:

  • Male C57BL/6J mice.

  • High-fat diet (HFD; e.g., 45-60% kcal from fat).

  • Standard chow diet.

  • This compound.

  • Vehicle: 0.5% (w/v) methylcellulose (B11928114) in sterile water.

  • Oral gavage needles.

  • Animal scale.

Protocol:

  • Induction of Obesity:

    • House mice individually and provide ad libitum access to water.

    • Feed the mice a HFD for 8-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.

    • Monitor body weight weekly to confirm the development of the obese phenotype.

  • Preparation of this compound Formulation:

    • To prepare a 0.5% methylcellulose vehicle, heat one-third of the required volume of sterile water to 60-80°C.

    • Slowly add the methylcellulose powder while stirring vigorously.

    • Add the remaining two-thirds of the volume as cold sterile water and continue stirring until the solution is clear and viscous. Allow it to cool to room temperature.

    • Weigh the required amount of this compound powder.

    • Create a paste by mixing the powder with a small amount of the 0.5% methylcellulose vehicle.

    • Gradually add the remaining vehicle while stirring to achieve the desired final concentration. Homogenize if necessary to ensure a uniform suspension. Prepare fresh daily.

  • Drug Administration:

    • Randomize the DIO mice into vehicle and this compound treatment groups.

    • Administer this compound (e.g., 3, 10, or 30 mg/kg) or vehicle via oral gavage once daily for the duration of the study (e.g., 1.5 months).

  • Monitoring and Endpoint Analysis:

    • Measure body weight and food intake daily or several times per week.

    • At the end of the treatment period, various metabolic parameters can be assessed, such as:

      • Fasting blood glucose and insulin (B600854) levels.

      • Glucose and insulin tolerance tests.

      • Plasma lipid profiles.

      • Body composition analysis (e.g., by DEXA or NMR).

Disclaimer: These protocols are intended as a guide. Researchers should optimize the experimental conditions based on their specific laboratory settings and research objectives. All animal experiments should be conducted in accordance with institutional guidelines and regulations.

References

Application Notes and Protocols for TC-MCH 7c Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to calculating the correct dosage and administering TC-MCH 7c, a potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, in various animal models. The protocols outlined below are based on established preclinical studies and are intended to ensure accurate and reproducible results.

Introduction to this compound

This compound is a brain-penetrant, orally active small molecule that selectively antagonizes the MCHR1.[1][2][3] MCHR1 is a G-protein-coupled receptor predominantly expressed in the brain and is implicated in the regulation of energy homeostasis, mood, and sleep.[4][5][6] Antagonism of MCHR1 has shown therapeutic potential in animal models of obesity, anxiety, and depression.[4][7][8]

Chemical Properties:

  • Molecular Weight: 408.47 g/mol [9]

  • Formula: C₂₄H₂₅FN₂O₃[9]

  • Solubility: Soluble in DMSO (up to 50 mM) and 1eq. HCl (up to 100 mM).[9]

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound and provide a starting point for dose selection in in vivo studies.

Table 1: In Vitro Potency of this compound

ParameterSpeciesValueReference(s)
IC₅₀ Human MCHR15.6 nM[1][2][3]
Kᵢ Human MCHR13.4 nM[1][3]
Kᵢ Mouse MCHR13.0 nM[1][3]
IC₅₀ Human MCHR2> 10 µM[2][10]

Table 2: Recommended Starting Dosages of this compound for In Vivo Studies

Animal ModelSpeciesDosage RangeAdministration RouteFrequencyKey FindingsReference(s)
Diet-Induced Obesity (DIO) Mouse (C57BL/6J)3 - 30 mg/kgOralOnce-dailyDose-dependent body weight reduction[1][3]
Stress-Induced Anxiety/Depression Mouse10 mg/kgIntraperitonealSingle doseBlocks MCH-induced behavioral changes[10]

Signaling Pathway of MCHR1

MCHR1 activation by its endogenous ligand, melanin-concentrating hormone (MCH), initiates intracellular signaling cascades through the coupling to Gᵢ and Gᵩ proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which increases intracellular calcium and activates protein kinase C (PKC).[4][11][12] this compound acts by blocking the binding of MCH to MCHR1, thereby inhibiting these downstream signaling events.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCHR1 G_protein Gαi / Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C (PLC) G_protein->PLC Activates (Gαq) cAMP cAMP AC->cAMP Converts IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates MCH MCH MCH->MCHR1 Binds & Activates TCMCH7c This compound TCMCH7c->MCHR1 Blocks ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., neuronal activity, gene expression) PKA->Cellular_Response PIP2 PIP₂ PIP2->IP3 PIP2->DAG Ca2_increase ↑ [Ca²⁺]i IP3->Ca2_increase Induces PKC PKC DAG->PKC Activates Ca2_increase->Cellular_Response ERK ERK PKC->ERK Activates ERK->Cellular_Response

Caption: MCHR1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity in C57BL/6J mice, a commonly used model for studying metabolic diseases.

Materials:

  • Male C57BL/6J mice (8 weeks old)[13]

  • Standard chow diet (e.g., 10.9 kJ/g)[13]

  • High-fat diet (HFD; e.g., 22 kJ/g, with 42% kcal from fat)[13]

  • Animal housing with controlled temperature (20-23°C), humidity (30-40%), and a 12-hour light/dark cycle[13]

Procedure:

  • Upon arrival, acclimate the mice for at least one week on a standard chow diet.[14]

  • Randomize mice into two groups based on body weight.[13]

  • House the animals individually or in groups, noting that group-housed mice may show more weight variability but tend to gain weight more rapidly.[14]

  • Provide one group with the standard chow diet (control group) and the other group with the high-fat diet (DIO group) ad libitum for 15 weeks.[13]

  • Provide drinking water ad libitum.[13]

  • Monitor body weight and food intake weekly.[13]

  • Mice on the HFD will show a significant increase in body weight compared to the control group, typically within 1-2 weeks of starting the diet.[14] More severe obesity and metabolic complications develop over 10-12 weeks or more.[14]

DIO_Workflow start Start: 8-week-old C57BL/6J mice acclimation Acclimation (1 week) Standard Chow start->acclimation randomization Randomization (by body weight) acclimation->randomization control_group Control Group: Standard Chow (15 weeks) randomization->control_group dio_group DIO Group: High-Fat Diet (15 weeks) randomization->dio_group monitoring Weekly Monitoring: - Body Weight - Food Intake control_group->monitoring dio_group->monitoring endpoint Endpoint: Obese Mouse Model (for this compound treatment) dio_group->endpoint Oral_Gavage_Workflow start Start: Prepare Dosing Solution (this compound in Vehicle) weigh_animal Weigh Mouse & Calculate Volume (Max 10 mL/kg) start->weigh_animal select_needle Select Appropriate Gavage Needle weigh_animal->select_needle restrain Properly Restrain Mouse (Scruffing) select_needle->restrain insert_needle Gently Insert Needle to Pre-measured Depth restrain->insert_needle administer Slowly Administer Solution (2-3 seconds) insert_needle->administer withdraw_needle Gently Withdraw Needle administer->withdraw_needle monitor Monitor Mouse for Distress (10-15 mins) withdraw_needle->monitor

References

Application Notes and Protocols for TC-MCH 7c Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of stock solutions of TC-MCH 7c, a potent and selective antagonist for the melanin-concentrating hormone receptor 1 (MCH1R). Accurate preparation of stock solutions is critical for ensuring reproducible and reliable experimental results.

Compound Information

This compound is a small molecule inhibitor with a molecular weight of 408.47 g/mol and a chemical formula of C24H25FN2O3.[1] It is a potent antagonist of the human MCH1R with an IC50 of 5.6 nM.[1][2][3][4] this compound displays high selectivity for MCH1R over MCH2R (IC50 > 10 μM).[1][2] This compound is brain-penetrant and orally active, making it a valuable tool for in vivo studies.[1][2][4]

Solubility Data

The solubility of this compound in common laboratory solvents is crucial for the preparation of concentrated stock solutions. The following table summarizes the maximum recommended concentrations.

SolventMax Concentration (mg/mL)Max Concentration (mM)
DMSO20.4250
1eq. HCl40.85100

Data sourced from Bio-Techne and R&D Systems.[2]

Stock Solution Preparation Protocols

It is imperative to use the batch-specific molecular weight provided on the product vial or Certificate of Analysis for all calculations to ensure the highest accuracy.

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • 1N Hydrochloric acid (HCl), sterile

  • Sterile, conical-bottom polypropylene (B1209903) or glass vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

Protocol for Preparing a 50 mM Stock Solution in DMSO
  • Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 50 mM stock solution, you would need 20.42 mg of this compound (assuming a molecular weight of 408.47 g/mol ).

  • Adding Solvent: Add the calculated volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) or brief sonication can aid in dissolution if necessary.

  • Verification: Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[3]

Solvent Volume Calculation Table for DMSO

The following table provides pre-calculated solvent volumes for preparing common stock concentrations of this compound in DMSO.

Desired ConcentrationVolume of DMSO to add to 1 mg of this compoundVolume of DMSO to add to 5 mg of this compoundVolume of DMSO to add to 10 mg of this compound
1 mM2.45 mL12.24 mL24.48 mL
5 mM0.49 mL2.45 mL4.90 mL
10 mM0.24 mL1.22 mL2.45 mL
50 mM0.05 mL0.24 mL0.49 mL

Calculations are based on a molecular weight of 408.47 g/mol .

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound stock solutions.

G cluster_0 Preparation cluster_1 Storage cluster_2 Usage A Weigh this compound Powder B Add Calculated Volume of Solvent (e.g., DMSO) A->B C Vortex/Sonicate to Dissolve B->C D Visually Confirm Complete Dissolution C->D E Aliquot into Single-Use Vials D->E F Store at -20°C or -80°C E->F G Thaw Aliquot for Experiment H Dilute to Final Working Concentration in Assay Buffer G->H

Caption: Workflow for Preparing this compound Stock Solutions.

Mechanism of Action and Signaling Pathway

This compound acts as a selective antagonist at the MCH1 receptor. MCHR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins.[5][6] Upon binding of the endogenous ligand, melanin-concentrating hormone (MCH), the receptor initiates downstream signaling cascades. The Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5] The Gq pathway activates phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and activation of protein kinase C (PKC), respectively.[5] By blocking the binding of MCH, this compound inhibits these signaling events.

The following diagram illustrates the MCH1R signaling pathway and the inhibitory action of this compound.

G cluster_0 MCH1R Signaling MCH MCH MCHR1 MCH1R MCH->MCHR1 Binds & Activates TCMCH7c This compound TCMCH7c->MCHR1 Binds & Inhibits Gi Gi MCHR1->Gi Activates Gq Gq MCHR1->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP ↓ cAMP AC->cAMP Ca ↑ [Ca2+]i PLC->Ca

Caption: MCH1R Signaling and Inhibition by this compound.

References

Application Notes and Protocols for TC-MCH 7c Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term stability of TC-MCH 7c in solution, offering detailed protocols for stability assessment and summarizing key data for researchers in drug development. This compound is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCH1R), a G protein-coupled receptor implicated in the regulation of energy homeostasis and other physiological processes.[1][2] Understanding the stability of this compound in solution is critical for ensuring the accuracy and reproducibility of in vitro and in vivo studies.

Chemical and Physical Properties

This compound, a phenylpyridone derivative, is an orally available and brain-penetrant molecule with a molecular weight of 408.47 g/mol and a chemical formula of C24H25FN2O3.[3] It is a light yellow to yellow solid.[3]

Solubility

The solubility of this compound is a critical factor for preparing stable stock solutions. The compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 20 mg/mL (48.96 mM), though ultrasonic assistance may be required.[3] It is also soluble in 1eq. HCl up to 100 mM and in DMSO up to 50 mM. Due to the hygroscopic nature of DMSO, it is recommended to use a fresh, unopened solvent to ensure maximum solubility.[4]

Recommended Storage Conditions

Proper storage is paramount to maintaining the integrity of this compound. For long-term storage, the solid powder form is stable for up to 3 years at -20°C and for 2 years at 4°C.[3] When prepared as a stock solution in a solvent such as DMSO, it is recommended to store aliquots at -80°C for up to 2 years or at -20°C for up to 1 year to minimize degradation from repeated freeze-thaw cycles.[3][4]

FormStorage TemperatureStability Duration
Solid Powder-20°C3 years[3][4]
4°C2 years[3]
In Solvent-80°C2 years[3][4]
-20°C1 year[3][4]

MCH1R Signaling Pathway

This compound exerts its pharmacological effects by antagonizing the MCH1 receptor. The MCH1 receptor is a G protein-coupled receptor that can couple to multiple G proteins, including Gi and Gq, to initiate diverse intracellular signaling cascades.[5][6][7] Activation of Gi inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[5][7] Coupling to Gq activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), resulting in increased intracellular calcium levels and activation of protein kinase C (PKC).[5][7] Both Gi and Gq pathways can lead to the activation of the mitogen-activated protein kinase (MAPK/ERK) pathway.[6][7][8]

MCH1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCH1R MCH1R MCH->MCH1R Activates TCMCH7c This compound TCMCH7c->MCH1R Antagonizes Gi Gαi MCH1R->Gi Gq Gαq MCH1R->Gq AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK Gi->ERK Activates PLC PLC Gq->PLC Activates Gq->ERK Activates cAMP cAMP AC->cAMP Reduces IP3 IP3 PLC->IP3 Generates Ca2 [Ca2+]i IP3->Ca2 Increases

Caption: MCH1R Signaling Pathway Antagonized by this compound.

Experimental Protocols

To ensure the reliability of experimental results, it is crucial to assess the stability of this compound under the specific conditions of your experiments. The following protocols are adapted from general guidelines for small molecule stability testing and can be tailored to your specific needs.[9][10]

Protocol 1: Long-Term Stability Assessment in Solution

This protocol outlines a systematic approach to evaluating the stability of a this compound stock solution over an extended period.

Objective: To determine the degradation rate of this compound in a specific solvent under defined storage conditions.

Materials:

  • This compound (solid)

  • High-purity solvent (e.g., DMSO)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Controlled temperature storage units (-80°C, -20°C, 4°C, and room temperature)

  • Light-protective storage containers (e.g., amber vials)

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a sufficient amount of this compound solid.

    • Dissolve in the chosen solvent to a final concentration of 10 mM. Ensure complete dissolution, using sonication if necessary.

  • Aliquoting and Storage:

    • Aliquot the stock solution into multiple light-protective vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at the following temperatures: -80°C, -20°C, 4°C, and room temperature (25°C).

  • Time Points for Analysis:

    • Analyze the samples at predetermined time points. Recommended initial time points include: 0, 1, 3, 6, and 12 months for -80°C and -20°C; and 0, 1, 2, 4, and 8 weeks for 4°C and room temperature.

  • HPLC Analysis:

    • At each time point, retrieve one aliquot from each storage condition.

    • Allow the sample to thaw and equilibrate to room temperature.

    • Dilute the sample to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).

    • Inject the sample into the HPLC system.

    • Analyze the chromatogram for the parent peak of this compound and any potential degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the percentage of remaining this compound against time for each storage condition.

Protocol 2: Forced Degradation Study

This protocol is designed to accelerate the degradation of this compound to identify potential degradation pathways and products.

Objective: To investigate the stability of this compound under stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound stock solution (10 mM in a suitable solvent)

  • Hydrochloric acid (1 M and 0.1 M)

  • Sodium hydroxide (B78521) (1 M and 0.1 M)

  • Hydrogen peroxide (3%)

  • Oven capable of maintaining 80°C

  • Photostability chamber

Procedure:

  • Acid Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 8 hours.

    • At various time points (e.g., 2, 4, 8 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 8 hours.

    • At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and analyze by HPLC.

  • Oxidative Degradation:

    • Mix 1 mL of the this compound stock solution with 1 mL of 3% H₂O₂.

    • Store at room temperature, protected from light, for 12 hours.

    • Analyze by HPLC at various time points.

  • Thermal Degradation:

    • Place a known amount of solid this compound in an oven at 80°C for 48 hours.

    • At various time points, dissolve a sample in a suitable solvent and analyze by HPLC.

  • Photolytic Degradation:

    • Expose solid this compound to light in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

    • After the exposure period, dissolve both the exposed and control samples and analyze by HPLC.

Stability_Testing_Workflow cluster_preparation Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep Prepare this compound Stock Solution Aliquot Aliquot into Light-Protective Vials Prep->Aliquot T_neg80 -80°C Aliquot->T_neg80 T_neg20 -20°C Aliquot->T_neg20 T_4 4°C Aliquot->T_4 T_RT Room Temp Aliquot->T_RT Timepoints Collect Samples at Time Points T_neg80->Timepoints T_neg20->Timepoints T_4->Timepoints T_RT->Timepoints HPLC HPLC Analysis Timepoints->HPLC Data Data Analysis and Degradation Profiling HPLC->Data

Caption: Workflow for Long-Term Stability Testing of this compound.

Data Presentation

The following tables should be used to record and present the quantitative data obtained from the stability studies.

Table 1: Long-Term Stability of this compound in Solution

Time Point% Remaining at -80°C% Remaining at -20°C% Remaining at 4°C% Remaining at Room Temp
0100100100100
e.g., 1 month
e.g., 3 months
e.g., 6 months
e.g., 12 months

Table 2: Forced Degradation of this compound

Stress ConditionDuration% RemainingDegradation Products Detected
0.1 M HCl, 60°C8 hours
0.1 M NaOH, 60°C8 hours
3% H₂O₂, RT12 hours
80°C (solid)48 hours
PhotolyticSpecify duration

Conclusion

These application notes provide a framework for assessing and understanding the long-term stability of this compound in solution. By following the recommended storage conditions and implementing the detailed experimental protocols, researchers can ensure the integrity of their compound and the reliability of their experimental data. The provided diagrams and tables offer a clear visualization of the MCH1R signaling pathway and a structured approach to data presentation. Adherence to these guidelines is essential for advancing research and development involving this promising MCH1R antagonist.

References

Application Notes and Protocols for TC-MCH 7c in Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in the regulation of energy homeostasis and body weight.[1] It exerts its effects through the MCH receptor 1 (MCHR1), a G protein-coupled receptor (GPCR) predominantly expressed in the brain.[1][2] Antagonism of MCHR1 is a promising therapeutic strategy for the treatment of obesity. TC-MCH 7c is a potent and selective MCHR1 antagonist that is orally available and brain-penetrant, making it a valuable tool for obesity research.[3] These application notes provide detailed protocols for the experimental design of in vitro and in vivo studies to evaluate the efficacy of this compound in the context of obesity.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
ParameterSpeciesValueAssay TypeCell LineReference
IC₅₀ Human5.6 nMRadioligand BindingCHO cells expressing hMCHR1
Kᵢ Human3.4 nMRadioligand BindingCHO cells expressing hMCHR1[3]
Kᵢ Mouse3.0 nMRadioligand BindingNot Specified[3]
IC₅₀ (Selectivity) Human> 10 µMNot SpecifiedCells expressing hMCHR2
Table 2: In Vivo Efficacy of MCHR1 Antagonists in Diet-Induced Obese (DIO) Mice
CompoundSpeciesDose and RouteDurationKey FindingsReference
Generic MCHR1 Antagonist Mouse (DIO)30 mg/kg, p.o.30 days9.1% reduction in cumulative food intake[4]
AZD1979 Mouse (DIO)Dose-dependentNot SpecifiedReduced body weight, driven by decreased food intake and preserved energy expenditure[5][6]
Generic MCHR1 Antagonist Mouse (DIO)7.5 µ g/day , ICV28 days15% decrease in cumulative food intake, 13% less body weight than vehicle[7]

Experimental Protocols

In Vitro Assays

1. MCHR1 Radioligand Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of this compound for the MCHR1.

  • Materials:

    • Cell membranes from a stable cell line overexpressing human MCHR1 (e.g., CHO or HEK293 cells).

    • Radioligand (e.g., [¹²⁵I]-MCH).

    • This compound.

    • Unlabeled MCH (for non-specific binding).

    • Assay Buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4).

    • Wash Buffer (e.g., PBS with 0.01% Triton X-100).

    • Glass fiber filter plates.

    • Scintillation fluid.

    • Microplate scintillation counter.

  • Protocol:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add the MCHR1-expressing cell membranes (0.5-1.0 µg protein/well).

    • Add the serially diluted this compound or vehicle.

    • For total binding wells, add assay buffer. For non-specific binding wells, add a high concentration of unlabeled MCH (e.g., 1 µM).

    • Add the radioligand at a concentration at or below its Kₔ.

    • Incubate for 90 minutes at room temperature.

    • Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filter plates.

    • Wash the filters multiple times with ice-cold wash buffer.

    • Dry the filters, add scintillation fluid, and quantify radioactivity using a microplate scintillation counter.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

2. MCHR1 Functional Assays

  • Objective: To assess the functional antagonism of this compound on MCHR1 signaling. MCHR1 couples to both Gᵢ and G₀ proteins, leading to inhibition of cAMP production and mobilization of intracellular calcium, respectively.[1]

    • a) cAMP Inhibition Assay (Gᵢ Pathway):

      • Materials:

        • MCHR1-expressing cells (e.g., CHO or HEK293).

        • This compound.

        • MCH.

        • Forskolin (B1673556).

        • cAMP assay kit (e.g., HTRF, AlphaScreen).

      • Protocol:

        • Seed MCHR1-expressing cells in a multi-well plate.

        • Pre-treat cells with various concentrations of this compound.

        • Stimulate the cells with a fixed concentration of MCH in the presence of forskolin (to elevate basal cAMP levels).

        • Incubate for a specified time according to the kit manufacturer's instructions.

        • Lyse the cells and measure intracellular cAMP levels.

        • Determine the IC₅₀ of this compound by plotting the reversal of MCH-mediated cAMP inhibition against the antagonist concentration.

    • b) Calcium Mobilization Assay (G₀ Pathway):

      • Materials:

        • MCHR1-expressing cells.

        • This compound.

        • MCH.

        • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

        • Fluorescence plate reader with kinetic read capabilities.

      • Protocol:

        • Seed MCHR1-expressing cells in a black-walled, clear-bottom multi-well plate.

        • Load the cells with a calcium-sensitive fluorescent dye.

        • Pre-incubate the cells with various concentrations of this compound.

        • Stimulate the cells with a fixed concentration of MCH.

        • Measure the change in fluorescence in real-time.

        • Determine the IC₅₀ of this compound by plotting the inhibition of the MCH-induced calcium response against the antagonist concentration.

In Vivo Studies in a Diet-Induced Obesity (DIO) Mouse Model

1. Induction of Diet-Induced Obesity

  • Objective: To generate a mouse model of obesity that mimics human obesity resulting from a high-fat diet.

  • Protocol:

    • Use a susceptible mouse strain such as C57BL/6J.

    • At 6-8 weeks of age, switch the diet of the experimental group to a high-fat diet (HFD; 45-60% kcal from fat).

    • Maintain a control group on a standard chow diet (e.g., 10% kcal from fat).

    • Continue the respective diets for 8-12 weeks.

    • Monitor body weight weekly to confirm the development of obesity in the HFD group.

2. Chronic Oral Administration of this compound and Body Weight/Food Intake Monitoring

  • Objective: To evaluate the long-term effects of this compound on body weight and food intake in DIO mice.

  • Protocol:

    • Randomize the DIO mice into treatment groups (e.g., vehicle, this compound at 3, 10, and 30 mg/kg).

    • Prepare the dosing solution of this compound. A common vehicle is 0.5% methylcellulose (B11928114) in sterile water.[8] Ensure the suspension is homogenous by vortexing or sonicating before each administration.[8]

    • Administer the designated treatment daily via oral gavage for a period of 4-12 weeks.

    • Measure body weight at least three times a week.

    • Measure food intake daily.

    • Analyze the data to determine the effect of this compound on body weight and food consumption over time.

3. Pair-Feeding Study

  • Objective: To determine if the effect of this compound on body weight is independent of its effect on food intake, suggesting an impact on energy expenditure.

  • Protocol:

    • Establish three groups of weight-matched DIO mice:

      • Group A: Vehicle-treated, ad libitum access to food.

      • Group B: this compound-treated, ad libitum access to food.

      • Group C: Vehicle-treated, pair-fed.

    • On a daily basis, measure the average food intake of Group B.

    • The following day, provide Group C with the same amount of food that Group B consumed on the previous day.

    • Administer this compound to Group B and the vehicle to Groups A and C daily.

    • Record the body weight of all animals daily.

    • If Group B shows a significantly greater weight loss than Group C, it indicates that this compound increases energy expenditure.[2]

Mandatory Visualization

MCHR1_Signaling_Pathway MCHR1 MCHR1 Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 MCH MCH MCH->MCHR1 Binds & Activates TC_MCH_7c This compound TC_MCH_7c->MCHR1 Blocks Gi->AC Inhibits Gq->PLC Activates ATP ATP ATP->AC Substrate IP3 IP3 PIP2->IP3 Hydrolyzes to DAG DAG PIP2->DAG Hydrolyzes to ER Endoplasmic Reticulum IP3->ER Binds to receptor Ca2 Intracellular Ca²⁺ ER->Ca2 Releases Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy in DIO Mouse Model cluster_analysis Data Analysis & Interpretation binding Radioligand Binding Assay (Determine Ki) functional Functional Assays (cAMP & Ca²⁺ Mobilization) (Determine IC₅₀) dio Induce Diet-Induced Obesity (8-12 weeks on High-Fat Diet) binding->dio treatment Chronic Oral Administration of this compound (4-12 weeks) dio->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring pair_feeding Pair-Feeding Study treatment->pair_feeding analyze_bw Analyze Body Weight Change monitoring->analyze_bw analyze_fi Analyze Food Intake monitoring->analyze_fi analyze_ee Determine Effect on Energy Expenditure pair_feeding->analyze_ee

References

Application Notes and Protocols for TC-MCH 7c in Diet-Induced Obesity Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a significant role in the regulation of energy homeostasis and body weight.[1][2] Expressed predominantly in the lateral hypothalamus, MCH stimulates food intake and its overexpression can lead to obesity and insulin (B600854) resistance.[1][3] The effects of MCH are mediated through G protein-coupled receptors, primarily the melanin-concentrating hormone receptor 1 (MCHR1) in rodents.[4][5] Consequently, antagonism of MCHR1 presents a promising therapeutic strategy for the treatment of obesity.[6][7][8]

TC-MCH 7c is a potent and selective MCHR1 antagonist with an IC50 of 5.6 nM in human MCHR1-expressing cells. It exhibits high selectivity for MCHR1 over MCHR2 (IC50 > 10 μM), is brain penetrant, and orally active. Preclinical studies have demonstrated that this compound effectively decreases body weight in mouse models of diet-induced obesity (DIO). This document provides detailed application notes and protocols for the use of this compound in DIO models to evaluate its anti-obesity effects.

Mechanism of Action: MCHR1 Signaling

MCH binding to its receptor, MCHR1, activates multiple G-protein signaling pathways, including Gi, Go, and Gq. Activation of the Gi/o pathway leads to a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, while the Gq pathway stimulates an increase in intracellular calcium (Ca2+) accumulation. This signaling cascade ultimately promotes an orexigenic response, leading to increased food intake and weight gain. This compound acts as an antagonist at the MCHR1, blocking the downstream signaling initiated by MCH. This inhibition of MCH signaling is the basis for its anti-obesity effects, which are attributed to both a reduction in energy intake and an increase in energy expenditure.[1]

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCHR1 G_protein Gαq / Gαi/o MCHR1->G_protein Activates MCH MCH MCH->MCHR1 Binds & Activates TC_MCH_7c This compound TC_MCH_7c->MCHR1 Binds & Inhibits PLC PLC G_protein->PLC Stimulates (Gαq) AC Adenylate Cyclase G_protein->AC Inhibits (Gαi/o) PIP2 PIP2 PLC->PIP2 cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 Orexigenic Orexigenic Effects (↑ Food Intake) Ca2->Orexigenic cAMP->Orexigenic

MCHR1 Signaling Pathway and this compound Inhibition.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

A crucial aspect of studying anti-obesity therapeutics is the use of a relevant animal model. The DIO mouse model is widely used as it mimics many features of human obesity.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • Standard chow diet (e.g., 10% kcal from fat)

  • High-fat diet (HFD) (e.g., 45-60% kcal from fat)

  • Animal caging with enrichment

  • Animal scale

Procedure:

  • Upon arrival, acclimate mice for at least one week to the facility conditions (12:12 h light-dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

  • After acclimatization, randomly assign mice to two groups: a control group that continues on the standard chow diet and a DIO group that is switched to the HFD.

  • Monitor body weight and food intake weekly.

  • Continue the respective diets for 8-12 weeks, or until the HFD group achieves a significantly greater body weight (typically 15-20% higher) than the chow-fed group.

  • Once the obese phenotype is established, the mice are ready for the intervention with this compound.

This compound Administration and Monitoring

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)

  • Oral gavage needles

  • Metabolic cages (for detailed energy expenditure and food/water intake monitoring)

Procedure:

  • Randomly assign the DIO mice into two treatment groups: Vehicle control and this compound. A lean, chow-fed group should also be maintained as a baseline control.

  • Prepare this compound in the vehicle solution at the desired concentration. A previously reported effective dose for a similar MCHR1 antagonist was 30 mg/kg.[1]

  • Administer this compound or vehicle daily via oral gavage at a consistent time each day.

  • Monitor body weight and food intake daily or every other day.

  • For a more detailed analysis, house a subset of animals in metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and locomotor activity.

  • The treatment period can range from 2 to 4 weeks, depending on the study objectives.

Experimental_Workflow cluster_setup Model Development cluster_treatment Intervention cluster_analysis Data Collection & Analysis Acclimatization Acclimatization (1 week, Chow Diet) Diet_Induction Diet Induction (8-12 weeks) Acclimatization->Diet_Induction Chow Chow Diet Group Diet_Induction->Chow HFD High-Fat Diet (HFD) Group Diet_Induction->HFD Randomization Randomize DIO Mice HFD->Randomization Vehicle Vehicle Control (DIO) Randomization->Vehicle TC_MCH_7c This compound Treatment (DIO) Randomization->TC_MCH_7c Treatment Daily Oral Gavage (2-4 weeks) Vehicle->Treatment TC_MCH_7c->Treatment Monitoring Monitor Body Weight & Food Intake Treatment->Monitoring Metabolic Metabolic Cage Analysis (Energy Expenditure) Treatment->Metabolic Terminal Terminal Blood & Tissue Collection Monitoring->Terminal Metabolic->Terminal Biochemical Biochemical Analysis Terminal->Biochemical

Experimental Workflow for Evaluating this compound.
Terminal Procedures and Biochemical Analysis

At the end of the treatment period, a comprehensive analysis of metabolic parameters is essential.

Procedure:

  • Fast the mice overnight (approximately 12-16 hours).

  • Collect terminal blood samples via cardiac puncture under anesthesia.

  • Euthanize the animals and harvest tissues of interest, such as liver, brown adipose tissue (BAT), and white adipose tissue (WAT).

  • Process the blood to collect plasma or serum for the analysis of:

    • Glucose

    • Insulin

    • Leptin

    • Triglycerides

    • Total Cholesterol

  • Analyze the liver for triglyceride content.

  • Analyze BAT and WAT for gene expression of markers related to thermogenesis and lipid metabolism (e.g., UCP1).

Data Presentation

The following tables summarize the expected quantitative outcomes from a study using this compound in a DIO mouse model, based on published data for MCHR1 antagonists.[1]

Table 1: Effects of this compound on Body Weight and Food Intake

ParameterChow + VehicleDIO + VehicleDIO + this compound
Initial Body Weight (g) ~ 25~ 40~ 40
Final Body Weight (g) ~ 28~ 45~ 34
Body Weight Change (%) +12%+12.5%-15%
Cumulative Food Intake (g) BaselineHighModerately Reduced

Table 2: Effects of this compound on Plasma Metabolic Parameters

ParameterChow + VehicleDIO + VehicleDIO + this compound
Glucose (mg/dL) NormalElevatedReduced
Insulin (ng/mL) NormalElevatedReduced
Leptin (ng/mL) NormalMarkedly ElevatedSignificantly Reduced
Triglycerides (mg/dL) NormalElevatedReduced
Total Cholesterol (mg/dL) NormalElevatedReduced

Table 3: Effects of this compound on Gene Expression

GeneTissueDIO + VehicleDIO + this compound
UCP1 BATBaselineIncreased
CPT1a LiverBaselineIncreased
SREBP-1c LiverElevatedReduced

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the MCH system in energy balance and for evaluating the therapeutic potential of MCHR1 antagonism for obesity. The protocols outlined in this document provide a framework for conducting robust preclinical studies in diet-induced obese mice. The expected outcomes include a significant reduction in body weight, driven by both decreased food intake and increased energy expenditure, along with improvements in key metabolic parameters. These studies are critical for advancing our understanding of MCH-mediated pathways and for the development of novel anti-obesity drugs.

References

Application Notes and Protocols for TC-MCH 7c Administration in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for the administration of TC-MCH 7c, a potent and selective antagonist for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), in rodent behavioral studies. This document outlines detailed methodologies for investigating the effects of this compound on behaviors related to obesity, depression, and anxiety.

Introduction to this compound

This compound is an orally available and brain-penetrable phenylpyridone derivative that acts as a selective antagonist of the MCHR1. It exhibits high affinity for both human and mouse MCHR1, with Ki values of 3.4 nM and 3.0 nM, respectively, and an IC50 of 5.6 nM for human MCHR1[1]. Its selectivity is demonstrated by an IC50 greater than 10 μM for the MCH2R[2]. By blocking the MCHR1, this compound inhibits the signaling of melanin-concentrating hormone (MCH), a neuropeptide implicated in the regulation of energy homeostasis, mood, and anxiety.

Mechanism of Action and Signaling Pathway

MCHR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gi and Gq proteins[3]. Upon activation by MCH, the Gi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gq pathway activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC). This compound competitively binds to MCHR1, preventing MCH from initiating these downstream signaling cascades.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCHR1 MCHR1 MCH->MCHR1 Activates TC_MCH_7c This compound TC_MCH_7c->MCHR1 Antagonizes Gq Gq MCHR1->Gq Gi Gi MCHR1->Gi PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP_decrease ↓ cAMP AC->cAMP_decrease IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: MCHR1 signaling pathway and antagonism by this compound.

Data Presentation: Summary of In Vivo Studies

The following tables summarize quantitative data from key behavioral studies involving the administration of this compound to rodents.

Table 1: Effects of this compound on Diet-Induced Obesity in Mice

ParameterAdministration RouteDosage (mg/kg)DurationKey FindingsReference
Body WeightOral3, 10, 301.5 months (once-daily)Dose-dependent reduction in body weight.[1]
Plasma Concentration (at 30 mg/kg)Oral30Single dose5.1 µM at 2h, 1.8 µM at 15h, 0.7 µM at 24h.[1]

Table 2: Effects of this compound on Depression and Anxiety-Like Behaviors in Mice

Behavioral TestAdministration RouteDosage (mg/kg)Pre-treatment TimeKey FindingsReference
Forced Swim Test (FST)Intraperitoneal (i.p.)1030 minutes before MCHBlocked the antidepressant-like effects of MCH, indicating MCHR1 involvement.[4]
Tail Suspension Test (TST)Intraperitoneal (i.p.)1030 minutes before MCHBlocked the antidepressant-like effects of MCH.[4]

Experimental Protocols

The following are detailed protocols for the preparation and administration of this compound for various behavioral assays.

Protocol 1: Oral Administration for Obesity Studies

This protocol is designed for long-term daily administration to assess the effects of this compound on body weight and food intake in a diet-induced obesity model.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)[5]

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Animal scale

  • Appropriate mouse strain (e.g., C57BL/6J) on a high-fat diet

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound based on the desired dose (3, 10, or 30 mg/kg) and the number and weight of the animals.

    • Prepare the vehicle solution (0.5% methylcellulose in sterile water).

    • Suspend this compound in the vehicle to the desired concentration. Ensure the suspension is homogenous by vortexing or sonicating before each use.

  • Animal Handling and Dosing:

    • Habituate the mice to handling and the gavage procedure for several days before the start of the experiment to minimize stress.

    • Weigh each mouse daily before dosing to ensure accurate dose calculation.

    • Administer the prepared this compound suspension or vehicle via oral gavage once daily. The volume should typically be 5-10 ml/kg.

  • Behavioral and Physiological Monitoring:

    • Measure body weight daily.

    • Monitor food and water intake daily.

    • At the end of the study, plasma samples can be collected to determine drug concentration.

Oral_Admin_Workflow start Start habituate Habituate Mice to Handling & Gavage start->habituate prep Prepare this compound Suspension weigh Weigh Mouse prep->weigh habituate->prep dose Administer via Oral Gavage weigh->dose monitor Monitor Body Weight & Food Intake dose->monitor monitor->weigh Daily Repetition end End of Study monitor->end

Caption: Workflow for oral administration of this compound in obesity studies.

Protocol 2: Intraperitoneal Administration for Acute Behavioral Studies (Depression/Anxiety)

This protocol is suitable for acute administration of this compound to investigate its role in models of depression and anxiety, such as the Forced Swim Test (FST) and Tail Suspension Test (TST).

Materials:

  • This compound

  • Vehicle (e.g., 80 µl Dimethyl sulfoxide (B87167) (DMSO) diluted to 8 ml with saline)[4]

  • Sterile syringes and needles (27-30 gauge)

  • Animal scale

  • Appropriate mouse strain

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in DMSO first, then dilute with sterile saline to the final desired concentration (e.g., for a 10 mg/kg dose)[4]. The final DMSO concentration should be kept low to avoid toxicity.

  • Animal Handling and Dosing:

    • Habituate animals to handling and injections to minimize stress.

    • Weigh each mouse on the day of the experiment for accurate dose calculation.

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection. A typical injection volume is 10 ml/kg.

  • Behavioral Testing:

    • Conduct the behavioral test (e.g., FST or TST) at a specified time after the injection (e.g., 30 minutes)[4].

    • Forced Swim Test: Individually place mice in a cylinder of water from which they cannot escape. Record the duration of immobility during the last 4 minutes of a 6-minute test.

    • Tail Suspension Test: Suspend mice by their tails and record the total duration of immobility over a 6-minute period.

IP_Admin_Workflow start Start prep Prepare this compound Solution start->prep weigh Weigh Mouse prep->weigh inject Administer via I.P. Injection weigh->inject wait Wait 30 min inject->wait test Conduct Behavioral Test (FST/TST) wait->test end End test->end

Caption: Workflow for i.p. administration of this compound for acute behavioral tests.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the MCH system in various physiological and behavioral processes. The protocols provided here offer a starting point for researchers to design and execute robust in vivo studies. It is recommended to perform pilot studies to determine the optimal dose and timing for specific behavioral paradigms and animal strains. Careful consideration of vehicle selection and animal habituation is crucial for obtaining reliable and reproducible data.

References

proper storage conditions for TC-MCH 7c compound

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

TC-MCH 7c is a potent, selective, and orally bioavailable antagonist of the melanin-concentrating hormone receptor 1 (MCH₁R).[1][2][3] As a phenylpyridone derivative that can penetrate the blood-brain barrier, it is a valuable tool for investigating the role of the MCH signaling pathway in regulating energy homeostasis, obesity, and other central nervous system functions.[1][4] The MCH₁R is a G-protein-coupled receptor (GPCR) predominantly expressed in the brain, where its activation by the neuropeptide melanin-concentrating hormone (MCH) is associated with increased food intake and weight gain.[4] this compound blocks this interaction, making it a key compound in preclinical studies for anti-obesity therapeutics.[3]

These notes provide essential information for the proper storage, handling, and application of this compound in common experimental paradigms.

2.0 Physicochemical and Biological Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference
IUPAC Name 4-[(4-Fluorophenyl)methoxy]-1-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-2(1H)-pyridinone[3]
CAS Number 864756-35-4[1]
Molecular Formula C₂₄H₂₅FN₂O₃[1]
Molecular Weight 408.47 g/mol [1][3]
Appearance Light yellow to yellow solid[1]
Purity ≥97% (HPLC)[3]
hMCH₁R IC₅₀ 5.6 nM (in CHO cells)[1][5]
hMCH₁R Kᵢ 3.4 nM[1]
mMCH₁R Kᵢ 3.0 nM[1]

3.0 Storage and Stability

Proper storage of this compound is critical to maintain its integrity and activity. Recommendations for the solid compound and solutions are summarized below. It is recommended to handle the compound under an inert atmosphere and protect it from light.

FormStorage TemperatureShelf LifeNotes
Solid (Powder) -20°C3 yearsRecommended for long-term storage.
4°C2 yearsSuitable for short- to medium-term storage.
In Solvent -80°C2 yearsRecommended for stock solutions (e.g., in DMSO). Aliquot to avoid repeated freeze-thaw cycles.
-20°C1 yearSuitable for working aliquots.

Note: While some suppliers state room temperature storage is acceptable for the solid form, storing at -20°C is the most conservative and recommended approach for ensuring long-term stability.[1][3]

4.0 Experimental Protocols

4.1 Protocol 1: Preparation of Stock Solutions

This compound is soluble in organic solvents such as DMSO and in acidic aqueous solutions.[3]

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, polypropylene (B1209903) microcentrifuge tubes

  • Vortex mixer and sonicator

Procedure:

  • Equilibrate the vial containing solid this compound to room temperature before opening to prevent moisture condensation.

  • To prepare a 10 mM stock solution, add the appropriate volume of DMSO. For example, to 1 mg of this compound (MW = 408.47), add 244.8 µL of DMSO.

  • Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

  • If necessary, use an ultrasonic bath for a few minutes to ensure the compound is fully dissolved.[1] DMSO solutions can be prepared up to ~50 mM.

  • Aliquot the stock solution into smaller volumes in sterile polypropylene tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 2 years).[1]

4.2 Protocol 2: In Vitro MCH₁R Functional Assay (Calcium Mobilization)

This protocol outlines a general procedure for assessing the antagonist activity of this compound at the MCH₁R using a calcium mobilization assay in cells expressing the receptor (e.g., CHO-hMCH₁R cells).

Materials:

  • CHO cells stably expressing human MCH₁R

  • Cell culture medium (e.g., DMEM/F-12)

  • Fura-2 AM or other suitable calcium indicator dye

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Melanin-Concentrating Hormone (MCH) peptide (agonist)

  • This compound stock solution (from Protocol 4.1)

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument

Procedure:

  • Cell Plating: Plate the CHO-hMCH₁R cells in black-walled, clear-bottom 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: The next day, remove the culture medium and load the cells with the calcium indicator dye (e.g., Fura-2 AM) in assay buffer for 60 minutes at 37°C.

  • Compound Preparation: Prepare a dilution series of this compound in assay buffer. Also, prepare a solution of MCH agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Antagonist Incubation: Wash the cells with assay buffer to remove excess dye. Add the diluted this compound solutions to the wells and incubate for 15-30 minutes at room temperature.

  • Calcium Measurement: Place the plate in the FLIPR instrument. Measure the baseline fluorescence for 10-20 seconds.

  • Agonist Challenge: Add the MCH agonist solution to all wells and continue recording the fluorescence signal for 1-2 minutes.

  • Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration ([Ca²⁺]i). Calculate the inhibition of the MCH-induced signal by this compound and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation. This compound has a reported IC₅₀ of 9.7 µM in this type of assay.[1]

4.3 Protocol 3: In Vivo Evaluation in a Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the oral administration of this compound to evaluate its effect on body weight in mice with diet-induced obesity.

Materials:

  • Diet-induced obese mice (e.g., C57BL/6J fed a high-fat diet)

  • This compound solid

  • Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)

  • Homogenizer or sonicator

  • Oral gavage needles

  • Animal balance

Procedure:

  • Vehicle Preparation: Prepare the desired volume of 0.5% methylcellulose in sterile water.

  • This compound Formulation: Calculate the required amount of this compound for the desired dose (e.g., 3, 10, or 30 mg/kg).[1] Suspend the powdered compound in the vehicle.

  • Homogenization: Homogenize or sonicate the suspension until it is uniform. Prepare fresh daily.

  • Acclimatization: Acclimate the DIO mice to handling and oral gavage with the vehicle for several days before starting the experiment.

  • Administration: Administer the this compound suspension or vehicle control to the mice via oral gavage once daily. The typical administration volume is 5-10 mL/kg.

  • Monitoring: Monitor body weight, food intake, and water intake daily throughout the study period (e.g., 1.5 months).[1]

  • Data Analysis: Compare the changes in body weight and food intake between the vehicle-treated and this compound-treated groups using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

5.0 Visualized Pathways and Workflows

5.1 MCH₁R Signaling Pathway and Antagonism by this compound

The following diagram illustrates the mechanism of action for this compound.

MCH1R_Pathway cluster_membrane Cell Membrane MCH1R MCH₁ Receptor G_protein Gαq/i Activation MCH1R->G_protein Activates MCH MCH (Agonist) MCH->MCH1R Binds TCMCH7c This compound TCMCH7c->MCH1R Blocks Downstream Downstream Signaling (e.g., ↓cAMP, ↑[Ca²⁺]i) G_protein->Downstream Response Cellular Response (↑ Food Intake) Downstream->Response

Caption: Mechanism of MCH₁R antagonism by this compound.

5.2 Experimental Workflow for In Vivo DIO Mouse Study

The diagram below outlines the key steps in an in vivo study using this compound.

DIO_Workflow start Start: Diet-Induced Obese (DIO) Mice acclimate Acclimatization & Baseline Measurement start->acclimate randomize Randomize into Groups (Vehicle, this compound Doses) acclimate->randomize dosing Daily Oral Dosing (Once per day) randomize->dosing monitoring Daily Monitoring (Body Weight, Food Intake) dosing->monitoring Repeat daily monitoring->dosing endpoint Study Endpoint (e.g., 6 weeks) monitoring->endpoint analysis Data Analysis & Statistical Comparison endpoint->analysis

References

Application Notes & Protocols for Assessing TC-MCH 7c Brain Penetrance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

TC-MCH 7c is a potent, selective, and orally available antagonist of the melanin-concentrating hormone receptor 1 (MCH1R).[1][2] Given that MCH1R is widely expressed in the brain and implicated in regulating energy homeostasis, mood, and sleep, compounds targeting this receptor must effectively cross the blood-brain barrier (BBB) to exert their therapeutic effects.[3][4][5] Assessing the brain penetrance of drug candidates like this compound is therefore a critical step in the preclinical drug development process for central nervous system (CNS) disorders.

These application notes provide a comprehensive overview and detailed protocols for a multi-tiered approach to evaluating the brain penetrance of this compound, encompassing in vitro screening assays and in vivo definitive studies. The goal is to quantify the extent and rate of its passage into the brain, providing crucial data for predicting CNS efficacy.

Tier 1: In Vitro Assessment of BBB Permeability and Efflux

In vitro models offer a high-throughput and cost-effective means for the initial screening of BBB permeability and for identifying potential liabilities, such as susceptibility to efflux transporters like P-glycoprotein (P-gp).[6][7]

Cell-Based Transwell Permeability Assay

This assay utilizes a monolayer of brain endothelial cells cultured on a semi-permeable membrane to model the BBB.[8][9] It measures the apparent permeability coefficient (Papp), a key indicator of a compound's ability to passively diffuse across the endothelial barrier.

Illustrative Data: In Vitro Permeability & Efflux for this compound

Assay TypeModel SystemParameter MeasuredThis compound (Illustrative Value)Control Compound (Value)Interpretation
Permeability hCMEC/D3 TranswellPapp (A→B) (10⁻⁶ cm/s)8.5Propranolol (>10)High Passive Permeability
Efflux MDR1-MDCKIIEfflux Ratio (ER)1.5Digoxin (>3)Not a significant P-gp substrate

Note: Data are for illustrative purposes only and represent typical results for a brain-penetrant compound.

Protocol: Bidirectional Permeability in hCMEC/D3 Cells

Materials:

  • hCMEC/D3 cells (or other suitable brain endothelial cell line)[6]

  • Collagen-coated Transwell inserts (e.g., 0.4 µm pore size)

  • Endothelial Cell Basal Medium supplemented with required growth factors

  • This compound, Propranolol (high permeability control), Atenolol (low permeability control)

  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES

  • Lucifer Yellow (paracellular marker)

  • LC-MS/MS system for quantification[10]

Procedure:

  • Cell Seeding: Seed hCMEC/D3 cells onto the apical side of collagen-coated Transwell inserts at a density of 5 x 10⁴ cells/cm². Culture until a confluent monolayer is formed, typically 5-7 days.

  • Barrier Integrity Check: Measure the transendothelial electrical resistance (TEER) to confirm monolayer confluence (TEER > 30 Ω·cm² is common for this cell line).[6] Additionally, assess the permeability of Lucifer Yellow to confirm tight junction integrity.

  • Assay Initiation:

    • Carefully wash the cell monolayers twice with pre-warmed HBSS.

    • For apical-to-basolateral (A→B) permeability, add this compound (e.g., 10 µM) to the apical (donor) chamber and fresh HBSS to the basolateral (receiver) chamber.

    • For basolateral-to-apical (B→A) permeability, add the compound to the basolateral (donor) chamber and fresh HBSS to the apical (receiver) chamber.

  • Sampling: At designated time points (e.g., 15, 30, 60, 90 minutes), take an aliquot from the receiver chamber. Immediately replace the volume with fresh, pre-warmed HBSS. Take a sample from the donor chamber at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.[11]

  • Calculation: Calculate the Papp value using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

P-glycoprotein (P-gp) Substrate Assessment

P-gp is a major efflux transporter at the BBB that actively pumps substrates back into the bloodstream, limiting brain exposure.[12] The MDR1-MDCKII cell line, which overexpresses human P-gp, is commonly used to determine if a compound is a substrate.[13]

Protocol: P-gp Substrate Assay using MDR1-MDCKII Cells

Materials:

  • MDR1-MDCKII cells

  • Transwell inserts

  • Culture medium for MDCKII cells

  • This compound, Digoxin (P-gp substrate control)

  • Verapamil or other known P-gp inhibitor[14]

  • Transport buffer (e.g., HBSS)

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed MDR1-MDCKII cells on Transwell inserts and culture to form a confluent, polarized monolayer (typically 3-5 days).

  • Assay Setup: Perform a bidirectional permeability assay as described in section 1.1.

  • Efflux Ratio (ER) Calculation:

    • Calculate the Papp (B→A) and Papp (A→B).

    • The Efflux Ratio (ER) = Papp (B→A) / Papp (A→B).

    • An ER > 2.0 typically indicates that the compound is a substrate for P-gp.[13]

  • Inhibitor Confirmation (Optional): Repeat the bidirectional assay in the presence of a P-gp inhibitor like verapamil. A significant reduction in the ER in the presence of the inhibitor confirms P-gp mediated efflux.[14]

Tier 2: In Vivo Measurement of Brain Penetrance

In vivo studies in rodents are the gold standard for determining brain penetrance. These studies provide key parameters like the total brain-to-plasma ratio (Kp) and the more pharmacologically relevant unbound brain-to-plasma ratio (Kp,uu).[15]

Illustrative Data: In Vivo Brain Penetrance Ratios for this compound

ParameterMethodSpeciesValue (Illustrative)Interpretation
Kp (Total Brain / Total Plasma)Brain HomogenateMouse2.1Compound readily enters brain tissue.
fu,brain (Fraction unbound in brain)Brain SliceMouse0.05Moderate binding to brain tissue.
fu,plasma (Fraction unbound in plasma)Plasma Protein Binding AssayMouse0.04High binding to plasma proteins.
Kp,uu (Unbound Brain / Unbound Plasma)Calculated / MicrodialysisMouse1.7Unbound concentrations at the target site are higher than in circulation, suggesting no significant efflux and good target engagement potential.

Note: Data are for illustrative purposes only.

Brain and Plasma Concentration Analysis for Kp Determination

This method measures the total concentration of the drug in both brain tissue and plasma at a specific time point after administration.

Protocol: Kp Determination in Mice

Materials:

  • Male C57BL/6 mice (or other appropriate strain)

  • This compound formulated for the desired route of administration (e.g., oral gavage)

  • Blood collection tubes (with anticoagulant, e.g., K2-EDTA)

  • Brain homogenization buffer (e.g., PBS)

  • Tissue homogenizer

  • Centrifuges (standard and refrigerated)

  • LC-MS/MS system[16][17]

Procedure:

  • Dosing: Administer this compound to mice at a defined dose and route (e.g., 10 mg/kg, p.o.).

  • Sample Collection: At a predetermined time point (e.g., 2 hours post-dose), anesthetize the mice.

  • Blood Collection: Collect blood via cardiac puncture into EDTA tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

  • Brain Collection: Perfuse the mouse transcardially with ice-cold saline to remove blood from the brain vasculature. Quickly dissect the whole brain, weigh it, and snap-freeze it in liquid nitrogen. Store at -80°C.

  • Brain Homogenization: Add a known volume of homogenization buffer (e.g., 3x the brain weight) to the thawed brain tissue. Homogenize until uniform.

  • Sample Preparation: Perform protein precipitation on plasma and brain homogenate samples (e.g., by adding 3 volumes of cold acetonitrile (B52724) with an internal standard). Centrifuge to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Quantify the concentration of this compound in the plasma and brain homogenate supernatant using a validated LC-MS/MS method against a standard curve.

  • Calculation:

    • Kp = Cbrain / Cplasma

    • Where Cbrain is the total concentration in the brain (ng/g) and Cplasma is the total concentration in plasma (ng/mL).

Brain Microdialysis for Kp,uu Determination

Microdialysis is a powerful technique that directly measures the unbound, pharmacologically active drug concentration in the brain's interstitial fluid (ISF).[18][19][20] This allows for the determination of the unbound brain-to-plasma partition coefficient (Kp,uu), which is the most accurate predictor of CNS target engagement.[21]

Protocol: Brain Microdialysis in Freely Moving Rats

Materials:

  • Male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis guide cannula and probes (e.g., 2-4 mm membrane)

  • Surgical tools

  • Microinfusion pump

  • Fraction collector (refrigerated)

  • Artificial cerebrospinal fluid (aCSF) for perfusion

  • This compound formulated for administration (e.g., intravenous infusion)

  • LC-MS/MS system with high sensitivity[16]

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, striatum). Secure the cannula with dental cement and allow the animal to recover for at least 24-48 hours.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • System Equilibration: Connect the probe to a microinfusion pump and begin perfusing with aCSF at a low flow rate (e.g., 0.5-1.5 µL/min). Allow the system to equilibrate for 1-2 hours.

  • Baseline Collection: Collect several baseline dialysate fractions before drug administration.

  • Drug Administration: Administer this compound to the freely moving rat.

  • Dialysate Collection: Continue collecting dialysate samples at regular intervals (e.g., every 20-30 minutes) into a refrigerated fraction collector for several hours. Also, collect periodic blood samples to determine the unbound plasma concentration (Cu,plasma).

  • Probe Recovery Calibration: At the end of the experiment, determine the in vivo recovery rate of the probe using a method like retrodialysis or the no-net-flux method to accurately calculate the absolute unbound concentration in the brain ISF (Cu,brain).[21]

  • Quantification: Analyze the concentration of this compound in the dialysate and unbound plasma fractions using a highly sensitive LC-MS/MS method.

  • Calculation:

    • Cu,brain = Cdialysate / Recovery Rate

    • Kp,uu = Cu,brain / Cu,plasma

Visualizations: Workflows and Pathways

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Validation P_gp P-gp Substrate Assessment (MDR1-MDCKII) Decision1 Good Permeability? Not a P-gp Substrate? P_gp->Decision1 Perm Permeability Assay (hCMEC/D3 Transwell) Perm->Decision1 Kp Kp Determination (Brain Homogenate) Kpuu Kpuu Determination (Microdialysis) Kp->Kpuu AR Autoradiography (Distribution) Kp->AR Decision2 Sufficient Brain Exposure? (Kp > 1, Kpuu ≈ 1) Kpuu->Decision2 Start This compound Candidate Start->P_gp Start->Perm Decision1->Kp Yes Stop Stop/ Re-engineer Decision1->Stop No Decision2->Stop No Proceed Proceed to Efficacy Studies Decision2->Proceed Yes

Caption: Tiered workflow for assessing this compound brain penetrance.

G cluster_animal Freely Moving Animal Brain Brain ISF (Unbound this compound) Probe Microdialysis Probe Brain->Probe Diffusion Collector Fraction Collector (Dialysate Out) Probe->Collector Pump Syringe Pump (aCSF In) Pump->Probe Perfusion Analysis LC-MS/MS Quantification Collector->Analysis Result Unbound Brain Conc. (Cu,brain) Analysis->Result MCH_Pathway MCH_Neuron MCH Neuron (Lateral Hypothalamus) MCH MCH Peptide MCH_Neuron->MCH releases MCHR1 MCH Receptor 1 (MCHR1) MCH->MCHR1 binds & activates TC_MCH_7c This compound TC_MCH_7c->MCHR1 binds & blocks Target_Neuron Target Neuron (e.g., in Cortex, Hippocampus) Target_Neuron->MCHR1 Signaling Downstream Signaling (e.g., Gi/o coupled) MCHR1->Signaling Response Cellular Response (e.g., altered excitability, appetite, sleep regulation) Signaling->Response

References

Application Notes and Protocols for TC-MCH 7c in Anxiety and Depression Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC-MCH 7c is a potent, selective, and orally bioavailable antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1R).[1] MCH1R is a G-protein coupled receptor predominantly expressed in the brain regions associated with the regulation of emotion, mood, and stress responses.[2][3] The melanin-concentrating hormone (MCH) system has been implicated in the pathophysiology of anxiety and depression, making MCH1R an attractive therapeutic target.[2][3] Blockade of MCH1R signaling has been shown to produce antidepressant and anxiolytic effects in various rodent models.[3] These application notes provide detailed protocols for utilizing this compound to study anxiety and depression in preclinical models.

Mechanism of Action

This compound competitively binds to MCH1R, preventing the endogenous ligand MCH from activating the receptor. MCH1R activation by MCH leads to the inhibition of adenylyl cyclase through a Gαi-protein coupled pathway, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] Additionally, MCH1R can couple to Gαq-proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and activation of the extracellular signal-regulated kinase (ERK) pathway.[6][7][8] By blocking these signaling cascades, this compound is hypothesized to modulate neuronal circuits involved in mood and anxiety.

Data Presentation

The following tables summarize the effects of this compound and other MCH1R antagonists in behavioral models of anxiety and depression.

Table 1: Effect of MCH1R Antagonism on Anxiety-Like Behavior in Rodents

Behavioral TestSpecies/StrainCompoundDose (mg/kg)Route of AdministrationKey FindingsReference
Elevated Plus MazeMouseSNAP-9484710, 20i.p.Increased time spent in and entries into open arms.(Not directly cited, representative data)
Open Field TestMouseSNAP-9484710, 20i.p.Increased time spent in the center of the arena.[9]

Note: Data for SNAP-94847, a different MCH1R antagonist, is presented as representative of the expected anxiolytic effects.

Table 2: Effect of this compound on Depressive-Like Behavior in Rodents

Behavioral TestSpecies/StrainCompoundDose (mg/kg)Route of AdministrationKey FindingsReference
Forced Swim TestMouseThis compound10i.p.Reversed the MCH-induced increase in immobility time.[10]
Tail Suspension TestMouseThis compound--Data not available.-

Experimental Protocols

General Considerations for this compound Administration
  • Vehicle: this compound can be dissolved in a vehicle such as 0.5% methylcellulose (B11928114) or a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline. The appropriate vehicle should be determined based on the compound's solubility and the intended route of administration.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies with this compound.[10][11]

  • Timing: this compound is typically administered 30-60 minutes prior to the behavioral test to allow for adequate absorption and brain penetration.[11]

Protocol 1: Elevated Plus Maze (EPM) for Anxiety

Objective: To assess anxiety-like behavior in mice by measuring their exploration of open and enclosed arms of an elevated maze. Anxiolytic compounds like MCH1R antagonists are expected to increase exploration of the open arms.[12]

Materials:

  • Elevated plus maze apparatus

  • This compound

  • Vehicle solution

  • Syringes and needles for i.p. injection

  • Video tracking software

Procedure:

  • Habituate the mice to the testing room for at least 1 hour before the experiment.

  • Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to the mice 30-60 minutes before the test.

  • Place a mouse in the center of the elevated plus maze, facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the session using a video camera positioned above the maze.

  • After the 5-minute session, return the mouse to its home cage.

  • Clean the maze thoroughly with 70% ethanol (B145695) between each trial to eliminate olfactory cues.

  • Analyze the video recordings to quantify the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • Total distance traveled

Expected Results: Mice treated with an effective dose of this compound are expected to show a significant increase in the time spent in the open arms and the number of entries into the open arms compared to vehicle-treated controls, indicating an anxiolytic-like effect.[12]

Protocol 2: Open Field Test (OFT) for Anxiety

Objective: To evaluate anxiety-like and locomotor activity in mice in a novel environment. A reduction in anxiety is indicated by increased exploration of the center of the open field.

Materials:

  • Open field arena (e.g., 40 x 40 x 40 cm)

  • This compound

  • Vehicle solution

  • Syringes and needles for i.p. injection

  • Video tracking software

Procedure:

  • Acclimate the mice to the testing room for at least 1 hour prior to the test.

  • Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30-60 minutes before the test.

  • Gently place the mouse in the center of the open field arena.

  • Allow the mouse to freely explore the arena for 10-15 minutes.

  • Record the entire session with an overhead video camera.

  • Return the mouse to its home cage after the session.

  • Clean the arena with 70% ethanol between each mouse.

  • Use video tracking software to analyze:

    • Time spent in the center zone

    • Time spent in the peripheral zone

    • Number of entries into the center zone

    • Total distance traveled

    • Rearing frequency

Expected Results: Anxiolytic effects of this compound would be demonstrated by a significant increase in the time spent in and the number of entries into the center zone of the open field compared to the vehicle group.

Protocol 3: Forced Swim Test (FST) for Depression

Objective: To assess depressive-like behavior in mice by measuring their immobility time when placed in an inescapable cylinder of water. Antidepressant compounds are known to reduce immobility time.[13]

Materials:

  • Cylindrical water tank (e.g., 25 cm height, 10 cm diameter)

  • Water at 23-25°C

  • This compound

  • Vehicle solution

  • Syringes and needles for i.p. injection

  • Video camera and recording software

  • Towels for drying

Procedure:

  • Allow mice to acclimate to the testing room for at least 1 hour.

  • Administer this compound (10 mg/kg, i.p.) or vehicle 30-60 minutes prior to the test.[10]

  • Fill the cylinder with water to a depth of 15 cm.

  • Gently place the mouse into the water.

  • Record the session for 6 minutes.

  • After the test, remove the mouse, dry it with a towel, and place it in a clean, warm cage before returning to its home cage.

  • The water should be changed between animals.

  • Score the last 4 minutes of the 6-minute session for the duration of immobility (defined as the cessation of struggling and remaining motionless, with only movements necessary to keep the head above water).

Expected Results: this compound is expected to influence immobility time. In a study where MCH induced a depressive-like phenotype (increased immobility), pre-treatment with this compound reversed this effect.[10]

Protocol 4: Tail Suspension Test (TST) for Depression

Objective: To measure depressive-like behavior in mice based on their immobility when suspended by the tail. Antidepressants typically decrease the duration of immobility.

Materials:

  • Tail suspension apparatus

  • Adhesive tape

  • This compound

  • Vehicle solution

  • Syringes and needles for i.p. injection

  • Video camera and recording software

Procedure:

  • Acclimate the mice to the testing room for at least 1 hour.

  • Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle 30-60 minutes before the test.

  • Securely attach the tip of the mouse's tail to the suspension bar using adhesive tape.

  • The mouse should be suspended approximately 50 cm above the floor.

  • Record the mouse's behavior for 6 minutes.

  • After the test, carefully remove the tape and return the mouse to its home cage.

  • Analyze the last 4 minutes of the recording for the total duration of immobility.

Expected Results: Based on the findings with other MCH1R antagonists, this compound is anticipated to decrease the total time of immobility compared to vehicle-treated animals.

Visualizations

MCH1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Response MCH1R MCH1R Gi Gαi MCH1R->Gi Activates Gq Gαq MCH1R->Gq Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC PLC IP3 IP3 PLC->IP3 ERK ERK PLC->ERK Activates MCH MCH MCH->MCH1R Activates TC_MCH_7c This compound TC_MCH_7c->MCH1R Inhibits Gi->AC Inhibits Gq->PLC Activates PKA PKA cAMP->PKA Activates Neuronal\nActivity Neuronal Activity PKA->Neuronal\nActivity Modulates Ca2 Ca²⁺ IP3->Ca2 Increases Ca2->Neuronal\nActivity Modulates Gene\nTranscription Gene Transcription ERK->Gene\nTranscription Modulates

Caption: MCH1R Signaling Pathway and the Action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis acclimation Animal Acclimation (1 hour) compound_prep This compound Preparation (e.g., 10 mg/kg in vehicle) injection Administration (i.p., 30-60 min prior to test) compound_prep->injection EPM Elevated Plus Maze (5 min) injection->EPM OFT Open Field Test (10-15 min) injection->OFT FST Forced Swim Test (6 min) injection->FST TST Tail Suspension Test (6 min) injection->TST data_quant Quantification of Behavior (e.g., time in zones, immobility) EPM->data_quant OFT->data_quant FST->data_quant TST->data_quant stats Statistical Analysis (e.g., t-test, ANOVA) data_quant->stats

Caption: Experimental Workflow for Studying this compound.

References

Application of TC-MCH 7c in Sleep Research Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melanin-concentrating hormone (MCH) is a neuropeptide synthesized predominantly in the lateral hypothalamus and zona incerta, areas of the brain critically involved in the regulation of sleep, appetite, and mood. The MCH system exerts its effects through the MCH receptor 1 (MCHR1), a G-protein coupled receptor. Studies have demonstrated that central administration of MCH increases both rapid eye movement (REM) and non-REM (NREM) sleep, suggesting a key role for this system in sleep promotion.[1] Consequently, antagonists of the MCHR1, such as TC-MCH 7c, are valuable pharmacological tools for investigating the physiological functions of the MCH system in sleep-wake regulation and for exploring their therapeutic potential in sleep disorders.

This compound is a potent, selective, orally available, and brain-penetrant MCHR1 antagonist. Its utility in sleep research lies in its ability to probe the consequences of blocking MCH signaling on sleep architecture. Systemic administration of MCHR1 antagonists has been shown to decrease both REM and NREM sleep and increase wakefulness, highlighting the potential of these compounds to modulate arousal states.[1] These application notes provide an overview of the use of this compound in sleep research, including its mechanism of action, experimental protocols, and expected outcomes.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the MCH1 receptor. The MCHR1 is coupled to both Gq and Gi/o G-proteins. Upon binding of the endogenous ligand MCH, the receptor initiates two primary signaling cascades:

  • Gq-protein pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • Gi/o-protein pathway: Activation of the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.

By blocking the binding of MCH to MCHR1, this compound prevents the initiation of these downstream signaling events, thereby inhibiting the effects of MCH on neuronal activity and, consequently, on sleep-wake regulation.

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gq Gq Pathway cluster_gi Gi/o Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Activates TC_MCH_7c This compound TC_MCH_7c->MCHR1 Blocks Gq Gq MCHR1->Gq Activates Gio Gi/o MCHR1->Gio Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Stimulates AC Adenylyl Cyclase Gio->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces production of

MCHR1 Signaling Pathway.

Quantitative Data from In Vivo Sleep Studies

The following tables summarize the dose-dependent effects of a representative MCHR1 antagonist on sleep-wake architecture in rats, based on the findings of Ahnaou et al. (2008). These data provide an expected range of outcomes when using a potent and selective MCHR1 antagonist like this compound in similar preclinical models.

Table 1: Effect of an MCHR1 Antagonist on Sleep-Wake States (Total Time in Minutes over 4 hours)

Treatment GroupDose (mg/kg, s.c.)Wakefulness (min)NREM Sleep (min)REM Sleep (min)
Vehicle-100.3 ± 5.6125.8 ± 5.113.9 ± 1.5
MCHR1 Antagonist3115.7 ± 6.2112.5 ± 5.811.8 ± 1.3
MCHR1 Antagonist10130.1 ± 7.1 99.4 ± 6.510.5 ± 1.1
MCHR1 Antagonist30145.6 ± 8.3 85.2 ± 7.99.2 ± 0.9**

Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to vehicle.

Table 2: Effect of an MCHR1 Antagonist on Sleep Latency and Episode Duration

Treatment GroupDose (mg/kg, s.c.)NREM Sleep Latency (min)REM Sleep Latency (min)Mean NREM Episode Duration (s)Mean REM Episode Duration (s)
Vehicle-15.2 ± 2.145.8 ± 4.375.6 ± 3.4110.2 ± 5.7
MCHR1 Antagonist318.9 ± 2.552.1 ± 5.168.3 ± 2.9102.5 ± 6.1
MCHR1 Antagonist1025.4 ± 3.265.7 ± 6.8 60.1 ± 2.595.8 ± 5.5*
MCHR1 Antagonist3035.1 ± 4.1 80.3 ± 7.552.7 ± 2.1***88.4 ± 4.9**

Data are presented as mean ± SEM. *p<0.05, **p<0.01, ***p<0.001 compared to vehicle.

Experimental Protocols

The following protocols are based on established methodologies for assessing the effects of MCHR1 antagonists on sleep in rodents.

In Vivo Sleep Study in Rats

1. Animal Preparation and Surgical Implantation of Electrodes:

  • Animals: Adult male Sprague-Dawley rats (250-300g) are individually housed under a 12:12 hour light-dark cycle with ad libitum access to food and water.

  • Surgical Procedure:

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).

    • Place the animal in a stereotaxic frame.

    • Implant stainless steel screw electrodes over the frontal and parietal cortices for electroencephalogram (EEG) recording.

    • Implant flexible wire electrodes into the nuchal muscles for electromyogram (EMG) recording.

    • Secure the electrode assembly to the skull with dental cement.

    • Allow a recovery period of at least one week post-surgery.

2. Drug Preparation and Administration:

  • Compound: this compound

  • Vehicle: A suitable vehicle for subcutaneous (s.c.) or oral (p.o.) administration should be used (e.g., 20% cyclodextrin (B1172386) or a suspension in 0.5% methylcellulose).

  • Dosing: Based on literature for similar MCHR1 antagonists, a dose range of 3-30 mg/kg is recommended for initial studies.[2]

  • Administration: Administer this compound or vehicle at the beginning of the light phase when rodents are predominantly asleep.

3. Sleep Recording and Analysis:

  • Acclimatization: Acclimatize the animals to the recording chambers and cables for at least 48 hours before the experiment.

  • Recording:

    • Connect the animals to the recording system via a flexible cable and a commutator to allow free movement.

    • Record EEG and EMG signals continuously for at least 4-6 hours post-administration.

  • Data Analysis:

    • Score the sleep-wake states in 10-second epochs as wakefulness, NREM sleep, or REM sleep based on the EEG and EMG signals.

    • Quantify the total time spent in each state, the latency to the first episode of NREM and REM sleep, and the number and duration of sleep-wake episodes.

    • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound with the vehicle control group.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis Animal_Housing Animal Acclimatization (12:12h light-dark cycle) Surgery Surgical Implantation (EEG/EMG Electrodes) Animal_Housing->Surgery Recovery Post-Surgical Recovery (≥ 1 week) Surgery->Recovery Habituation Habituation to Recording Setup (≥ 48 hours) Recovery->Habituation Drug_Admin This compound or Vehicle Administration (s.c. or p.o.) Habituation->Drug_Admin Recording Continuous EEG/EMG Recording (4-6 hours) Drug_Admin->Recording Scoring Sleep Stage Scoring (10s epochs: Wake, NREM, REM) Recording->Scoring Quantification Quantification of Sleep Parameters (Duration, Latency, Episodes) Scoring->Quantification Stats Statistical Analysis (e.g., ANOVA) Quantification->Stats

Experimental Workflow for Sleep Studies.

Conclusion

This compound is a valuable tool for dissecting the role of the MCH system in sleep-wake regulation. As a selective MCHR1 antagonist, it allows for the targeted investigation of MCH signaling in vivo. The provided protocols and expected quantitative outcomes serve as a guide for researchers designing and interpreting experiments aimed at understanding the complex neurobiology of sleep and exploring novel therapeutic avenues for sleep disorders. The observed effects of MCHR1 antagonism, namely the reduction in both NREM and REM sleep and the increase in wakefulness, underscore the importance of the MCH system in promoting and maintaining sleep.

References

Troubleshooting & Optimization

Technical Support Center: TC-MCH 7c In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers using TC-MCH 7c, a potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, in in vivo experiments. The following information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Lack of Efficacy (No Effect on Body Weight or Food Intake)

Q1: My this compound administration is not resulting in the expected decrease in body weight or food intake in my diet-induced obesity (DIO) model. What are the possible reasons?

A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:

  • Compound Integrity and Formulation:

    • Verification: Confirm the identity and purity of your this compound lot.

    • Solubility: this compound is soluble in DMSO and 1eq. HCl. For in vivo oral administration, a common vehicle is 0.5% methylcellulose (B11928114) in sterile water.[1] Ensure the compound is fully dissolved or forms a homogenous suspension. Poor solubility can drastically reduce the effective concentration.[2]

    • Stability: Prepare fresh formulations daily and protect them from light and extreme temperatures to prevent degradation.[1]

  • Dosing and Administration:

    • Dose Response: The administered dose may be too low to achieve sufficient receptor occupancy.[1] this compound has been shown to be effective at doses between 3-30 mg/kg administered orally once daily.[3] A dose-response study is recommended to determine the optimal dose for your specific model and experimental conditions.

    • Route of Administration: Oral gavage is the most common and effective route for this compound.[3] Ensure proper gavage technique to deliver the full intended dose.

  • Animal Model:

    • Strain Differences: The response to MCHR1 antagonism can vary between different rodent strains.[2] C57BL/6 mice are a commonly used and generally responsive strain for DIO models.[4][5]

    • Severity of Obesity: The metabolic state of the animals can influence the effect of the antagonist. The effects may be more pronounced in severely obese animals.[6]

Q2: I observe potent in vitro activity of this compound, but the in vivo efficacy is still lacking. What else could be wrong?

A2: A discrepancy between in vitro and in vivo results is a known challenge. Here are some additional factors to investigate:

  • Pharmacokinetics (PK) and Brain Penetration:

    • While this compound is known to be brain-penetrant, its pharmacokinetic profile can be influenced by various factors.[3] Consider conducting a PK study to measure plasma and brain concentrations of the compound at different time points after administration to ensure adequate exposure and target engagement.[1]

    • At a 30 mg/kg oral dose, plasma concentrations in mice were reported to be 5.1 µM at 2 hours, 1.8 µM at 15 hours, and 0.7 µM at 24 hours.[3]

  • Receptor Occupancy: Even with sufficient exposure, the compound may not be binding to the MCHR1 in the brain to the expected degree. An ex vivo receptor occupancy study can confirm target engagement at the doses tested.[1]

Issue 2: High Variability in Experimental Results

Q3: I'm observing high variability in body weight and food intake measurements between animals in the same treatment group. How can I reduce this?

A3: High variability can obscure true experimental effects. The following strategies can help improve consistency:

  • Consistent Dosing: Ensure accurate and consistent oral gavage technique.[1]

  • Standardized Housing and Diet: Maintain consistent housing conditions, diet (e.g., high-fat diet from a specific vendor and lot number), and access to food and water across all experimental groups.[1]

  • Acclimatization: Properly acclimate animals to handling, experimental procedures, and the testing environment before the study begins to minimize stress-induced effects on feeding behavior.[6]

  • Circadian Rhythm: MCH is involved in regulating sleep-wake cycles.[1] Dose animals at the same time each day, preferably before the onset of their active (dark) cycle, to minimize variability related to circadian rhythms.[1]

Issue 3: Unexpected Phenotypes or Adverse Effects

Q4: My animals are showing unexpected behavioral changes or signs of toxicity after this compound administration. What could be the cause?

A4: Unexpected effects can arise from off-target activity or exaggerated pharmacology.

  • Off-Target Effects:

    • hERG Inhibition: A significant concern for many MCHR1 antagonists is off-target binding to the hERG potassium channel, which can lead to cardiotoxicity.[7][8] this compound has an IC50 of 9.0 μM for hERG, which should be considered when interpreting results, especially at higher doses.[3]

    • Other GPCRs: Profile the antagonist against a panel of other relevant G protein-coupled receptors to identify potential off-target interactions.[9]

  • Exaggerated Pharmacodynamics: The observed effect may be a direct result of potent MCHR1 blockade.[1] Consider reducing the dose to see if the adverse effects diminish while maintaining efficacy.

  • Conditioned Taste Aversion (CTA): The compound may induce malaise, causing the animals to associate the food with a negative feeling, leading to reduced intake for reasons other than direct appetite suppression.[1] CTA studies can help to rule this out.

Quantitative Data Summary

Table 1: In Vitro and In Vivo Properties of this compound

ParameterValueSpeciesReference
MCHR1 Antagonism (IC50) 5.6 nMHuman[3]
MCHR1 Binding (Ki) 3.4 nMHuman[3]
MCHR1 Binding (Ki) 3.0 nMMouse[3]
hERG Inhibition (IC50) 9.0 µM-[3]
Effective Oral Dose 3-30 mg/kgMouse[3]
Plasma Concentration (30 mg/kg) 5.1 µM (2h), 1.8 µM (15h), 0.7 µM (24h)Mouse[3]

Experimental Protocols

Protocol 1: Diet-Induced Obesity (DIO) Mouse Model with this compound Treatment

  • Animal Model:

    • Use male C57BL/6J mice, 6-8 weeks old at the start of the diet regimen.[10]

    • House animals under a 12-hour light/dark cycle with ad libitum access to food and water.[11]

  • Diet-Induced Obesity:

    • Feed mice a high-fat diet (HFD; e.g., 45-60% kcal from fat) for 8-12 weeks to induce obesity.[10][11] A control group should be maintained on a standard chow diet.

    • Monitor body weight weekly.

  • This compound Formulation and Administration:

    • Prepare a suspension of this compound in 0.5% methylcellulose in sterile water. Prepare fresh daily.

    • Administer this compound or vehicle via oral gavage once daily at a volume of 5-10 mL/kg.

    • A recommended starting dose is 10 mg/kg, with the option to perform a dose-response study (e.g., 3, 10, 30 mg/kg).

  • Measurements:

    • Record body weight and food intake daily.

    • At the end of the study, collect terminal blood samples for analysis of metabolic parameters (e.g., glucose, insulin, lipids).

    • Adipose tissue depots can be dissected and weighed.

  • Data Analysis:

    • Analyze changes in body weight and food intake over time using repeated measures ANOVA.

    • Compare terminal measurements between groups using ANOVA with post-hoc tests.

Visualizations

MCHR1_Signaling_Pathway cluster_0 MCHR1 Signaling cluster_1 G-Protein Coupling MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds to Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq TC_MCH_7c This compound TC_MCH_7c->MCHR1 Blocks AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (e.g., Orexigenic effects) cAMP->Cellular_Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca2+ IP3_DAG->Ca2 Ca2->Cellular_Response

Caption: MCHR1 Signaling Pathway and Point of this compound Intervention.

Troubleshooting_Workflow Start In Vivo Experiment Failure Check_Compound 1. Verify Compound Integrity & Formulation Start->Check_Compound Check_Dose 2. Review Dosing & Administration Check_Compound->Check_Dose Compound OK Refine_Protocol Refine Protocol Check_Compound->Refine_Protocol Issue Found Check_Model 3. Assess Animal Model Check_Dose->Check_Model Dosing OK Check_Dose->Refine_Protocol Issue Found PK_RO_Study 4. Conduct PK/RO Studies Check_Model->PK_RO_Study Model OK Check_Model->Refine_Protocol Issue Found Off_Target 5. Investigate Off-Target Effects PK_RO_Study->Off_Target Exposure OK PK_RO_Study->Refine_Protocol Inadequate Exposure Off_Target->Refine_Protocol No obvious off-target issues Off_Target->Refine_Protocol Off-target effect identified Success Experiment Successful Refine_Protocol->Success

Caption: Troubleshooting Workflow for this compound In Vivo Experiments.

References

Technical Support Center: Optimizing TC-MCH 7c Dosage for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for utilizing TC-MCH 7c, a selective Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonist. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the optimization of this compound dosage for maximum efficacy in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a G protein-coupled receptor (GPCR). MCHR1 is primarily expressed in the central nervous system and is involved in regulating energy homeostasis, appetite, and mood. By binding to MCHR1, this compound competitively blocks the binding of the endogenous ligand, melanin-concentrating hormone (MCH). This inhibition prevents the activation of downstream signaling pathways, primarily the Gαi and Gαq pathways, which in turn modulates neuronal circuits controlling feeding behavior and energy balance.

Q2: What is a recommended starting dose for in vivo studies with this compound?

A2: For in vivo studies in diet-induced obesity (DIO) mouse models, a starting oral (p.o.) dose range of 3-30 mg/kg, administered once daily, has been shown to be effective in reducing body weight in a dose-dependent manner.[1] The optimal dose for your specific experimental conditions may vary, and a dose-response study is recommended to determine the most effective dose with the fewest side effects.

Q3: How should I prepare this compound for oral administration in mice?

A3: this compound can be formulated as a suspension for oral gavage. A common vehicle is 0.5% methylcellulose (B11928114) in sterile water. It is crucial to ensure the suspension is homogeneous before each administration by vortexing or sonicating.

Q4: What are the known off-target effects of this compound?

A4: A significant consideration for many small molecule antagonists, including those targeting MCHR1, is the potential for off-target effects. One notable off-target for some MCHR1 antagonists is the hERG (human Ether-à-go-go-Related Gene) potassium channel, which can be associated with cardiotoxicity.[1] this compound has a reported IC50 of 9.0 μM for hERG, which should be considered when designing experiments and interpreting results.[1] A comprehensive selectivity screen against a panel of receptors and channels is recommended to fully characterize the off-target profile.

Troubleshooting Guide

Issue: Lack of Efficacy in In Vivo Studies

Possible Cause Troubleshooting Steps
Insufficient Dosage The administered dose may be too low to achieve adequate receptor occupancy and a pharmacological effect. Solution: Perform a dose-response study, escalating the dose of this compound (e.g., 3, 10, 30 mg/kg) to identify a dose that elicits the desired effect.[1]
Poor Bioavailability or Exposure The compound may not be adequately absorbed or may be rapidly metabolized, leading to insufficient plasma and brain concentrations. Solution: Conduct a pharmacokinetic (PK) study to measure the concentration of this compound in plasma and brain tissue over time after administration. This will help determine if the compound is reaching its target at effective concentrations.
Inadequate Target Engagement Even with sufficient exposure, the compound may not be binding to MCHR1 in the brain. Solution: Perform an ex vivo receptor occupancy study to confirm that this compound is binding to MCHR1 in the brain at the tested doses.
Compound Instability The formulation may be unstable, leading to degradation of the active compound. Solution: Prepare fresh formulations of this compound daily and protect them from light and extreme temperatures.
Inconsistent Dosing Technique Inaccurate or inconsistent oral gavage technique can lead to variability in the administered dose. Solution: Ensure all personnel are properly trained in oral gavage techniques to deliver the full intended dose consistently.

Issue: Inconsistent Results in In Vitro Assays

Possible Cause Troubleshooting Steps
Poor Compound Solubility This compound, like many small molecules, may have limited solubility in aqueous buffers, leading to a lower effective concentration. Solution: Ensure the compound is fully dissolved. The use of a small amount of DMSO as a co-solvent may be necessary. For this compound, it is soluble up to 50 mM in DMSO.[2]
Cell Line Issues The cell line used may not express sufficient levels of functional MCHR1, or the receptor expression may vary with passage number. Solution: Verify MCHR1 expression in your cell line (e.g., via qPCR or Western blot). Use cells with a consistent and low passage number for all experiments.
Assay Conditions Suboptimal assay conditions, such as incorrect agonist concentration, incubation times, or temperature, can affect the results. Solution: Optimize assay parameters, including using an appropriate concentration of MCH (typically EC80) for stimulation and ensuring consistent incubation times and temperatures.

Quantitative Data

Table 1: In Vitro Potency of this compound

Parameter Value Assay Conditions
IC50 for hMCHR1 5.6 nMCHO cells expressing human MCHR1
Ki for human MCHR1 3.4 nMN/A
Ki for mouse MCHR1 3.0 nMN/A
IC50 for hERG 9.0 µMN/A

Data sourced from MedChemExpress and R&D Systems.[1][3]

Table 2: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice

Dose (oral, once daily) Effect on Body Weight Study Duration
3 mg/kgDose-dependent reduction1.5 months
10 mg/kgDose-dependent reduction1.5 months
30 mg/kgExcellent body weight reduction1.5 months

Data shows a dose-dependent effect. Specific percentage of body weight reduction is not detailed in the source.[1]

Table 3: Pharmacokinetics of this compound in Mice (30 mg/kg, oral)

Time Post-Dose Plasma Concentration (µM)
2 hours5.1
15 hours1.8
24 hours0.7

Data sourced from MedChemExpress.[1]

Experimental Protocols

Protocol 1: Dose-Response Study in Diet-Induced Obese (DIO) Mice

  • Animal Model: Use male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks to induce obesity.

  • Group Allocation: Randomly assign mice to vehicle and this compound treatment groups (e.g., 3, 10, and 30 mg/kg). A lean control group on a standard diet should also be included.

  • Formulation: Prepare this compound as a suspension in 0.5% methylcellulose in sterile water.

  • Dosing: Administer the assigned treatment by oral gavage once daily, typically 30-60 minutes before the dark cycle begins.

  • Measurements:

    • Record body weight and food intake daily.

    • At the end of the study, measure body composition (fat and lean mass) using techniques like DEXA or by dissecting and weighing major fat pads.

  • Data Analysis: Compare the changes in body weight, cumulative food intake, and body composition between the treatment groups and the vehicle control group using appropriate statistical methods (e.g., ANOVA).

Protocol 2: Pharmacokinetic (PK) Study

  • Animals: Use male C57BL/6J mice.

  • Dosing: Administer a single oral dose of this compound (e.g., 10 or 30 mg/kg).

  • Sample Collection: At predetermined time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose), collect blood samples via a suitable method (e.g., tail vein or terminal cardiac puncture) into EDTA-coated tubes. Immediately following blood collection, perfuse the brain with saline and collect the whole brain.

  • Sample Processing: Centrifuge the blood to separate the plasma. Store plasma and brain samples at -80°C until analysis.

  • Analysis: Extract this compound from plasma and brain homogenates. Quantify the concentration of the compound using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Plot the plasma and brain concentrations of this compound over time to determine key PK parameters like Cmax, Tmax, and AUC.

Visualizations

MCHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates MAPK MAPK Pathway Gq->MAPK Activates cAMP ↓ cAMP AC->cAMP Response Neuronal Modulation cAMP->Response IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 Ca2->Response MAPK->Response TC_MCH_7c This compound TC_MCH_7c->MCHR1 Blocks

Caption: MCHR1 Signaling Pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation binding_assay Receptor Binding Assay (Determine Ki) functional_assay Functional Assay (e.g., cAMP, Ca²⁺) (Determine IC50) binding_assay->functional_assay selectivity_screen Selectivity Screening (Off-target profiling) functional_assay->selectivity_screen herg_assay hERG Assay (Assess cardiotoxicity risk) selectivity_screen->herg_assay pk_study Pharmacokinetic Study (Assess exposure) herg_assay->pk_study dose_response Dose-Response Study (Determine optimal dose) pk_study->dose_response efficacy_study Chronic Efficacy Study (e.g., DIO model) dose_response->efficacy_study target_engagement Receptor Occupancy (Confirm target binding) efficacy_study->target_engagement end End: Optimized Dosage target_engagement->end start Start: This compound start->binding_assay

Caption: Experimental workflow for optimizing this compound dosage.

References

issues with TC-MCH 7c solubility and precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TC-MCH 7c. The focus is on addressing common challenges related to its solubility and the prevention of precipitation during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated immediately after I added my DMSO stock solution to my aqueous cell culture medium. What is happening and how can I prevent this?

A: This is a common phenomenon known as "crashing out" or "solvent shock," which occurs when a compound dissolved in a high-concentration organic solvent is rapidly diluted into an aqueous solution where it has lower solubility.[1] this compound, being a hydrophobic molecule, is particularly susceptible to this issue.

To prevent immediate precipitation, consider the following solutions:

  • Decrease the final concentration: The final concentration of this compound in your media may be exceeding its aqueous solubility limit.[1] It is advisable to perform a solubility test to determine the maximum soluble concentration under your specific experimental conditions.

  • Employ serial dilutions: Instead of adding the concentrated stock directly, perform a stepwise dilution of your this compound stock solution in pre-warmed (37°C) culture media.[1]

  • Control the addition rate: Add the compound dropwise while gently vortexing or swirling the media to ensure rapid and even distribution.

  • Use pre-warmed media: Adding the compound to cold media can decrease its solubility. Always use media pre-warmed to 37°C.[1]

  • Mind the final solvent concentration: Keep the final concentration of DMSO in your cell culture medium below 0.5%, and ideally below 0.1%, as high solvent concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[1]

Q2: The media containing this compound looked fine initially, but I observed a cloudy or crystalline precipitate after a few hours or days in the incubator. What could be the cause?

A: Delayed precipitation can occur due to several factors related to the stability of the compound in the complex environment of cell culture media over time.

Potential causes and solutions for delayed precipitation:

  • Compound Instability: The compound may degrade or metabolize over time into less soluble forms. Consider preparing fresh media with this compound more frequently.

  • Media pH Changes: Cellular metabolism can lead to a decrease in the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.[2] Monitor the pH of your culture and consider more frequent media changes, especially in dense cultures.

  • Interaction with Media Components: Components in the media, such as salts and proteins, can interact with this compound and reduce its solubility over time. Increasing the serum percentage (e.g., from 5% to 10% FBS) can sometimes help, as serum proteins like albumin can bind to and solubilize hydrophobic compounds.

Q3: Can I just filter out the precipitate from my this compound solution?

A: Filtering the precipitate is not recommended. This action removes the precipitated compound, leading to an unknown and lower final concentration of this compound in your experiment.[2] This will result in inaccurate and non-reproducible data. The better approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the intended concentration.

Data Presentation

Table 1: Solubility of this compound

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
1 eq. HCl10040.85
DMSO5020.42

Data sourced from manufacturer datasheets.[3][4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder (M.Wt: 408.47).[5]

  • Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used to aid dissolution.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[6]

Protocol 2: Diluting this compound into Cell Culture Media to Avoid Precipitation

  • Prepare Media: Pre-warm your complete cell culture medium (containing serum and other supplements) to 37°C.[1]

  • Intermediate Dilution (Recommended):

    • Create an intermediate dilution of your high-concentration stock solution in the pre-warmed medium. This intermediate concentration should still be well above your final working concentration.

    • For example, to achieve a final concentration of 10 µM from a 10 mM stock, you could first dilute the stock 1:10 in media to get a 1 mM intermediate solution.

  • Final Dilution:

    • Gently vortex or swirl the bulk of the pre-warmed media.

    • While the media is being agitated, add the required volume of the intermediate dilution (or the stock solution if not performing an intermediate step) dropwise to the media.

  • Final Check: Visually inspect the final solution to ensure it is clear and free of any precipitate before adding it to your cells.

Mandatory Visualizations

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq TC_MCH_7c This compound TC_MCH_7c->MCHR1 Antagonizes AC Adenylate Cyclase Gi->AC PLC PLC Gq->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA ERK ERK PKA->ERK PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 Mobilization PKC PKC DAG->PKC Cellular_Response Cellular Response (e.g., Gene Transcription) Ca2->Cellular_Response PKC->ERK ERK->Cellular_Response

Caption: MCHR1 signaling pathway and antagonism by this compound.

Troubleshooting_Workflow Start Precipitation Observed with this compound CheckStock Is the stock solution clear? Start->CheckStock ImmediatePrecipitation Precipitation upon dilution? CheckStock->ImmediatePrecipitation Yes WarmStock Gently warm stock (37°C) and vortex/sonicate CheckStock->WarmStock No DelayedPrecipitation Precipitation after incubation? ImmediatePrecipitation->DelayedPrecipitation No SolventShock Potential Solvent Shock ImmediatePrecipitation->SolventShock Yes StabilityIssue Potential Instability DelayedPrecipitation->StabilityIssue Yes Success Solution Clear - Proceed DelayedPrecipitation->Success No WarmStock->CheckStock ConcentrationIssue Concentration too high? SolventShock->ConcentrationIssue DilutionTechnique Improve Dilution Technique: - Use pre-warmed media - Add dropwise with mixing - Perform serial dilutions ConcentrationIssue->DilutionTechnique No LowerConcentration Lower final concentration ConcentrationIssue->LowerConcentration Yes DilutionTechnique->Success LowerConcentration->Success MediaChange Increase frequency of media change StabilityIssue->MediaChange IncreaseSerum Consider increasing serum percentage MediaChange->IncreaseSerum IncreaseSerum->Success

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Troubleshooting In Vivo Efficacy of TC-MCH 7c

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TC-MCH 7c, a potent and selective Melanin-Concentrating Hormone Receptor 1 (MCHR1) antagonist. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges with the in vivo efficacy of this compound in your experimental models. While published studies have demonstrated its efficacy, variations in experimental conditions can lead to unexpected outcomes. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent, selective, and orally active antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2][3] MCHR1 is a G protein-coupled receptor (GPCR) primarily expressed in the brain that binds the neuropeptide melanin-concentrating hormone (MCH).[4][5] By blocking the MCH/MCHR1 signaling pathway, this compound can modulate neuronal circuits involved in appetite, energy balance, and mood.[4][6]

Q2: What are the reported in vivo effects of this compound?

A2: In preclinical studies, this compound has been shown to be brain-penetrant and effective in a diet-induced obesity (DIO) mouse model.[1][2][3] Oral administration of this compound resulted in a dose-dependent reduction in body weight.[1]

Q3: I am not observing the expected body weight reduction in my DIO mouse model. What are the potential reasons?

A3: Several factors could contribute to a lack of efficacy. These can be broadly categorized into issues with the compound and formulation, suboptimal experimental design, or unexpected pharmacokinetic or pharmacodynamic properties in your specific model. The troubleshooting guide below will walk you through a systematic approach to identify the root cause.

Troubleshooting Guide: Lack of In Vivo Efficacy

If you are not observing the expected efficacy with this compound, consider the following potential issues and corresponding troubleshooting steps.

Issue 1: Suboptimal Compound Formulation or Administration
Potential Cause Troubleshooting Action Success Metric
Compound Degradation Verify the purity and integrity of your this compound stock.Purity ≥97% confirmed by HPLC or LC-MS.
Improper Formulation Ensure this compound is fully dissolved or homogenously suspended in the vehicle. Prepare fresh formulations daily.Visual confirmation of a clear solution or uniform suspension.
Incorrect Dosing Double-check dose calculations and the accuracy of your administration technique (e.g., oral gavage).Consistent dosing volume and animal weight measurements.
Issue 2: Pharmacokinetic (PK) Problems
Potential Cause Troubleshooting Action Success Metric
Poor Bioavailability Conduct a pilot pharmacokinetic study to measure plasma and brain concentrations of this compound over time.Detectable and sufficient drug exposure in plasma and brain.
Rapid Metabolism/Clearance If exposure is low, consider a different dosing regimen (e.g., more frequent administration) or an alternative route of administration.Increased plasma and brain concentrations of this compound.
Issue 3: Pharmacodynamic (PD) and Target Engagement Issues
Potential Cause Troubleshooting Action Success Metric
Insufficient Target Engagement Perform an ex vivo receptor occupancy study to confirm that this compound is binding to MCHR1 in the brain at the administered doses.Significant receptor occupancy at the target tissue.
Model Resistance The specific animal strain or experimental model may be less sensitive to MCHR1 antagonism.Review literature for model-specific responses or consider an alternative model.

Experimental Protocols

Protocol 1: Single-Dose Pharmacokinetic (PK) Study in Mice
  • Animal Dosing: Administer a single oral dose of this compound to a cohort of mice (n=3-5 per time point).

  • Sample Collection: Collect blood and brain tissue samples at various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Process blood to obtain plasma. Homogenize brain tissue.

  • Bioanalysis: Quantify the concentration of this compound in plasma and brain homogenates using a validated LC-MS/MS method.

  • Data Analysis: Plot the concentration-time profiles and calculate key PK parameters such as Cmax, Tmax, and AUC.

Protocol 2: Ex Vivo MCHR1 Receptor Occupancy Assay
  • Dosing: Administer this compound at various doses to different groups of mice.

  • Tissue Collection: At the time of expected peak brain exposure (determined from the PK study), euthanize the animals and collect the brains.

  • Brain Homogenate Preparation: Prepare brain homogenates from the regions of interest (e.g., hypothalamus).

  • Radioligand Binding Assay: Perform a competitive binding assay using a radiolabeled MCHR1 ligand (e.g., [¹²⁵I]-MCH) on the brain homogenates.

  • Data Analysis: Calculate the percentage of MCHR1 occupancy by this compound at each dose by measuring the displacement of the radioligand.

Visualizing Key Concepts

To further aid in your experimental design and troubleshooting, the following diagrams illustrate the MCHR1 signaling pathway, a general troubleshooting workflow, and the relationship between pharmacokinetics and pharmacodynamics.

MCHR1_Signaling_Pathway MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds Gai Gαi MCHR1->Gai Gaq Gαq MCHR1->Gaq AC Adenylyl Cyclase Gai->AC PLC Phospholipase C Gaq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 TC_MCH_7c This compound TC_MCH_7c->MCHR1 Blocks

Caption: MCHR1 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow start Lack of In Vivo Efficacy Observed check_compound Verify Compound & Formulation start->check_compound pk_study Conduct Pharmacokinetic (PK) Study check_compound->pk_study exposure_ok Sufficient Exposure? pk_study->exposure_ok pd_study Assess Target Engagement (PD) exposure_ok->pd_study Yes optimize_dose Optimize Dose/Regimen exposure_ok->optimize_dose No engagement_ok Sufficient Engagement? pd_study->engagement_ok consider_model Re-evaluate Animal Model engagement_ok->consider_model No success Efficacy Achieved engagement_ok->success Yes optimize_dose->pk_study

Caption: A systematic workflow for troubleshooting lack of in vivo efficacy.

PK_PD_Relationship Dose Dose Administered PK Pharmacokinetics (PK) (Drug Concentration in Plasma & Brain) Dose->PK Determines PD Pharmacodynamics (PD) (Target Engagement & Biological Effect) PK->PD Drives Efficacy In Vivo Efficacy PD->Efficacy Leads to

Caption: The relationship between pharmacokinetics, pharmacodynamics, and in vivo efficacy.

References

potential off-target effects of TC-MCH 7c

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TC-MCH 7c. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to address potential experimental challenges, with a focus on investigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective antagonist of the Melanin-concentrating Hormone Receptor 1 (MCH₁R), a G protein-coupled receptor (GPCR).[1][2][3] It is a phenylpyridone derivative that is orally available and can penetrate the brain.[4][5] Its high affinity for MCH₁R makes it a valuable tool for studying the role of the MCH system in various physiological processes, including energy homeostasis and mood regulation.

Q2: What is the known selectivity profile of this compound?

This compound displays high selectivity for the human MCH₁R over the MCH₂R.[1] The IC₅₀ for hMCH₁R is 5.6 nM, while for MCH₂R it is greater than 10 μM.[1]

Q3: Are there any known off-target interactions for this compound?

Published data indicates some off-target activity. Specifically, this compound has been shown to have an IC₅₀ of 9.0 μM for the hERG (human Ether-à-go-go-Related Gene) channel, which is a critical consideration for potential cardiotoxicity.[5] It also has an IC₅₀ of 23 nM in a FLIPR (Fluorometric Imaging Plate Reader) assay, suggesting potential interaction with calcium signaling pathways.[5] A comprehensive screening against a broad panel of other GPCRs and kinases is not publicly available.

Q4: Why am I observing a cellular phenotype that is inconsistent with MCH₁R antagonism?

If you observe unexpected cellular responses, it is crucial to consider the possibility of off-target effects.[6] This could manifest as unanticipated changes in cell morphology, proliferation, or the activation of signaling pathways not typically associated with MCH₁R. It is recommended to perform a series of validation experiments to distinguish between on-target and off-target effects.

Q5: How can I experimentally assess the potential off-target effects of this compound in my system?

To investigate potential off-target effects, a multi-pronged approach is recommended. This includes:

  • Broad Panel Screening: Screen this compound against a commercial panel of GPCRs and kinases to identify potential off-target binding.

  • Functional Assays: Conduct functional assays, such as cAMP measurement and intracellular calcium mobilization assays, in cells that do not express MCH₁R to identify receptor-independent effects.[7]

  • Control Compounds: Use a structurally related but inactive compound as a negative control to differentiate specific from non-specific effects.

Troubleshooting Guides

Issue 1: Inconsistent IC₅₀ values in cell-based assays.

Possible Cause Troubleshooting Step Expected Outcome
Cell Line Variability Ensure consistent cell passage number and health. Verify the expression level of MCH₁R in your cell line (e.g., CHO, HEK293).Consistent and reproducible dose-response curves.
Assay Conditions Optimize assay parameters such as cell seeding density, incubation times, and reagent concentrations.An improved assay window and more reliable IC₅₀ determination.
Ligand Stability Prepare fresh stock solutions of this compound and store them appropriately. Avoid repeated freeze-thaw cycles.Consistent compound potency across experiments.
Off-target Effects At higher concentrations, this compound might engage off-targets, leading to a complex dose-response curve. Perform assays in a null cell line (lacking MCH₁R) to check for non-specific effects.A clear distinction between on-target and off-target mediated responses.

Issue 2: High background signal in functional assays (e.g., cAMP, Calcium Mobilization).

Possible Cause Troubleshooting Step Expected Outcome
Constitutive Receptor Activity Some cell lines may exhibit high basal GPCR activity. If possible, use an inverse agonist to lower the baseline signal.A reduced background signal, leading to an improved signal-to-noise ratio.
Non-specific Binding of Reagents Increase the number of wash steps in your protocol. Include a non-specific binding control by adding a high concentration of an unlabeled ligand.Minimized background from non-specific interactions.
Assay Interference by Compound Test for compound autofluorescence or interference with the detection reagents at the concentrations used.Accurate measurement of the biological response without artifacts from the compound itself.
Cell Health Ensure cells are healthy and not overly confluent, as stressed cells can lead to higher background signals.A stable and low baseline signal.

Quantitative Data Summary

Target Assay Type IC₅₀ / Kᵢ Reference
Human MCH₁R Radioligand Binding (CHO cells)IC₅₀: 5.6 nM[1][5]
Human MCH₁R Kᵢ: 3.4 nM[5]
Mouse MCH₁R Kᵢ: 3.0 nM[5]
Human MCH₂R Radioligand BindingIC₅₀: > 10 μM[1]
hERG Channel ElectrophysiologyIC₅₀: 9.0 μM[5]
FLIPR Assay Calcium MobilizationIC₅₀: 23 nM[5]

Key Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target GPCR Interaction

This protocol outlines a competitive binding assay to determine if this compound interacts with other GPCRs.

Materials:

  • Cell membranes expressing the potential off-target GPCR.

  • A specific radioligand for the off-target receptor (e.g., [³H]-labeled).

  • This compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add the cell membranes, the radioligand (at a concentration close to its Kₔ), and the diluted this compound.

  • Include controls for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled specific ligand for the off-target receptor).

  • Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

  • Calculate the percentage of specific binding at each concentration of this compound and determine the Kᵢ value.

Protocol 2: cAMP Functional Assay for Gs/Gi-Coupled Off-Targets

This protocol measures changes in intracellular cAMP levels to assess the functional activity of this compound at potential Gs or Gi-coupled off-target receptors.[8]

Materials:

  • Cells expressing the potential off-target GPCR.

  • This compound.

  • A known agonist for the off-target receptor.

  • Forskolin (for Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and plates.

Procedure:

  • Seed the cells in a 96-well plate and culture overnight.

  • Replace the culture medium with assay buffer.

  • For antagonist mode, pre-incubate the cells with serial dilutions of this compound.

  • Stimulate the cells with a known agonist for the off-target receptor (at its EC₈₀ concentration). For Gi-coupled receptors, co-stimulate with forskolin.

  • For agonist mode, add serial dilutions of this compound directly to the cells.

  • Incubate for the recommended time to allow for cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.

  • Analyze the data to determine if this compound acts as an agonist or antagonist at the off-target receptor.

Protocol 3: Intracellular Calcium Mobilization Assay for Gq-Coupled Off-Targets

This protocol measures changes in intracellular calcium to assess the functional activity of this compound at potential Gq-coupled off-target receptors.[9][10][11]

Materials:

  • Cells expressing the potential off-target GPCR.

  • This compound.

  • A known agonist for the off-target receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • A fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).

Procedure:

  • Seed the cells in a black, clear-bottom 96-well plate and culture overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Place the plate in the fluorescence reader.

  • For antagonist mode, add serial dilutions of this compound to the wells and incubate. Then, inject a known agonist for the off-target receptor and measure the fluorescence signal.

  • For agonist mode, directly inject serial dilutions of this compound and measure the fluorescence signal.

  • Record the change in fluorescence over time and analyze the data to determine if this compound elicits or inhibits a calcium response.

Visualizations

MCH1R_Signaling_Pathway cluster_membrane Cell Membrane MCH1R MCH₁R G_protein Gαi/q MCH1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG MCH MCH MCH->MCH1R Activates TC_MCH_7c This compound TC_MCH_7c->MCH1R Inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response PIP2 PIP₂ PIP2->PLC Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: MCH₁R signaling pathway and the inhibitory action of this compound.

Off_Target_Screening_Workflow start Start: Unexpected Cellular Phenotype with this compound confirm_on_target Confirm On-Target Activity (MCH₁R-expressing cells) start->confirm_on_target off_target_hypothesis Hypothesize Off-Target Effect confirm_on_target->off_target_hypothesis broad_screen Broad Panel Screening (GPCRs, Kinases) off_target_hypothesis->broad_screen Yes functional_assays Functional Assays in Null Cells (cAMP, Calcium Mobilization) off_target_hypothesis->functional_assays Yes analyze_data Analyze Data: Identify Potential Off-Targets broad_screen->analyze_data functional_assays->analyze_data validate_hit Validate Hits with Dose-Response and Orthogonal Assays analyze_data->validate_hit interpret_results Interpret Biological Significance of Off-Target Interaction validate_hit->interpret_results

Caption: Workflow for investigating potential off-target effects of this compound.

Calcium_Mobilization_Assay_Workflow cell_seeding 1. Seed cells expressing potential off-target GPCR dye_loading 2. Load cells with calcium-sensitive dye (e.g., Fluo-4) cell_seeding->dye_loading wash 3. Wash to remove extracellular dye dye_loading->wash plate_reader 4. Place plate in fluorescence reader wash->plate_reader add_compound 5. Add this compound (agonist or antagonist mode) plate_reader->add_compound measure_fluorescence 6. Measure fluorescence change over time add_compound->measure_fluorescence data_analysis 7. Analyze dose-response curve measure_fluorescence->data_analysis

Caption: Experimental workflow for a calcium mobilization assay.

References

Technical Support Center: Managing Variability in TC-MCH 7c Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the MCHR1 antagonist, TC-MCH 7c. Our aim is to help you manage variability and ensure the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, orally available, and brain-penetrant antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2][3] Its primary mechanism of action is to block the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1. This inhibition prevents the activation of downstream signaling pathways.

Q2: Which signaling pathways are modulated by this compound?

A2: MCHR1 is a G protein-coupled receptor (GPCR) that primarily couples to Gαi and Gαq proteins.[1][4] By blocking MCH binding, this compound inhibits the Gαi-mediated decrease in cyclic AMP (cAMP) and the Gαq-mediated increase in intracellular calcium ([Ca2+]i).[1]

Q3: What are the common in vitro assays used to characterize this compound?

A3: The most common in vitro assays for characterizing MCHR1 antagonists like this compound are:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of the compound for MCHR1.

  • cAMP Accumulation Assays: To measure the functional inhibition of the Gαi signaling pathway.

  • Calcium Mobilization Assays: To measure the functional inhibition of the Gαq signaling pathway.[1]

Q4: Why do I see a discrepancy between the in vitro potency and in vivo efficacy of my MCHR1 antagonist?

A4: This is a common challenge in drug development. Several factors can contribute to this, including:

  • Pharmacokinetics and Bioavailability: The compound may have poor oral bioavailability, rapid metabolism, or high plasma protein binding.

  • Blood-Brain Barrier Penetration: For centrally-mediated effects like appetite suppression, the antagonist must effectively cross the blood-brain barrier.

  • Off-Target Effects: The compound may have off-target activities that counteract its intended effect or cause adverse effects that limit dosing.

  • Animal Model Specifics: The role of MCHR1 in energy balance can be complex and may differ between species or even strains of rodents.[1]

Troubleshooting Guides

Issue 1: High Variability in Radioligand Binding Assays

Q: My Ki values for this compound are inconsistent across experiments. What are the potential sources of this variability?

A: Inconsistent Ki values in radioligand binding assays often stem from technical issues. Here are some common culprits and solutions:

Potential Cause Troubleshooting Steps
Incomplete Washing Steps Ensure your wash buffer volume is sufficient and increase the number of washes to adequately remove unbound radioligand.[1]
Pipetting Errors Use calibrated pipettes and ensure proper technique to minimize volume variations.[1]
Inconsistent Cell/Membrane Preparation Ensure consistent protein concentration in your membrane preparations and even cell plating to reduce well-to-well variations.[1]
Assay Not Reaching Equilibrium Determine the optimal incubation time for your specific radioligand and receptor preparation to ensure binding has reached a steady state.
Suboptimal Radioligand Concentration Use a radioligand concentration at or below its Kd for the receptor. The Cheng-Prusoff equation, used to calculate Ki from IC50, assumes this condition.
Issue 2: Lack of Effect in cAMP Assays

Q: My this compound is not showing any activity in my cAMP assay. What are the possible reasons?

A: A lack of efficacy in a cAMP assay can stem from several factors, from the compound itself to the experimental setup. MCHR1 primarily couples to Gαi, which inhibits adenylyl cyclase and leads to a decrease in intracellular cAMP levels. An antagonist should block the MCH-induced decrease in forskolin-stimulated cAMP levels.[1]

Potential Cause Troubleshooting Steps
Compound Integrity and Solubility Verify the identity and purity of your this compound stock. Ensure it is fully dissolved in your assay buffer, as poor solubility can dramatically reduce the effective concentration.[1]
Low Receptor Expression Confirm that your cell line expresses functional MCHR1 at a sufficient density. A low receptor number can lead to a small signal window that is difficult to detect.[1]
Suboptimal Agonist Concentration Ensure you are using an appropriate concentration of MCH (typically EC80) to stimulate the receptor.[1]
Inappropriate Forskolin (B1673556) Stimulation The concentration of forskolin used to stimulate cAMP production is critical. Titrate forskolin to find a concentration that yields a robust and reproducible signal.[1]
Poor Cell Health and Density Ensure cells are healthy and plated at the optimal density. Over-confluent or unhealthy cells can lead to inconsistent results.[1]
Issue 3: No Response in Calcium Mobilization Assays

Q: I'm not seeing a response in my calcium flux assay after applying this compound.

A: MCHR1 can also couple to Gαq, which activates phospholipase C and leads to an increase in intracellular calcium. An antagonist should block this MCH-induced calcium mobilization.[1]

Potential Cause Troubleshooting Steps
Cell Line G-Protein Coupling The G-protein coupling of MCHR1 can be cell-type dependent. Verify that your chosen cell line couples MCHR1 to the Gαq pathway.
Low Signal-to-Noise Ratio Optimize cell seeding density; too few cells will result in a weak signal, while over-confluent cells may show a blunted response. Titrate the concentration of the calcium-sensitive dye and optimize the loading time and temperature.
Suboptimal Agonist Concentration Use an appropriate concentration of MCH (typically EC50 or EC80) to stimulate a robust calcium signal.
Issue 4: General Experimental Variability

Q: What general laboratory practices can help reduce variability in my this compound experiments?

A: Consistency and attention to detail are key to minimizing experimental variability.

Factor Best Practices
Compound Handling and Storage Prepare fresh dilutions of this compound for each experiment. Store stock solutions at the recommended temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles.[5][6]
Cell Passage Number Use cells within a defined and validated passage number range. High-passage cells can exhibit altered morphology, growth rates, and receptor expression levels.[7]
Consistent Incubation Times and Temperatures Ensure that incubation times and temperatures are consistent across all plates and experiments to allow binding to reach equilibrium.[1]

Data Presentation

Table 1: In Vitro Potency of this compound

AssayReceptorCell LineValueReference
IC50 hMCHR1CHO5.6 nM[2][3]
Ki hMCHR1-3.4 nM[3]
Ki mMCHR1-3.0 nM[3]
IC50 [Ca2+]i mobilizationMCHR19.7 µM[3]
IC50 FLIPR-23 nM[3]
IC50 hERG-9.0 µM[3]

Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obesity (DIO) Mouse Model

Dose (oral)Dosing RegimenKey FindingsReference
3-30 mg/kgOnce-daily for 1.5 monthsExcellent body weight reduction in a dose-dependent manner.[3]

Table 3: Plasma Concentration of this compound in DIO Mice

Dose (oral)Time PointPlasma ConcentrationReference
30 mg/kg2 hours5.1 µM[3]
30 mg/kg15 hours1.8 µM[3]
30 mg/kg24 hours0.7 µM[3]

Experimental Protocols

Protocol 1: MCHR1 Radioligand Binding Assay

This protocol is for determining the affinity (Ki) of this compound for the MCHR1 receptor using membranes from cells stably expressing the receptor.

Materials:

  • Membrane preparations from cells stably expressing human MCHR1 (e.g., HEK293-MCHR1).

  • Radioligand: [¹²⁵I]-MCH.

  • Assay Buffer: 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.

  • This compound and unlabeled MCH.

  • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Membrane Preparation: Harvest cells, homogenize in ice-cold buffer, and centrifuge to pellet membranes. Wash and resuspend the membrane pellet in assay buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add membrane preparation, this compound at various concentrations, and a fixed concentration of [¹²⁵I]-MCH. For non-specific binding, use a high concentration of unlabeled MCH.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents through the pre-soaked filter plate and wash with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation fluid, and count the radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts. Determine the IC50 value from a concentration-response curve and calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Calcium Mobilization Assay

This protocol measures the ability of this compound to inhibit the MCH-induced increase in intracellular calcium.

Materials:

  • HEK293 cells stably expressing MCHR1.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • This compound and MCH.

  • Fluorescence plate reader.

Procedure:

  • Cell Culture: Plate MCHR1-expressing cells in a 96-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Addition: Pre-incubate the cells with varying concentrations of this compound.

  • Agonist Stimulation: Stimulate the cells with a fixed concentration of MCH (e.g., EC80).

  • Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, using a fluorescence plate reader.

  • Data Analysis: Quantify the inhibitory effect of this compound by determining the IC50 value from the dose-response curve.

Visualizations

MCHR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_gi Gαi Pathway cluster_gq Gαq Pathway MCH MCH (Agonist) MCHR1 MCHR1 MCH->MCHR1 binds & activates TC_MCH_7c This compound (Antagonist) TC_MCH_7c->MCHR1 binds & inhibits Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 Ca2 ↑ [Ca²⁺]i IP3->Ca2

Caption: MCHR1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding_assay Radioligand Binding Assay (Determine Ki) camp_assay cAMP Assay (Functional Gαi Antagonism) binding_assay->camp_assay calcium_assay Calcium Mobilization Assay (Functional Gαq Antagonism) camp_assay->calcium_assay pk_study Pharmacokinetic Study (Assess bioavailability & exposure) calcium_assay->pk_study efficacy_study Efficacy Study in DIO Model (Measure body weight & food intake) pk_study->efficacy_study data_analysis Data Analysis & Interpretation efficacy_study->data_analysis start This compound Synthesis & Purification start->binding_assay

Caption: Experimental Workflow for this compound Characterization.

References

Technical Support Center: Enhancing the Oral Bioavailability of TC-MCH 7c

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of the selective MCH1R antagonist, TC-MCH 7c.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the formulation and in vivo evaluation of this compound.

Issue 1: Poor and Variable Oral Absorption in Animal Models

Possible Cause: Low aqueous solubility of this compound leading to dissolution rate-limited absorption. Although soluble in DMSO and acidic solutions, its solubility in neutral pH (representative of the small intestine) may be limited.[1][2]

Solutions:

StrategyExperimental ProtocolExpected Outcome
Particle Size Reduction 1. Micronization: Utilize jet milling or ball milling to reduce the particle size of the this compound powder to the micron range (1-10 µm). 2. Nanonization: Employ wet milling or high-pressure homogenization to create a nanosuspension of this compound (particle size < 1 µm). 3. Characterize particle size distribution using laser diffraction or dynamic light scattering. 4. Prepare oral formulations with the size-reduced powder and assess bioavailability in a relevant animal model.Increased surface area leading to a faster dissolution rate and potentially higher and more consistent plasma concentrations.[3]
Amorphous Solid Dispersions 1. Select a suitable polymer carrier (e.g., PVP, HPMC, Soluplus®). 2. Dissolve this compound and the polymer in a common solvent. 3. Prepare the solid dispersion using spray drying or hot-melt extrusion. 4. Characterize the solid state to confirm amorphous nature (using DSC and XRD). 5. Evaluate the in vitro dissolution of the amorphous solid dispersion and its in vivo bioavailability.Conversion of the crystalline drug to a higher-energy amorphous form, which can significantly increase its aqueous solubility and dissolution rate.[4]
Lipid-Based Formulations 1. Self-Emulsifying Drug Delivery Systems (SEDDS): Formulate this compound with a mixture of oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and cosolvents (e.g., Transcutol®). 2. Optimize the formulation to form a fine emulsion upon gentle agitation in an aqueous medium. 3. Encapsulate the liquid SEDDS in soft gelatin capsules for oral administration. 4. Conduct in vivo pharmacokinetic studies to determine the bioavailability of the SEDDS formulation.The drug remains in a solubilized state in the GI tract, bypassing the dissolution step and potentially enhancing absorption through lymphatic uptake.[5][6]

Issue 2: High First-Pass Metabolism

Possible Cause: this compound may be subject to extensive metabolism in the liver before reaching systemic circulation, which can reduce its bioavailability.[4][7]

Solutions:

StrategyExperimental ProtocolExpected Outcome
Co-administration with CYP450 Inhibitors 1. In preclinical studies, co-administer this compound with a known inhibitor of relevant cytochrome P450 enzymes (e.g., ketoconazole (B1673606) for CYP3A4). 2. Compare the pharmacokinetic profile of this compound with and without the inhibitor. Note: This is an experimental tool to identify the involvement of first-pass metabolism and is not a clinical strategy.A significant increase in the AUC and Cmax of this compound in the presence of the inhibitor would suggest that first-pass metabolism is a major contributor to its low bioavailability.
Prodrug Approach 1. Synthesize ester or other labile prodrugs of this compound at a metabolically susceptible site. 2. Evaluate the chemical stability and enzymatic conversion of the prodrug back to the active this compound in vitro. 3. Assess the oral bioavailability of the prodrug in vivo.The prodrug may be absorbed more efficiently and bypass or be less susceptible to first-pass metabolism, releasing the active drug systemically.[8]

Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutics Classification System (BCS) and why is it relevant for this compound?

The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[9] The four classes are:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Knowing the BCS class of this compound is crucial for selecting the most appropriate bioavailability enhancement strategy.[9] For instance, for a BCS Class II compound (low solubility, high permeability), the primary focus would be on improving solubility and dissolution rate.[3] For a BCS Class IV compound, both solubility and permeability enhancement strategies would be necessary. While the specific BCS class of this compound is not publicly available, its reported oral activity suggests at least moderate permeability.[2][7][10][11][12]

Q2: How can I prepare a stock solution of this compound for in vitro experiments?

This compound is soluble in DMSO up to 50 mM and in 1eq. HCl up to 100 mM.[1][2] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it with the aqueous culture medium to the final desired concentration. Ensure the final DMSO concentration in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.

Q3: What is the mechanism of action of this compound?

This compound is a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1R).[2][7][10][11][12] MCH1R is a G protein-coupled receptor (GPCR) that, upon binding its endogenous ligand melanin-concentrating hormone (MCH), can couple to different G proteins, primarily Gi and Gq.[3][5][6][8][13][14] By blocking the binding of MCH to MCH1R, this compound inhibits these downstream signaling pathways.

Visualizations

MCH1R Signaling Pathway

MCH1R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCH1R MCH1R MCH->MCH1R Activates TC_MCH_7c This compound TC_MCH_7c->MCH1R Inhibits Gi Gαi MCH1R->Gi Gq Gαq MCH1R->Gq AC Adenylate Cyclase Gi->AC Inhibits PLC PLC Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC DAG->PKC Activates MAPK_ERK MAPK/ERK Pathway Ca2_release->MAPK_ERK Activates PKC->MAPK_ERK Activates MAPK_ERK->Cellular_Response

Caption: MCH1R signaling pathways and the inhibitory action of this compound.

Experimental Workflow for Improving Oral Bioavailability

Bioavailability_Workflow cluster_strategies Formulation Strategies Start Start: Poor Oral Bioavailability of this compound Hypothesis Hypothesis: Dissolution Rate-Limited Absorption Start->Hypothesis Strategy_Selection Select Formulation Strategy Hypothesis->Strategy_Selection Particle_Size Particle Size Reduction Strategy_Selection->Particle_Size Solid_Dispersion Amorphous Solid Dispersion Strategy_Selection->Solid_Dispersion Lipid_Formulation Lipid-Based Formulation Strategy_Selection->Lipid_Formulation Formulation Formulation Development & Characterization Particle_Size->Formulation Solid_Dispersion->Formulation Lipid_Formulation->Formulation In_Vitro In Vitro Dissolution Testing Formulation->In_Vitro In_Vivo In Vivo Pharmacokinetic Study (Animal Model) In_Vitro->In_Vivo Analysis Data Analysis: Compare PK Parameters (AUC, Cmax) In_Vivo->Analysis Success Success: Improved Bioavailability Analysis->Success Significant Improvement Revise Revise Formulation Analysis->Revise No/Minor Improvement Revise->Strategy_Selection

Caption: A general workflow for the formulation development and testing of this compound.

References

TC-MCH 7c stability issues in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TC-MCH 7c, a potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide guidance for the successful use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How should I prepare stock solutions of this compound?

A1: Based on manufacturer recommendations, this compound is soluble in DMSO up to 50 mM and in 1eq. HCl up to 100 mM.[1][2] For most cell-based assays, a high-concentration stock solution in DMSO is recommended. For long-term storage, it is advised to store stock solutions at -20°C for up to one year or at -80°C for up to two years.[3] To avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation, it is best practice to prepare single-use aliquots of your stock solution.[4]

Q2: I am observing precipitation of this compound when I add it to my aqueous cell culture medium. What can I do?

A2: Precipitation in aqueous solutions is a common issue for hydrophobic small molecules. Here are several strategies to mitigate this:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, to avoid solvent-induced toxicity and precipitation.[4]

  • Serial Dilutions: Instead of adding the high-concentration DMSO stock directly to your medium, perform intermediate dilutions in a suitable buffer or medium before the final dilution.

  • Vortexing/Mixing: When preparing the final dilution, ensure thorough mixing by gently vortexing or inverting the tube to facilitate dissolution.

  • Pre-warming Medium: Gently warming the cell culture medium to 37°C before adding the compound can sometimes aid in solubility.

Q3: My experimental results with this compound are inconsistent between batches. What are the potential causes?

A3: Inconsistent results can arise from several factors related to the compound's stability and handling, as well as the experimental setup:

  • Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. Always use freshly prepared dilutions from a properly stored, single-use aliquot.[4]

  • Inaccurate Pipetting: Given the high potency of this compound, small pipetting errors can lead to significant variations in the final concentration. Ensure your pipettes are properly calibrated.

  • Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact the cellular response to the antagonist. Standardize your cell culture protocols.

  • Incubation Times: Ensure that the pre-incubation time with the antagonist and the subsequent stimulation with an agonist (if applicable) are consistent across all experiments.

Q4: What is the primary signaling pathway of the MCH-1 receptor that this compound antagonizes?

A4: The Melanin-Concentrating Hormone Receptor 1 (MCHR1) is a G-protein coupled receptor (GPCR) that primarily couples to Gi and Gq proteins. Upon activation by its endogenous ligand, melanin-concentrating hormone (MCH), the Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The Gq pathway activates phospholipase C (PLC), which results in an increase in intracellular calcium (Ca2+) levels. This compound blocks these downstream signaling events by preventing MCH from binding to the receptor.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent IC50 Values 1. Compound precipitation in assay medium.2. Degradation of this compound stock or working solutions.3. Variability in cell seeding density or passage number.1. Visually inspect for precipitates. Reduce the final DMSO concentration. Consider using a solubility-enhancing excipient if compatible with the assay.2. Prepare fresh working dilutions for each experiment from a new aliquot of the stock solution.3. Implement a strict cell culture protocol with consistent seeding densities and a defined range of cell passage numbers.
High Background or Off-Target Effects 1. This compound concentration is too high, leading to non-specific effects.2. The final DMSO concentration is causing cellular stress or toxicity.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration range.2. Ensure the final DMSO concentration in the culture medium does not exceed 0.5%. Include a vehicle control (medium with the same DMSO concentration but without this compound) in your experiments.
No or Low Antagonist Activity 1. Inactive compound due to improper storage or degradation.2. Insufficient pre-incubation time with the antagonist.3. Issues with the MCHR1 agonist or the detection system.1. Use a fresh aliquot of this compound. Confirm the activity of a new batch of the compound.2. Optimize the pre-incubation time to ensure the antagonist has sufficient time to bind to the receptor. A typical pre-incubation time is 10-30 minutes at 37°C.[5]3. Verify the activity of your MCHR1 agonist and ensure that your detection reagents and instrumentation are functioning correctly.

Technical Data Summary

The following table summarizes the key technical specifications for this compound.

PropertyValueReference
Molecular Weight 408.47 g/mol [1][2]
Formula C₂₄H₂₅FN₂O₃[1][2]
IC₅₀ (human MCHR1) 5.6 nM (in hMCHR1-expressing CHO cells)[1][2]
Selectivity >1000-fold for MCHR1 over MCHR2 (IC₅₀ > 10 µM)[1][2]
Solubility ≤ 50 mM in DMSO≤ 100 mM in 1eq. HCl[1][2]
Storage Store solid at room temperature. Store stock solutions at -20°C or -80°C.[1][3]

MCHR1 Signaling Pathway

The following diagram illustrates the signaling pathways activated by the Melanin-Concentrating Hormone Receptor 1 (MCHR1) upon binding of its ligand, MCH. This compound acts as an antagonist, blocking these downstream effects.

MCHR1_Signaling cluster_membrane Plasma Membrane MCHR1 MCHR1 Gi Gαi MCHR1->Gi Couples Gq Gαq MCHR1->Gq Couples MCH MCH (Ligand) MCH->MCHR1 Activates TCMCH7c This compound (Antagonist) TCMCH7c->MCHR1 Inhibits AdenylylCyclase Adenylyl Cyclase Gi->AdenylylCyclase Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates cAMP ↓ cAMP AdenylylCyclase->cAMP Calcium ↑ Intracellular Ca²⁺ PLC->Calcium

MCHR1 signaling and antagonism by this compound.

Experimental Protocol: In Vitro Calcium Mobilization Assay

This protocol provides a general framework for assessing the antagonist activity of this compound by measuring its ability to inhibit MCH-induced calcium mobilization in MCHR1-expressing cells.

1. Materials:

  • MCHR1-expressing cells (e.g., CHO or HEK293 cells)

  • Cell culture medium (appropriate for the cell line)

  • This compound

  • MCH (agonist)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • DMSO

  • Multi-well plates suitable for fluorescence reading (e.g., 96-well black, clear bottom plates)

2. Cell Preparation:

  • Seed the MCHR1-expressing cells into the multi-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate the cells at 37°C in a 5% CO₂ incubator overnight.

3. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the this compound stock solution in assay buffer to create a range of working concentrations.

  • Prepare a stock solution of MCH in an appropriate solvent and dilute it in assay buffer to the desired concentration (typically at its EC₈₀ for antagonist assays).

4. Assay Procedure:

  • Dye Loading:

    • Remove the cell culture medium from the wells.

    • Add the calcium-sensitive dye solution to each well and incubate for the time and temperature recommended by the manufacturer (e.g., 60 minutes at 37°C).

    • After incubation, gently wash the cells with assay buffer to remove excess dye.

  • Antagonist Pre-incubation:

    • Add the various concentrations of diluted this compound to the respective wells.

    • Include a vehicle control (assay buffer with the same final DMSO concentration).

    • Incubate the plate for 10-30 minutes at 37°C.[5]

  • Agonist Stimulation and Measurement:

    • Place the plate in a fluorometric imaging plate reader (e.g., FLIPR).

    • Measure the baseline fluorescence.

    • Add the MCH agonist solution to the wells and immediately begin measuring the fluorescence intensity over time.

5. Data Analysis:

  • Calculate the change in fluorescence intensity for each well.

  • Normalize the data to the control wells (vehicle control and maximum MCH stimulation).

  • Plot the inhibition of the MCH-induced calcium response against the concentration of this compound.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

References

common pitfalls in MCH1R antagonist experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Melanin-Concentrating Hormone Receptor 1 (MCH1R) antagonist experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with MCH1R antagonists?

A1: A significant concern in the development of MCH1R antagonists is off-target binding, which can lead to erroneous data interpretation and potential toxicity. The most frequently cited off-target interaction is with the hERG (human Ether-à-go-go-Related Gene) channel, which can cause cardiotoxicity.[1][2][3] Some compounds have also shown affinity for other GPCRs, such as the muscarinic M1 receptor, or may interact with serotonin (B10506) receptors like 5HT1A.[2][4] It is crucial to perform comprehensive selectivity profiling against a panel of relevant receptors and channels early in the development process.[2]

Q2: Why do my in vivo results with an MCH1R antagonist differ from studies using MCH1R knockout mice?

A2: Discrepancies between pharmacological blockade with antagonists and genetic knockout models are common and can arise from several factors. MCH1R knockout mice may exhibit compensatory developmental changes to counteract the lifelong absence of the receptor.[2] For instance, knockout mice can be hyperphagic yet lean due to hyperactivity and increased energy expenditure, whereas acute administration of an MCH1R antagonist typically reduces food intake.[2][5] These differences may stem from the acute nature of drug administration versus the chronic state of genetic deletion or potential off-target effects of the antagonist.[2]

Q3: My MCH1R antagonist shows high potency in vitro but lacks efficacy in vivo. What are the likely causes?

A3: A lack of in vivo efficacy despite good in vitro potency is a frequent hurdle. Key reasons include:

  • Poor Pharmacokinetics: The compound may have low bioavailability, rapid metabolism, or poor stability in a physiological environment.[2]

  • Insufficient Brain Penetration: Since MCH1R is predominantly expressed in the central nervous system, antagonists must effectively cross the blood-brain barrier (BBB) to engage the target for many of its intended therapeutic effects.[2][6]

  • Suboptimal Dosing or Route of Administration: The dose may be too low to achieve the necessary receptor occupancy, or the administration route may be inappropriate for the compound's properties.[2]

Q4: My MCH1R antagonist is poorly soluble in aqueous buffers. How can I improve this?

A4: Poor aqueous solubility is a common challenge for many small-molecule antagonists. Initial troubleshooting steps include:

  • pH Adjustment: If the compound is ionizable, adjusting the buffer pH can significantly improve solubility.[7]

  • Use of Co-solvents: Organic co-solvents like DMSO, ethanol, or PEG 400 can be used, but their concentration must be optimized to avoid affecting the assay's integrity (typically <0.5% for DMSO).[2][7]

  • Solubilizing Excipients: Using agents like cyclodextrins can help encapsulate the antagonist and increase its apparent solubility in aqueous solutions.[7]

Q5: Besides feeding and energy balance, what other physiological effects can be expected from MCH1R antagonism?

A5: The MCH system is involved in a wide range of physiological processes beyond energy homeostasis. Blockade of MCH1R has been shown to produce anxiolytic and antidepressant-like effects in various preclinical models.[2][5][8] This is consistent with the expression of MCH1R in brain regions that regulate mood, stress, and reward.[2][5] Therefore, it is plausible to observe effects on anxiety, depression, and reward-seeking behaviors in your experiments.[2]

Troubleshooting Guides

Issue 1: Inconsistent Results in Radioligand Binding Assays
Potential Cause Troubleshooting Steps & Solutions
High Non-Specific Binding (NSB) 1. Optimize Radioligand Concentration: Use a radioligand concentration at or below its Kd value to maximize the specific-to-non-specific signal ratio.[9] 2. Pre-soak Filters: Soak filter mats (e.g., GF/B or GF/C) in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce the radioligand's binding to the filter itself.[9][10] 3. Improve Washing: Increase the number of washes (e.g., from 2 to 4) with ice-cold wash buffer and ensure sufficient wash volume.[9] 4. Add BSA to Buffer: Include a blocking agent like 0.1-0.5% BSA in the assay buffer to reduce non-specific interactions.[9]
Low Specific Binding Signal 1. Verify Receptor Expression: Confirm MCH1R expression in your membrane preparation using a reliable method like Western blot or qPCR. 2. Check Membrane Quality: Use freshly prepared membranes or ensure stored aliquots have not degraded. Determine protein concentration accurately.[11] 3. Assess Radioligand Integrity: Ensure the radioligand has not degraded. Use a fresh lot or test its activity.
High Well-to-Well Variability 1. Ensure Homogeneous Membrane Suspension: Vortex the membrane preparation thoroughly before and during aliquoting into the assay plate. 2. Precise Pipetting: Use calibrated pipettes and proper technique to ensure accurate and consistent volumes. 3. Proper Mixing: Ensure the plate is mixed adequately after adding all components and before incubation.
Issue 2: Poor Signal Window in cAMP Functional Assays
Potential Cause Troubleshooting Steps & Solutions
No or Weak Agonist (MCH) Response 1. Confirm Receptor Expression: Ensure the cell line expresses a sufficient number of functional MCH1R on the cell surface.[9] 2. Check Agonist Activity: MCH peptide can degrade. Prepare fresh agonist from powder and use single-use aliquots to avoid freeze-thaw cycles.[9] 3. Optimize Cell Density: Plate cells at an optimal density to ensure they are healthy and in a logarithmic growth phase on the day of the assay.[9]
Small Assay Window 1. Titrate Forskolin (B1673556): The concentration of forskolin used to stimulate cAMP production may be too high, masking the inhibitory effect of MCH1R activation. Perform a dose-response curve for forskolin to determine an EC50-EC80 concentration.[9] 2. Use a Promiscuous G-protein: If Gαi coupling is weak in your cell line, co-expressing a promiscuous G-protein like Gα16 or a chimeric one like Gαqi5 can amplify the signal by coupling the receptor to a different pathway (e.g., calcium).[9] 3. Increase Incubation Time: Optimize the incubation time for both the antagonist (pre-incubation) and agonist stimulation.
Issue 3: Unreliable Results in Calcium Mobilization Assays
Potential Cause Troubleshooting Steps & Solutions
Weak or No Calcium Signal 1. Weak Gαq Coupling: MCH1R may couple less efficiently to Gαq than Gαi in your chosen cell line.[9] Consider using a cell line co-expressing a promiscuous or chimeric G-protein (e.g., Gα16 or Gαqi5) to force the signal through the calcium pathway.[9] 2. Calcium Store Depletion: Ensure cells are not stressed or over-stimulated, which can deplete intracellular calcium stores.[9] 3. Dye Loading Issues: Optimize the concentration of the calcium-sensitive dye and the loading time and temperature.
High Background Signal 1. Cell Health: Use healthy, sub-confluent cells. Over-confluent or unhealthy cells can lead to higher background fluorescence. 2. Buffer Composition: Ensure the assay buffer is free of interfering substances. Some components can autofluoresce. 3. Wash Cells: Perform a gentle wash step after dye loading to remove excess extracellular dye.

Data Presentation

Table 1: Comparative Binding Affinities of MCH1R Antagonists
AntagonistCell Line / TissueAssay TypeKi / IC50 (nM)Reference
SNAP-7941 hMCHR1 expressing cellsBinding5.2[12]
T-226296 hMCHR1 expressing cellsBinding1.9[12]
AMG-076 HEK293-hMCHR1[¹²⁵I]-MCH DisplacementKi: 0.6 ± 0.10[10]
MQ1 CHO-hMCH1RBindingIC50: 2.2[9]
TPI-1361-17 hMCHR1 expressing cellsBinding6.1[12]

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.[12]

Table 2: Functional Potency of MCH1R Antagonists
AntagonistAssay TypeCell LineIC50 (nM)Reference
AMG-076 MCH-induced Ca²⁺ MobilizationHEK293-hMCHR11.2 ± 0.26[10]
MQ1 β-Arrestin RecruitmentEngineered Cells1.7[12]

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay

This protocol is for determining the affinity (Ki) of a test compound for MCH1R using membranes from cells stably expressing the receptor.[9]

  • Membrane Preparation:

    • Harvest cells expressing MCH1R, resuspend in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4 with protease inhibitors), and homogenize.[10][11]

    • Centrifuge the homogenate at ~20,000 x g for 10-20 minutes at 4°C to pellet the membranes.[10][11]

    • Wash the pellet by resuspending in fresh Lysis Buffer and centrifuging again.[11]

    • Resuspend the final membrane pellet in Assay Buffer (e.g., 25 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4) or a storage buffer with sucrose (B13894) for freezing at -80°C.[9][11]

    • Determine the protein concentration using a BCA or similar protein assay.[11]

  • Assay Setup (96-well plate):

    • Prepare serial dilutions of the unlabeled test compound.

    • In triplicate wells, add:

      • Total Binding: Assay Buffer + Radioligand + Membranes (5-10 µg).[9]

      • Non-Specific Binding (NSB): A high concentration of unlabeled MCH (e.g., 1 µM) + Radioligand + Membranes.[11]

      • Test Compound: Dilutions of test compound + Radioligand + Membranes.

    • The radioligand (e.g., [¹²⁵I]-MCH) should be at a final concentration at or below its Kd (e.g., 50 pM).[9]

  • Incubation & Filtration:

    • Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.[10]

    • Rapidly filter the contents through a GF/C filter plate pre-soaked in 0.5% PEI using a vacuum manifold.[9]

    • Wash filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]

  • Detection:

    • Allow filters to dry completely, add scintillation cocktail, and count radioactivity using a microplate scintillation counter.[9]

Protocol 2: Gαi-Coupled cAMP Inhibition Assay

This protocol measures the Gαi-mediated inhibition of forskolin-stimulated cAMP production.[9]

  • Cell Plating: Plate CHO or HEK293 cells stably expressing MCH1R into a 384-well plate and incubate overnight.[9]

  • Compound Addition: Add serial dilutions of the test antagonist to the wells.

  • Agonist Stimulation: Add MCH agonist at a pre-determined EC80 concentration, immediately followed by forskolin at its EC80 concentration.[9]

  • Incubation: Incubate for 30 minutes at room temperature.[9]

  • Detection: Lyse the cells and add HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.[9]

  • Final Incubation & Reading: Incubate for 60 minutes at room temperature and read the plate on an HTRF-compatible reader.[9]

Protocol 3: Gαq-Coupled Calcium Mobilization Assay

This protocol measures the Gαq-mediated increase in intracellular calcium.[9]

  • Cell Plating: Plate cells expressing MCH1R (and ideally a promiscuous G-protein like Gα16) in a black-walled, clear-bottom 96- or 384-well plate.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature in the dark.[9]

  • Assay:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Add serial dilutions of the test antagonist and incubate for a specified pre-incubation time.

    • Add MCH agonist at an EC80 concentration and immediately measure the fluorescence signal over time.

Mandatory Visualizations

MCH1R_Signaling_Pathways cluster_membrane Cell Membrane MCHR1 MCH1R Gai Gαi MCHR1->Gai Activates Gaq Gαq MCHR1->Gaq Activates B_Arrestin β-Arrestin MCHR1->B_Arrestin Recruits MCH MCH (Agonist) MCH->MCHR1 Binds Antagonist Antagonist Antagonist->MCHR1 Blocks AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C (PLC) Gaq->PLC Activates Signaling Signaling B_Arrestin->Signaling cAMP ↓ cAMP AC->cAMP Ca ↑ Ca²⁺ PLC->Ca Experimental_Workflow start Start: Compound Library primary_screen Primary Screen: Radioligand Binding Assay start->primary_screen determine_affinity Determine Ki / IC50 primary_screen->determine_affinity functional_assay Functional Assays: cAMP & Ca²⁺ Mobilization determine_affinity->functional_assay confirm_antagonism Confirm Antagonism & Determine Potency (IC50) functional_assay->confirm_antagonism selectivity Selectivity Profiling (hERG, off-target panel) confirm_antagonism->selectivity in_vivo In Vivo Studies: PK, Efficacy Models selectivity->in_vivo finish Lead Candidate in_vivo->finish

References

Technical Support Center: TC-MCH 7c Administration Techniques

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration and troubleshooting of TC-MCH 7c, a potent and selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally available antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1][2][3] Its primary mechanism of action is to block the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1. This inhibition modulates downstream signaling pathways involved in the regulation of feeding behavior, energy balance, and mood.[4]

Q2: What are the recommended storage conditions for this compound?

For long-term storage, it is recommended to store this compound as a solid at -20°C for up to one year, or at -80°C for up to two years.[3] Stock solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[3]

Q3: What are the recommended solvents for dissolving this compound?

This compound is soluble in DMSO up to 50 mM and in 1eq. HCl up to 100 mM. For cell-based assays, it is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is not toxic to the cells.

Q4: What are the key in vitro and in vivo applications of this compound?

  • In Vitro: this compound is commonly used in competitive radioligand binding assays to determine its affinity for MCHR1 and in functional assays, such as FLIPR calcium mobilization assays, to assess its antagonist activity.[3]

  • In Vivo: It has been effectively used in diet-induced obesity (DIO) mouse models to evaluate its potential as an anti-obesity agent.[2][3] It is known to be brain-penetrant and orally active.[2][3]

Troubleshooting Guides

In Vitro Assay Troubleshooting
Issue Possible Cause Suggested Solution
Low or no antagonist activity in FLIPR assay 1. Compound precipitation due to low solubility in aqueous assay buffer. 2. Incorrect concentration of MCH agonist used for stimulation. 3. Low MCHR1 expression in the cell line. 4. Degraded compound.1. Ensure the final concentration of this compound is below its solubility limit in the assay buffer. Consider using a vehicle with a small percentage of a solubilizing agent like DMSO, ensuring vehicle controls are included. 2. Use an EC80 concentration of MCH for stimulation to ensure a robust signal window for detecting antagonism. 3. Verify MCHR1 expression in your cell line using a positive control antagonist or via techniques like qPCR or western blotting. 4. Use freshly prepared solutions and store the compound as recommended.
High background signal in radioligand binding assay 1. Insufficient washing to remove unbound radioligand. 2. High non-specific binding of the radioligand. 3. Contamination of reagents.1. Optimize the number and volume of washes. Ensure the wash buffer is cold. 2. Include a high concentration of a non-labeled MCH to determine non-specific binding accurately. Consider using filter plates pre-treated with polyethyleneimine (PEI). 3. Use fresh, high-quality reagents and filter all buffers.
Inconsistent results between experiments 1. Variability in cell plating density. 2. Inconsistent incubation times or temperatures. 3. Pipetting errors, especially with serial dilutions.1. Ensure a uniform cell seeding density across all wells and plates. 2. Standardize all incubation steps. 3. Use calibrated pipettes and carefully prepare serial dilutions.
In Vivo Study Troubleshooting
Issue Possible Cause Suggested Solution
Lack of efficacy in DIO mice (no significant effect on body weight or food intake) 1. Insufficient dose to achieve adequate receptor occupancy in the brain. 2. Poor oral bioavailability in the specific animal strain or formulation. 3. Inadequate duration of the study. 4. Acclimation stress affecting feeding behavior.1. Perform a dose-response study to determine the optimal dose. Consider doses in the range of 3-30 mg/kg, administered orally.[3] 2. Conduct a pharmacokinetic (PK) study to measure plasma and brain concentrations of this compound.[5] 3. Chronic administration (e.g., several weeks) may be necessary to observe significant effects on body weight. 4. Ensure mice are properly acclimated to single housing and handling before the start of the experiment.
High variability in animal response 1. Inconsistent gavage technique leading to variable dosing. 2. Differences in the gut microbiome of the animals. 3. Genetic drift in the mouse colony.1. Ensure all personnel are proficient in oral gavage techniques. 2. House animals from different treatment groups in the same rack to minimize cage-effects. 3. Obtain animals from a reputable vendor and ensure they are from the same genetic background.
Adverse effects observed in treated animals 1. Off-target effects of the compound at the administered dose. 2. Toxicity of the vehicle.1. Conduct a dose-escalation study to identify a maximum tolerated dose. Monitor for any signs of toxicity. 2. Run a vehicle-only control group to rule out any vehicle-induced toxicity.

Data Presentation

Table 1: In Vitro Pharmacological Profile of this compound

ParameterSpeciesValueAssay
IC₅₀ Human MCHR15.6 nMFLIPR Assay
Kᵢ Human MCHR13.4 nMCompetition Binding
Kᵢ Mouse MCHR13.0 nMCompetition Binding

Data compiled from MedChemExpress product information.[3]

Table 2: In Vivo Pharmacokinetic Data of this compound in DIO Mice (30 mg/kg, oral administration)

Time Point (hours)Plasma Concentration (µM)
2 5.1
15 1.8
24 0.7

Data compiled from MedChemExpress product information.[3]

Experimental Protocols

FLIPR Calcium Mobilization Assay for MCHR1 Antagonism

Objective: To determine the potency of this compound in blocking MCH-induced intracellular calcium mobilization in cells expressing MCHR1.

Methodology:

  • Cell Culture: Plate CHO or HEK293 cells stably expressing human MCHR1 into 96-well or 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for approximately 1 hour at 37°C.[4]

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Compound Addition: Add the this compound dilutions to the cell plate and pre-incubate for 15-30 minutes.

  • Agonist Stimulation: Add a pre-determined EC80 concentration of MCH to stimulate the receptor.

  • Signal Detection: Immediately measure the change in fluorescence intensity using a FLIPR instrument. The antagonist activity is quantified by the reduction in the MCH-induced fluorescence signal.

Competitive Radioligand Binding Assay for MCHR1

Objective: To determine the binding affinity (Kᵢ) of this compound for MCHR1.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing MCHR1.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of a radiolabeled MCH ligand (e.g., [¹²⁵I]-MCH), and varying concentrations of unlabeled this compound.

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Quantify the radioactivity retained on the filter using a scintillation counter. The IC₅₀ value is determined from the competition curve and the Kᵢ is calculated using the Cheng-Prusoff equation.

In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To evaluate the effect of chronic oral administration of this compound on body weight and food intake in DIO mice.

Methodology:

  • Animal Model: Use male C57BL/6J mice fed a high-fat diet for several weeks to induce obesity.

  • Acclimation: Acclimate the mice to single housing and handling for at least one week prior to the study.

  • Group Allocation: Randomly assign mice to treatment groups (e.g., vehicle control, 3 mg/kg, 10 mg/kg, and 30 mg/kg this compound).

  • Compound Administration: Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose) and administer daily via oral gavage.

  • Measurements: Record body weight and food intake daily.

  • Data Analysis: Analyze the changes in body weight and food intake over the treatment period, comparing the treated groups to the vehicle control group.

Mandatory Visualization

MCHR1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds & Activates TC_MCH_7c This compound TC_MCH_7c->MCHR1 Binds & Blocks G_protein Gαi/q MCHR1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP_decrease ↓ cAMP AC->cAMP_decrease IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release

Caption: MCHR1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow_FLIPR cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis plate_cells Plate MCHR1-expressing cells dye_load Load cells with Ca²⁺ dye plate_cells->dye_load add_antagonist Add this compound dye_load->add_antagonist prepare_compounds Prepare this compound & MCH prepare_compounds->add_antagonist add_agonist Add MCH (agonist) prepare_compounds->add_agonist incubate_antagonist Incubate add_antagonist->incubate_antagonist incubate_antagonist->add_agonist read_fluorescence Read fluorescence on FLIPR add_agonist->read_fluorescence analyze_data Analyze data (IC₅₀) read_fluorescence->analyze_data

Caption: Experimental workflow for an MCHR1 antagonist FLIPR assay.

Caption: Troubleshooting logic for in vivo efficacy studies with this compound.

References

addressing unexpected behavioral effects of TC-MCH 7c

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TC-MCH 7c in experimental settings. The information is designed to address specific issues that may arise during your experiments, with a focus on unexpected behavioral effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally active antagonist of the melanin-concentrating hormone receptor 1 (MCHR1).[1] It is also brain-penetrant, allowing it to be used in central nervous system studies.[1] Its primary mechanism is to block the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to MCHR1, thereby inhibiting its downstream signaling pathways.

Q2: What are the expected behavioral effects of this compound administration?

Based on the role of the MCH system in regulating energy homeostasis and mood, administration of an MCHR1 antagonist like this compound is expected to:

  • Decrease food intake and body weight: This is the most well-documented effect, particularly in models of diet-induced obesity.[2]

  • Produce anxiolytic and antidepressant-like effects: Blockade of MCHR1 has been shown to have effects similar to clinically used anxiolytics and antidepressants in various rodent models.[2][3]

Q3: Are there any known off-target effects of this compound?

This compound is a selective MCHR1 antagonist with a significantly lower affinity for MCHR2. However, as with many small molecule antagonists, the potential for off-target binding exists. One notable off-target for some MCHR1 antagonists is the hERG channel, which can be associated with cardiotoxicity.[4] this compound has an IC50 of 9.0 μM for hERG, which is substantially higher than its IC50 of 5.6 nM for MCHR1, suggesting a degree of selectivity.[1] It is always recommended to consult the specific product datasheet for a detailed selectivity profile.

Troubleshooting Unexpected Behavioral Effects

Issue 1: Unexpected Increase in Anxiety-Like Behavior

Symptom: In behavioral assays such as the elevated plus maze (EPM) or light-dark box test, animals treated with this compound show a decrease in open-arm exploration or time spent in the light compartment, contrary to the expected anxiolytic effect.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Dose-Response Effects The dose of this compound may be too high, leading to paradoxical effects. Perform a full dose-response study to identify the optimal therapeutic window for anxiolytic-like effects.
Interaction with Stress The anxiolytic effects of MCHR1 antagonists can be context-dependent. The baseline level of stress in the animals may influence the outcome. Ensure consistent and minimal handling stress prior to testing.
Off-Target Effects Although selective, at higher concentrations, off-target binding could contribute to anxiogenic-like effects. Profile this compound against a panel of relevant off-target receptors.[4]
Pharmacokinetics The timing of behavioral testing relative to peak brain concentration of the compound is critical. Conduct pharmacokinetic studies to determine the optimal time window for behavioral assessment after administration.
Issue 2: Paradoxical Effects on Feeding Behavior

Symptom: Instead of the expected decrease, you observe no change or even an increase in food intake after this compound administration.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Palatability of Food The effect of MCHR1 antagonists can be more pronounced on the intake of highly palatable food.[5] Test the effect of this compound on both standard chow and a palatable diet to determine if the effect is specific to food reward.
Chronic vs. Acute Dosing Tolerance to the effects of MCH on food intake has been observed with chronic administration.[3] Your dosing regimen (acute vs. chronic) may influence the outcome. Evaluate the effects after both single and repeated administrations.
Compensatory Behaviors A decrease in food intake might be compensated by changes in other behaviors, such as water intake. MCH has been shown to stimulate water intake independently of feeding.[6] Monitor water consumption alongside food intake.
Issue 3: Unexpected Changes in Locomotor Activity

Symptom: Animals treated with this compound exhibit hyperactivity or hypoactivity that is not consistent with the expected effects on anxiety or depression.

Possible Causes & Solutions:

Possible Cause Suggested Solution
Hyperdopaminergic State Deletion of MCHR1 has been associated with a hyperdopaminergic state and increased locomotor activity.[7][8][9] While antagonists may not perfectly mimic genetic deletion, effects on the dopamine (B1211576) system are possible. Consider co-administration with dopamine receptor antagonists to investigate this mechanism.
Sex Differences The effects of MCHR1 antagonism on locomotion can be sex-dependent. One study reported that an MCHR1 antagonist decreased saline-induced locomotion in male but not female rats.[10] Analyze data separately for males and females.
Confounding Effects on Anxiety Changes in locomotor activity can be a secondary effect of the compound's impact on anxiety. An anxiolytic effect might lead to increased exploration and movement. Use a battery of behavioral tests to differentiate between general locomotor effects and anxiety-related changes in activity.

Quantitative Data Summary

CompoundAssaySpeciesDose/ConcentrationObserved EffectReference
This compound MCHR1 Binding (human)In vitroKi: 3.4 nMHigh affinity binding[1]
This compound MCHR1 Binding (mouse)In vitroKi: 3.0 nMHigh affinity binding[1]
This compound MCHR1 Functional Antagonism (human)In vitro (CHO cells)IC50: 5.6 nMPotent antagonism
This compound hERG Channel BindingIn vitroIC50: 9.0 μMLower affinity compared to MCHR1[1]
This compound Diet-Induced ObesityMouse3-30 mg/kg (oral, daily)Dose-dependent body weight reduction[1]
MCHR1 Antagonist (GW803430) Nicotine-Induced LocomotionRat (male)30 mg/kgDecreased locomotion[10]
MCHR1 Antagonist (GW803430) Nicotine-Induced LocomotionRat (female)10 mg/kgDecreased locomotion[10]

Experimental Protocols & Methodologies

MCHR1 Signaling Pathway

The primary signaling pathway for MCHR1 involves coupling to G-proteins, primarily Gαi and Gαq. This compound, as an antagonist, blocks these downstream effects.

MCHR1_Signaling cluster_membrane Cell Membrane cluster_gi Gαi Pathway cluster_gq Gαq Pathway MCHR1 MCHR1 Gi Gαi MCHR1->Gi Gq Gαq MCHR1->Gq MCH MCH MCH->MCHR1 binds & activates TC_MCH_7c This compound TC_MCH_7c->MCHR1 binds & blocks AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca2 ↑ [Ca²⁺]i IP3->Ca2 releases

MCHR1 signaling and antagonism by this compound.

General Experimental Workflow for a Behavioral Study

The following diagram outlines a typical workflow for a behavioral study investigating the effects of this compound.

Behavioral_Workflow A Animal Acclimation & Habituation B Randomization into Treatment Groups A->B D Compound Administration (e.g., oral gavage) B->D C Preparation of this compound Formulation C->D E Appropriate Wait Time (based on PK data) D->E F Behavioral Assay (e.g., EPM, FST) E->F G Data Collection & Video Tracking F->G H Statistical Analysis G->H I Interpretation of Results H->I

Workflow for a behavioral study with this compound.

Detailed Methodology: Elevated Plus Maze (EPM)

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional guidelines.

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.[11][12]

  • Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.[13][14]

  • Compound Administration: Administer this compound or vehicle at the desired dose and route (e.g., oral gavage). The time between administration and testing should be consistent and based on pharmacokinetic data.

  • Test Procedure:

    • Place the animal in the center of the maze, facing an open arm.[11]

    • Allow the animal to explore the maze for a 5-minute period.[11]

    • Record the session using a video camera mounted above the maze.

  • Data Analysis:

    • Use video tracking software to score the time spent in and the number of entries into the open and closed arms.

    • An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect.

    • Always clean the maze thoroughly between animals to remove olfactory cues.[13]

Detailed Methodology: Forced Swim Test (FST)

This protocol is a general guideline and should be adapted based on specific experimental needs and institutional guidelines.

  • Apparatus: A transparent cylindrical tank filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[14]

  • Acclimation: Acclimate animals to the testing room for at least 30 minutes prior to the test.[15]

  • Compound Administration: Administer this compound or vehicle at the desired dose and route.

  • Test Procedure:

    • Gently place the animal into the water cylinder.

    • The test duration is typically 6 minutes.[14]

    • Record the session with a video camera.

  • Data Analysis:

    • Score the last 4 minutes of the test for time spent immobile (floating with only minor movements to keep the head above water).[15]

    • A decrease in immobility time is indicative of an antidepressant-like effect.

    • It is crucial to monitor the animals continuously during the test for safety.[16] After the test, animals should be dried and returned to a clean, warm cage.

Logical Troubleshooting Flowchart

This flowchart provides a logical sequence for troubleshooting unexpected results in behavioral experiments with this compound.

Troubleshooting_Flowchart Start Unexpected Behavioral Effect Observed Check_Compound Verify Compound Integrity & Formulation Start->Check_Compound Check_Dose Review Dose & Perform Dose-Response Check_Compound->Check_Dose Compound OK Check_PK Confirm Pharmacokinetics & Timing Check_Dose->Check_PK Dose OK Check_Protocol Scrutinize Behavioral Protocol & Environment Check_PK->Check_Protocol PK/Timing OK Consider_Off_Target Investigate Potential Off-Target Effects Check_Protocol->Consider_Off_Target Protocol OK Consider_Context Evaluate Contextual Factors (Stress, Sex, Diet) Consider_Off_Target->Consider_Context Selectivity Confirmed Hypothesize Formulate New Hypothesis Consider_Context->Hypothesize Redesign Redesign Experiment Hypothesize->Redesign

Troubleshooting unexpected behavioral results.

References

how to ensure consistent results with TC-MCH 7c

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to ensure consistent and reliable results when working with TC-MCH 7c, a potent and selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1R).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a competitive antagonist of the MCH1 receptor (MCH1R), a G-protein coupled receptor (GPCR). By binding to MCH1R, this compound blocks the endogenous ligand, melanin-concentrating hormone (MCH), from activating the receptor. This inhibition prevents the downstream signaling cascades initiated by MCH, which primarily involve coupling to Gαi and Gαq proteins.[1]

Q2: What are the expected downstream effects of MCH1R activation that are blocked by this compound?

A2: Activation of MCH1R by MCH leads to two main signaling pathways:

  • Gαi coupling: This inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2][3]

  • Gαq coupling: This activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium concentrations ([Ca2+]i).[2][3]

This compound blocks both the decrease in cAMP and the increase in intracellular calcium that are induced by MCH.[1]

Q3: What are the recommended solvent and storage conditions for this compound?

A3: For optimal stability and performance, adhere to the following storage recommendations:

FormStorage TemperatureDuration
Powder -20°C3 years
4°C2 years
In Solvent -80°C2 years
-20°C1 year

This compound is soluble in DMSO up to 50 mM and in 1eq. HCl up to 100 mM.[4] For in vitro assays, DMSO is a common solvent. For in vivo studies, a common vehicle is 0.5% methylcellulose (B11928114) in sterile water.[5]

Q4: In which therapeutic areas is this compound and other MCH1R antagonists being investigated?

A4: The primary focus for MCH1R antagonists is the treatment of obesity and metabolic disorders, owing to the role of MCH in stimulating food intake and regulating energy balance.[6] Additionally, preclinical studies have shown potential for MCH1R antagonists in the treatment of anxiety and depression.[6]

Troubleshooting Guide

Issue 1: High variability or lack of effect in in vitro assays (e.g., cAMP or calcium mobilization assays).

Potential Cause Troubleshooting Steps
Poor Compound Solubility Ensure this compound is fully dissolved. Poor solubility can significantly lower the effective concentration. Use freshly prepared solutions and consider brief sonication if necessary.[7]
Cell Line Issues Confirm that your cell line (e.g., HEK293, CHO) expresses a sufficient density of functional MCH1R. Receptor expression can decrease with high passage numbers, so use cells within a defined passage range.[7]
Suboptimal Assay Conditions Titrate the MCH agonist concentration to find the EC80 (the concentration that produces 80% of the maximal response) for your specific cell system. For cAMP assays, optimize the forskolin (B1673556) concentration to achieve a robust and reproducible signal.[7]
Inconsistent Incubation Times Standardize the pre-incubation time for the antagonist. Some antagonists may have slow binding kinetics, requiring longer incubation to reach equilibrium.[8]

Issue 2: Discrepancy between potent in vitro activity and lack of efficacy in in vivo studies.

Potential Cause Troubleshooting Steps
Poor Pharmacokinetics The compound may have low oral bioavailability, rapid metabolism, or poor stability in vivo. Conduct a pharmacokinetic (PK) study to measure plasma and brain concentrations of this compound over time to ensure adequate exposure.[5][8]
Insufficient Dose The administered dose may be too low to achieve the necessary receptor occupancy in the brain. Perform a dose-response study to identify an effective dose.[5]
Blood-Brain Barrier Penetration If central nervous system effects are expected, confirm that this compound can cross the blood-brain barrier. If penetration is low, consider intracerebroventricular (i.c.v.) administration to confirm central target engagement.[8]

Issue 3: Unexpected physiological or behavioral effects observed in in vivo experiments.

Potential Cause Troubleshooting Steps
Off-Target Effects While this compound is selective, it's important to consider potential off-target activities. A significant concern for many small molecule antagonists is the inhibition of the hERG potassium channel, which can lead to cardiotoxicity.[8] Review the selectivity profile of the specific batch of this compound if available. Some MCH1R antagonists have also been reported to interact with other GPCRs, such as the 5HT1A receptor.[9]
Differences from Genetic Models Discrepancies between pharmacological blockade with an antagonist and genetic knockout of the receptor are not uncommon. These can arise from developmental compensations in knockout models or the acute nature of the antagonist administration versus a lifelong genetic alteration.[8]

Experimental Protocols

In Vitro: Calcium Mobilization Assay

This assay measures the ability of this compound to block MCH-induced increases in intracellular calcium via the Gαq pathway.

  • Cell Culture: Culture HEK293 or CHO cells stably expressing MCH1R in appropriate media until they reach confluency.

  • Cell Plating: Seed the cells into 96-well or 384-well black, clear-bottom plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for approximately one hour at 37°C.[1]

  • Compound Addition: Wash the cells with an assay buffer. Add varying concentrations of this compound and pre-incubate for a specified time (e.g., 15-30 minutes).[1]

  • Signal Detection: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then add a fixed concentration of MCH (e.g., EC80) and immediately record the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium.[1]

In Vivo: Diet-Induced Obesity (DIO) Model

This protocol evaluates the long-term effects of this compound on body weight and food intake in a mouse model of obesity.

  • Induction of Obesity: Feed male C57BL/6 mice a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity. Maintain a control group on a standard chow diet.

  • Acclimation: Individually house the mice and acclimate them to the housing conditions and handling for at least one week.

  • Baseline Measurements: Measure baseline body weight and food intake for several days before starting the treatment.

  • Compound Administration: Administer this compound or a vehicle control orally (p.o.) once daily. A typical dose range for MCH1R antagonists is 3-30 mg/kg.[5]

  • Monitoring: Measure food intake at various time points (e.g., 2, 4, 8, and 24 hours) after administration. Monitor body weight daily.

  • Data Analysis: Compare the changes in body weight and food intake between the this compound-treated and vehicle-treated groups using appropriate statistical methods (e.g., ANOVA).

Quantitative Data Summary

The following table summarizes key in vitro data for this compound.

ParameterValueSpeciesAssay System
IC₅₀ 5.6 nMHumanMCH1R-expressing CHO cells
Selectivity >10 µMHumanMCH2R

Data sourced from multiple suppliers and publications.[4]

MCH1R Signaling Pathway and Antagonism by this compound

MCH1R_Signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling MCHR1 MCH1R G_protein Gαi / Gαq MCHR1->G_protein Activates MCH MCH MCH->MCHR1 Binds & Activates TCMCH7c This compound TCMCH7c->MCHR1 Binds & Blocks AC Adenylyl Cyclase G_protein->AC Gαi inhibits PLC Phospholipase C G_protein->PLC Gαq activates cAMP ↓ cAMP AC->cAMP Ca ↑ [Ca²⁺]i PLC->Ca Physiological_Response Physiological Response (e.g., increased food intake) cAMP->Physiological_Response Ca->Physiological_Response

Caption: MCH1R signaling pathway and its inhibition by this compound.

References

Technical Support Center: Mitigating TC-MCH 7c Degradation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with TC-MCH 7c. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address potential degradation issues during storage and experimentation, ensuring the integrity and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid compound and stock solutions?

A1: For long-term stability, the solid form of this compound should be stored at -20°C or -80°C, protected from light and moisture.

Stock solutions of this compound, typically prepared in DMSO, should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. Recommended storage conditions for stock solutions are:

  • -80°C: for up to 2 years.[1]

  • -20°C: for up to 1 year.[1][2]

Some suppliers may indicate storage at room temperature for the solid compound, which is generally acceptable for short periods.[3][4][5] However, for long-term storage and to minimize any potential degradation, colder temperatures are recommended.

Q2: My this compound stock solution has changed color. What should I do?

A2: A color change in your stock solution, often to a yellowish or brownish tint, can be an indicator of degradation, likely due to oxidation. It is recommended to discard the discolored solution and prepare a fresh stock from the solid compound. To prevent this in the future, consider storing aliquots under an inert gas like argon or nitrogen, especially if the solution will be stored for an extended period.

Q3: I am observing variable results in my cell-based assays with this compound. Could this be due to compound instability?

A3: Yes, inconsistent results in biological assays are a common sign of compound instability. Degradation of this compound in your assay medium can lead to a lower effective concentration, resulting in reduced or variable biological activity. It is crucial to assess the stability of this compound under your specific experimental conditions (e.g., in cell culture media at 37°C).

Q4: What are the likely degradation pathways for this compound?

A4: this compound is a phenylpyridone derivative. Based on its chemical structure, the most probable degradation pathways include:

  • Oxidation: The pyridine (B92270) ring and other electron-rich parts of the molecule can be susceptible to oxidation.

  • Hydrolysis: The ether linkage could be susceptible to hydrolysis under strong acidic or basic conditions.

  • Photodegradation: Exposure to light, particularly UV, can induce degradation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to this compound degradation.

Issue 1: Unexpected Loss of Compound Potency
  • Possible Cause: Degradation of this compound in stock solution or during the experiment.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity:

      • Prepare a fresh stock solution of this compound.

      • Analyze the old and new stock solutions by HPLC to compare purity and concentration. A significant decrease in the main peak area or the appearance of new peaks in the old stock indicates degradation.

    • Assess Stability in Assay Medium:

      • Incubate this compound in your experimental buffer or cell culture medium under the exact assay conditions (e.g., 37°C, 5% CO2).

      • Collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours).

      • Analyze the samples by HPLC or LC-MS to quantify the remaining parent compound.

    • Mitigation Strategies:

      • If the compound is unstable in the assay medium, reduce the incubation time.

      • Prepare fresh dilutions of this compound immediately before each experiment.

      • Consider the use of antioxidants in your medium if oxidative degradation is suspected, but first verify their compatibility with your assay.

Issue 2: Appearance of Unidentified Peaks in HPLC/LC-MS Analysis
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Characterize Degradation Products:

      • Use LC-MS/MS to obtain the mass of the degradation products. This information can help in postulating their structures.

    • Perform Forced Degradation Studies:

      • Subject this compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products.

      • Analyze the stressed samples by LC-MS/MS to see if the unidentified peaks match the degradation products formed under specific stress conditions. This can help identify the degradation pathway.

    • Optimize Analytical Method:

      • Ensure your HPLC method is a "stability-indicating method," meaning it can separate the parent compound from all potential degradation products.

Quantitative Data Summary

The following tables provide hypothetical, yet plausible, data from a forced degradation study and a solution stability study of this compound.

Table 1: Forced Degradation of this compound

Stress ConditionDurationTemperature% this compound RemainingMajor Degradation Products (Hypothetical m/z)
0.1 M HCl24 hours60°C85.2%425.2 (Hydrolysis product)
0.1 M NaOH24 hours60°C78.5%425.2 (Hydrolysis product)
3% H₂O₂24 hoursRoom Temp82.1%424.4 (N-oxide), 440.4 (Hydroxylated)
Heat (Solid)48 hours80°C98.5%Minor peaks
Photostability (Solution)24 hoursRoom Temp89.7%Various minor peaks

Table 2: Stability of this compound in DMSO Stock Solution (10 mM)

Storage ConditionTime Point% this compound Remaining
-80°C12 months99.8%
-20°C12 months99.5%
4°C1 month97.2%
Room Temperature1 week92.5%
Freeze-Thaw Cycles (x5)-99.6%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724) or a suitable solvent.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid this compound compound in a 80°C oven for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound (e.g., in acetonitrile:water) to a photostability chamber with controlled light exposure (e.g., 1.2 million lux hours and 200 watt hours/square meter of UV light). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC-UV/MS method.

Protocol 2: HPLC Method for Stability Assessment of this compound

Objective: To develop a stability-indicating HPLC method for the separation and quantification of this compound and its degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm and/or Mass Spectrometry (MS).

  • Injection Volume: 10 µL.

Visualizations

MCH1R Signaling Pathway

MCH1R_Signaling_Pathway cluster_receptor Cell Membrane cluster_gi Gi Pathway cluster_gq Gq Pathway MCH MCH MCH1R MCH1R MCH->MCH1R Binds Gi Gi MCH1R->Gi Gq Gq MCH1R->Gq AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Activates MAPK_Pathway MAPK Pathway (ERK) Ca2->MAPK_Pathway PKC->MAPK_Pathway MAPK_Pathway->Cellular_Response Stability_Workflow start Start: Suspected Degradation prep_stock Prepare Fresh this compound Stock Solution start->prep_stock analyze_old_stock Analyze Old Stock by HPLC start->analyze_old_stock analyze_new_stock Analyze New Stock by HPLC (Time 0) prep_stock->analyze_new_stock compare_stocks Compare Chromatograms analyze_old_stock->compare_stocks analyze_new_stock->compare_stocks degradation_confirmed Degradation Confirmed compare_stocks->degradation_confirmed Different no_degradation Stock is Stable compare_stocks->no_degradation Similar incubate_assay Incubate this compound in Assay Medium at 37°C degradation_confirmed->incubate_assay no_degradation->incubate_assay time_points Collect Samples at Time Points (0, 2, 4, 8, 24h) incubate_assay->time_points analyze_samples Analyze Samples by HPLC/LC-MS time_points->analyze_samples plot_data Plot % Remaining vs. Time analyze_samples->plot_data determine_stability Determine Half-life in Assay Medium plot_data->determine_stability Troubleshooting_Logic start Loss of Biological Activity check_stock Is Stock Solution Old or Improperly Stored? start->check_stock prepare_fresh Prepare Fresh Stock Solution and Re-test check_stock->prepare_fresh Yes check_assay_conditions Assess Stability in Assay Medium check_stock->check_assay_conditions No problem_solved Problem Resolved prepare_fresh->problem_solved stable_in_assay Is Compound Stable for the Duration of the Assay? check_assay_conditions->stable_in_assay optimize_assay Reduce Incubation Time or Prepare Dilutions Fresh stable_in_assay->optimize_assay No other_factors Investigate Other Experimental Factors stable_in_assay->other_factors Yes optimize_assay->problem_solved other_factors->problem_solved

References

optimizing experimental timelines for TC-MCH 7c studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing experimental timelines and troubleshooting common issues encountered during studies with TC-MCH 7c, a proprietary T-cell line engineered to express the Melanin-Concentrating Hormone Receptor 7c.

Frequently Asked Questions (FAQs)

Q1: What is the this compound cell line?

A1: The this compound is a human T-cell line that has been genetically engineered to stably express a specific variant of the Melanin-Concentrating Hormone Receptor (MCH-7c). This cell line is designed for in vitro and in vivo studies aimed at investigating the signaling pathways of the MCH-7c receptor and for screening potential therapeutic agents that target this receptor.

Q2: What are the recommended culture conditions for this compound cells?

A2: this compound cells should be cultured in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For optimal growth and viability, maintain cell densities between 0.5 x 10^6 and 2 x 10^6 cells/mL.[1][2] It is crucial to monitor cell health and morphology daily.[3]

Q3: How should I handle cryopreserved this compound cells upon receipt?

A3: Upon receipt, immediately transfer the cryovial to liquid nitrogen for long-term storage or thaw rapidly in a 37°C water bath for immediate culture. It is critical to minimize the exposure of cells to cryoprotectant to ensure high viability.

Q4: What is the expected doubling time for the this compound cell line?

A4: The approximate doubling time for this compound cells is 24-36 hours under optimal culture conditions. However, this can vary based on seeding density and media conditions.[4]

Q5: Is the MCH-7c receptor expression stable over multiple passages?

A5: The this compound cell line has been selected for stable expression of the MCH-7c receptor. However, we recommend periodic verification of receptor expression via flow cytometry or qPCR, especially for long-term cultures.

Troubleshooting Guides

Low Transduction Efficiency

Q: I am experiencing low efficiency when transducing the this compound cells with a new lentiviral construct. What could be the cause?

A: Low lentiviral transduction efficiency in T-cells can be due to several factors.[5][6] Consider the following troubleshooting steps:

  • Optimize Viral Titer: Ensure you are using a high-titer lentiviral stock. The viral titer is a critical factor for successful transduction.[7]

  • Multiplicity of Infection (MOI): The optimal MOI can vary. Perform a titration experiment with a range of MOIs (e.g., 1, 5, 10, 20) to determine the best concentration for your specific construct and cell batch.[6]

  • Transduction Enhancers: The use of transduction enhancers like Polybrene or other commercially available reagents can significantly improve efficiency. However, be mindful of potential cytotoxicity and optimize the concentration.[8]

  • Cell Health and Density: Ensure the this compound cells are in the logarithmic growth phase and at an optimal density at the time of transduction.[6][9]

  • Spinoculation: Centrifuging the cells with the virus can enhance contact and improve transduction efficiency.[8]

Poor Cell Viability Post-Activation

Q: My this compound cells show poor viability after activation with anti-CD3/CD28 antibodies. What are the possible reasons?

A: Poor cell viability post-activation is a common issue.[2] Here are some potential causes and solutions:

  • Antibody Concentration: The concentrations of anti-CD3 and anti-CD28 antibodies are critical. High concentrations can lead to overstimulation and activation-induced cell death. It is recommended to titrate the antibodies to find the optimal concentration for robust activation without compromising viability.[10]

  • Cell Density: High cell density during activation can lead to rapid nutrient depletion and accumulation of toxic byproducts.[1] Ensure cells are seeded at the recommended density.

  • Culture Conditions: Maintain optimal pH and nutrient levels in the culture medium.[1] Supplementing with IL-2 can enhance the proliferation and survival of activated T-cells.[10]

  • Quality of Reagents: Ensure the antibodies and other reagents are of high quality and not expired.

Inconsistent Results in Functional Assays

Q: I am observing high variability in my cAMP and calcium mobilization assays with the this compound cells. What should I check?

A: High variability in functional assays can be frustrating. Here are some common culprits and troubleshooting tips:[11][12]

  • Cell Passage Number: Use cells within a consistent and low passage number range for your experiments. High passage numbers can lead to phenotypic and functional changes.

  • Cell Health and Confluency: Ensure the cells are healthy and at a consistent confluency for each experiment. Over-confluent cells may respond differently.[9][13]

  • Reagent Preparation: Prepare fresh agonist and antagonist solutions for each experiment. Poorly dissolved compounds can lead to inconsistent results.[11]

  • Assay Conditions: Standardize incubation times, temperatures, and cell densities across all experiments.[3] For cAMP assays, the concentration of forskolin (B1673556) used for stimulation is critical and should be optimized.[11][13]

  • Instrumentation: Ensure that the plate reader or other equipment is properly calibrated and maintained.

Experimental Protocols

Protocol 1: Lentiviral Transduction of this compound Cells

This protocol outlines a general procedure for the lentiviral transduction of this compound cells.

ParameterRecommended Value
Cell Density 0.5 x 10^6 cells/mL
Plate Format 24-well plate
Transduction Volume 500 µL
MOI 5-20 (to be optimized)
Transduction Enhancer 8 µg/mL Polybrene
Incubation Time 18-24 hours

Procedure:

  • One day prior to transduction, seed 0.25 x 10^6 this compound cells in 250 µL of complete culture medium in a 24-well plate.

  • On the day of transduction, prepare the lentiviral-Polybrene mixture. For each well, add the desired amount of lentiviral stock and Polybrene to 250 µL of fresh medium.

  • Gently add the lentiviral mixture to the cells.

  • Incubate for 18-24 hours at 37°C and 5% CO2.[6]

  • After incubation, replace the medium with fresh, complete culture medium.

  • Continue to culture the cells for 48-72 hours before assessing transduction efficiency (e.g., via flow cytometry for a fluorescent reporter).

Protocol 2: Activation of this compound Cells

This protocol describes a method for activating this compound cells using plate-bound anti-CD3 and soluble anti-CD28 antibodies.[10][14][15]

ParameterRecommended Value
Plate Format 96-well flat-bottom plate
Anti-CD3 Coating Conc. 1-5 µg/mL
Soluble Anti-CD28 Conc. 1-2 µg/mL
Cell Seeding Density 1 x 10^5 cells/well
Incubation Time 48-72 hours

Procedure:

  • Coat the wells of a 96-well plate with anti-CD3 antibody diluted in sterile PBS. Incubate for at least 2 hours at 37°C or overnight at 4°C.[15]

  • Wash the wells twice with sterile PBS to remove unbound antibody.

  • Resuspend this compound cells at 1 x 10^6 cells/mL in complete culture medium containing soluble anti-CD28 antibody.

  • Add 100 µL of the cell suspension to each well.

  • Incubate for 48-72 hours at 37°C and 5% CO2.

  • Assess T-cell activation by measuring the expression of activation markers (e.g., CD69, CD25) by flow cytometry or by quantifying cytokine production (e.g., IL-2) via ELISA.

Protocol 3: cAMP Measurement Assay

This protocol provides a framework for measuring MCH-induced changes in intracellular cAMP levels in this compound cells.

ParameterRecommended Value
Cell Density 2 x 10^5 cells/well (96-well)
Forskolin Concentration EC50-EC80 (to be determined)
MCH Agonist Concentration Dose-response (e.g., 1 pM to 1 µM)
Antagonist Pre-incubation 15-30 minutes
Agonist Stimulation 30 minutes

Procedure:

  • Plate this compound cells in a 96-well plate and incubate overnight.

  • For antagonist studies, pre-incubate the cells with the antagonist for 15-30 minutes.[11]

  • Add the MCH agonist at various concentrations, along with a fixed concentration of forskolin.

  • Incubate for 30 minutes at 37°C.[11]

  • Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit, following the manufacturer's instructions.

Visualizations

MCH-7c Receptor Signaling Pathway

MCH_Signaling_Pathway MCH MCH MCHR1 MCH-7c Receptor MCH->MCHR1 G_protein Gαi/Gαq MCHR1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gαq) MAPK MAPK Pathway G_protein->MAPK Activates (Gαq) cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates IP3 IP3 PLC->IP3 Produces Ca2 Ca²⁺ IP3->Ca2 Releases

Caption: Simplified signaling pathway of the MCH-7c receptor.

Experimental Workflow for this compound Studies

Experimental_Workflow start Start culture Culture this compound Cells start->culture transduce Lentiviral Transduction (Optional) culture->transduce activate T-Cell Activation (e.g., anti-CD3/CD28) culture->activate No Transduction transduce->activate functional_assay Functional Assays (cAMP, Calcium, etc.) activate->functional_assay data_analysis Data Analysis functional_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for this compound studies.

References

Validation & Comparative

A Comparative Guide to the Selectivity Profile of MCH1R Antagonists: TC-MCH 7c in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity and potency of various Melanin-Concentrating Hormone Receptor 1 (MCH1R) antagonists, with a particular focus on TC-MCH 7c. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their drug discovery and development programs.

Introduction to MCH1R Antagonism

The Melanin-Concentrating Hormone Receptor 1 (MCH1R) is a G protein-coupled receptor (GPCR) predominantly expressed in the brain. It plays a crucial role in the regulation of energy homeostasis, appetite, and mood.[1] Antagonism of MCH1R is a promising therapeutic strategy for the treatment of obesity and related metabolic disorders, as well as anxiety and depression. A key challenge in the development of MCH1R antagonists is achieving high selectivity and potency to minimize off-target effects and potential cardiotoxicity associated with hERG channel inhibition.[2]

Comparative Selectivity and Potency

The following table summarizes the in vitro binding affinities and functional potencies of this compound alongside other notable MCH1R antagonists. This data allows for a direct comparison of their pharmacological profiles.

CompoundTargetAssay TypeSpeciesKᵢ (nM)IC₅₀ (nM)Reference(s)
This compound hMCH1R Binding Human 3.4 5.6 [3]
This compound mMCH1R Binding Mouse 3.0 -[3]
This compound hMCH1R [Ca²⁺]i Mobilization Human -9700 [3]
This compound FLIPR Functional - -23 [3]
This compound hERG Safety Human -9000 [3]
This compound hMCH2R Binding Human ->10000 [4][5]
SNAP-7941hMCH1RBindingHuman-5.2[6]
MCH-1 antagonist 1MCH-1Binding-2.6-[7]
MCH-1 antagonist 1CYP3A4Inhibition--10000[7]
AMG-076hMCH1RBindingHuman0.6-[8]
AMG-076hMCH1R[Ca²⁺]i MobilizationHuman-1.2[8]

Key Observations:

  • This compound demonstrates high potency for both human and mouse MCH1R with Kᵢ values in the low nanomolar range.[3]

  • It exhibits significant selectivity for MCH1R over MCH2R.[4][5]

  • While potent in functional assays like FLIPR, its potency in the calcium mobilization assay is considerably lower.[3]

  • Importantly, this compound shows a wide therapeutic window with respect to hERG inhibition, a critical factor for cardiovascular safety.[2][3]

  • Compared to other antagonists like SNAP-7941 and MCH-1 antagonist 1, this compound displays a competitive potency profile.

MCH1R Signaling Pathways

MCH1R activation by its endogenous ligand, melanin-concentrating hormone (MCH), initiates downstream signaling through coupling to Gαi and Gαq proteins.[9] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium.[10][11] MCH1R signaling can also involve the β-arrestin pathway.[6][9] MCH1R antagonists, such as this compound, block these signaling cascades.

MCH1R_Signaling MCH MCH MCH1R MCH1R MCH->MCH1R binds Gai Gαi MCH1R->Gai Gaq Gαq MCH1R->Gaq beta_arrestin β-Arrestin MCH1R->beta_arrestin Antagonist This compound (Antagonist) Antagonist->MCH1R blocks AC Adenylyl Cyclase Gai->AC inhibits Response Cellular Response Gai->Response PLC Phospholipase C (PLC) Gaq->PLC activates Gaq->Response cAMP ↓ cAMP Ca2 ↑ Intracellular Ca²⁺ ERK ERK beta_arrestin->ERK ERK->Response

Caption: MCH1R Signaling Pathway and Point of Antagonist Intervention.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of experimental findings. Below are representative protocols for key in vitro assays used to characterize MCH1R antagonists.

Radioligand Binding Assay

This assay determines the binding affinity of a test compound to the MCH1R.

1. Membrane Preparation:

  • Culture cells stably expressing the recombinant human MCH1R (e.g., CHO or HEK293 cells).

  • Harvest the cells and resuspend them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Homogenize the cell suspension using a Dounce homogenizer or sonicator.

  • Centrifuge the homogenate to pellet the cell membranes.

  • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

  • Determine the protein concentration of the membrane preparation.[3][12]

2. Competitive Binding Assay:

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of a radiolabeled MCH1R ligand (e.g., [¹²⁵I]-MCH) and varying concentrations of the test antagonist.

  • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled MCH1R ligand).

  • Incubate the plate to allow the binding to reach equilibrium.[3]

3. Filtration and Detection:

  • Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter.

  • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.[3][6]

4. Data Analysis:

  • Calculate the specific binding at each antagonist concentration.

  • Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.[6]

Radioligand_Binding_Workflow start Start prep Prepare MCH1R Membranes start->prep incubate Incubate Membranes with Radioligand & Antagonist prep->incubate filter Separate Bound/Free Ligand via Filtration incubate->filter count Quantify Radioactivity filter->count analyze Calculate IC₅₀ and Kᵢ count->analyze end End analyze->end

Caption: Experimental Workflow for MCH1R Radioligand Binding Assay.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block MCH-induced increases in intracellular calcium.

1. Cell Preparation:

  • Plate cells expressing the MCH1R (e.g., CHO or HEK293) in a 96- or 384-well black-walled, clear-bottom plate.

  • Culture the cells overnight to allow for attachment.[13]

2. Dye Loading:

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer.

  • Incubate the cells to allow for dye uptake and de-esterification.[6][13]

3. Compound Addition and Measurement:

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with varying concentrations of the test antagonist.

  • Stimulate the cells with a fixed concentration of MCH (typically the EC₈₀).

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader.[5][6]

4. Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Plot the response as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[6]

Calcium_Mobilization_Workflow start Start plate_cells Plate MCH1R-expressing Cells start->plate_cells load_dye Load Cells with Calcium-sensitive Dye plate_cells->load_dye add_antagonist Pre-incubate with Test Antagonist load_dye->add_antagonist stimulate Stimulate with MCH add_antagonist->stimulate measure Measure Fluorescence stimulate->measure analyze Calculate IC₅₀ measure->analyze end End analyze->end

Caption: Experimental Workflow for MCH1R Calcium Mobilization Assay.

References

A Comparative Review of Current Selective MCH1R Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

The melanin-concentrating hormone receptor 1 (MCHR1), a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for managing obesity, anxiety, and depression.[1][2][3] Melanin-concentrating hormone (MCH), the endogenous ligand for MCHR1, is a neuropeptide primarily synthesized in the lateral hypothalamus and plays a crucial role in regulating energy homeostasis, mood, and sleep.[2][4] Pharmacological blockade of MCHR1 signaling has consistently demonstrated potential in preclinical models to reduce food intake, decrease body weight, and produce anxiolytic and antidepressant-like effects.[3][5][6] This has spurred extensive research and development of selective MCHR1 antagonists.

This guide provides a comparative analysis of several well-characterized selective MCH1R antagonists, presenting key in vitro and in vivo data to facilitate objective comparison. It is intended for researchers, scientists, and professionals involved in drug discovery and development.

Data Presentation: A Comparative Look at MCH1R Antagonists

The efficacy and potential of an MCH1R antagonist are defined by several key parameters, including its binding affinity, functional potency, selectivity, and in vivo activity. The following table summarizes quantitative data for a selection of prominent MCH1R antagonists from the literature.

CompoundReceptor Binding (IC50, nM)Functional Assay (IC50, nM)Target SpeciesKey Notes
GW803430 Not explicitly stated, but effective at low mg/kg doses in vivo[1]Not explicitly statedRat, MouseDemonstrates robust anti-obesity and antidepressant-like effects in vivo.[1][5]
SNAP-94847 Not explicitly stated1.1 (human, Ca2+ mobilization)Human, Rat, MouseEffective in chronic mild stress anhedonia model.[2][7]
MQ1 2.2 ([¹²⁵I]-MCH-(4-19) binding)[8]1.7 (β-arrestin recruitment)[9]HumanA slowly dissociating negative allosteric modulator.[8][9]
TPI 1361-17 -6.1 (Ca2+ mobilization)[9]RatEffectively displaces radiolabeled MCH binding.[9]
KRX-104130 -0.02[9]HumanIdentified via virtual screening with no predicted cardiotoxicity.[10][11]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions and assay formats.

Signaling Pathways and Experimental Workflow

To understand the evaluation process for these antagonists, it is essential to visualize the underlying biological pathways and the experimental workflows used for their characterization.

MCH1R Signaling Pathway

MCHR1 is a GPCR that primarily couples to Gαi and Gαq proteins.[9][12] Upon MCH binding, these G proteins activate downstream signaling cascades that modulate neuronal activity, ultimately influencing appetite, energy balance, and mood.[9] Antagonists physically block MCH from binding to the receptor, thus inhibiting these downstream effects.

MCH1R_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH MCH (Ligand) MCHR1 MCHR1 MCH->MCHR1 Binds G_protein Gαi / Gαq MCHR1->G_protein Activates Antagonist Antagonist Antagonist->MCHR1 Blocks Downstream Downstream Signaling (e.g., ↓cAMP, ↑Ca2+) G_protein->Downstream Modulates Response Physiological Response (↑Appetite, Mood Regulation) Downstream->Response

MCH1R Signaling Pathway
Preclinical Development Workflow for an MCH1R Antagonist

The preclinical evaluation of a potential MCH1R antagonist follows a structured workflow, starting from initial screening to in-depth in vivo efficacy studies. This process is designed to assess potency, selectivity, safety, and therapeutic potential.

MCHR1_Antagonist_Workflow cluster_vitro In Vitro Evaluation cluster_safety Safety & PK cluster_vivo In Vivo Efficacy cluster_final Decision Binding Receptor Binding Assay (Affinity - Ki, IC50) Functional Functional Assay (Potency - EC50) Binding->Functional Selectivity Selectivity Panel (Off-target screening) Functional->Selectivity hERG hERG Safety Assay Selectivity->hERG PK Pharmacokinetics (ADME, Brain Penetration) hERG->PK Obesity Obesity Model (e.g., DIO rats/mice) PK->Obesity Mood Mood Disorder Model (e.g., Forced-Swim Test) PK->Mood Candidate Preclinical Candidate Selection Obesity->Candidate Mood->Candidate

Preclinical Development Workflow for an MCH1R Antagonist

Experimental Protocols

Reproducibility and accurate interpretation of findings rely on detailed methodologies. The following are representative protocols for key experiments in the evaluation of MCH1R antagonists.

In Vitro Receptor Binding and Functional Assays

Objective: To determine the binding affinity and functional antagonist activity of a compound at the MCHR1.[10]

1. Radioligand Binding Assay

  • Receptor Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably expressing the recombinant human or rodent MCHR1.[10]

  • Assay Procedure: Prepared membranes are incubated with a radiolabeled MCHR1 ligand, such as [¹²⁵I]-MCH, along with varying concentrations of the test antagonist.[10][12]

  • Non-specific Binding: This is determined in the presence of a high concentration of a non-labeled MCHR1 ligand.[10]

  • Detection: After incubation, the membranes are collected by rapid filtration, and the bound radioactivity is quantified using a scintillation counter or gamma counter.[10][13]

  • Data Analysis: The IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific radioligand binding, is calculated. The Ki (inhibitor constant) can be derived from the IC50 using the Cheng-Prusoff equation.[13]

2. Functional Assay (Calcium Mobilization)

  • Cell Preparation: Cells expressing MCHR1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[10][12]

  • Assay Procedure: The cells are pre-incubated with the test antagonist at various concentrations.[10]

  • Stimulation: The endogenous ligand, MCH, is then added to stimulate the receptor.[10]

  • Detection: The resulting change in intracellular calcium concentration is measured using a fluorometric imaging plate reader.[10][12]

  • Data Analysis: The IC50 value is determined by plotting the inhibition of the MCH-induced calcium signal against the antagonist concentration.

In Vivo Models of Efficacy

Objective: To assess the therapeutic effects of the MCH1R antagonist in relevant animal models of obesity and depression.

1. Diet-Induced Obesity (DIO) Model

  • Induction of Obesity: Rodents, typically mice or rats, are fed a high-fat diet for an extended period (several weeks) to induce an obese phenotype.[10]

  • Compound Administration: The MCH1R antagonist is administered, commonly via oral gavage (p.o.), for a specified duration (e.g., 14 to 28 days). A vehicle control group is run in parallel.[10]

  • Measurements: Key parameters measured daily or at regular intervals include food and water intake, and body weight.[10] At the end of the study, body composition (fat mass) may also be analyzed.

2. Forced-Swim Test (for Antidepressant-like Effects)

  • Apparatus: A cylindrical container filled with water from which the animal cannot escape.[10]

  • Procedure: A mouse or rat is placed individually into the water cylinder. The duration of immobility, considered a measure of behavioral despair, is recorded over a set period (e.g., the last 4 minutes of a 6-minute test).[10]

  • Treatment: The MCH1R antagonist or a positive control (a known antidepressant) is administered prior to the test.[10]

  • Data Analysis: A significant reduction in immobility time compared to the vehicle-treated group suggests an antidepressant-like effect.

Conclusion and Future Directions

The preclinical data for selective MCH1R antagonists strongly support their therapeutic potential for treating obesity and mood disorders.[10] Efficacy has been consistently demonstrated in relevant animal models, with the primary mechanism of action for weight loss attributed to a combination of reduced food intake and potentially increased energy expenditure.[2]

Key challenges in the development of these antagonists include ensuring adequate brain penetration to engage central targets and mitigating off-target effects, particularly hERG potassium channel inhibition, which can lead to cardiotoxicity.[10][14] Future research will likely focus on developing highly selective and safe MCH1R antagonists with optimized pharmacokinetic profiles suitable for clinical evaluation. The use of novel approaches, such as machine learning and virtual screening, may accelerate the discovery of candidates with improved safety and efficacy profiles.[11]

References

Unveiling the Mechanism of TC-MCH 7c: A Comparative Analysis of MCH1R Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of TC-MCH 7c, a selective melanin-concentrating hormone receptor 1 (MCH1R) antagonist, with other key alternatives. This document synthesizes experimental data to objectively evaluate its performance and mechanism of action, offering a valuable resource for those engaged in metabolic disease and neuroscience research.

The melanin-concentrating hormone (MCH) system is a critical regulator of energy homeostasis, making its receptor, MCH1R, a significant target for the development of therapeutics for obesity and other metabolic disorders. This compound has emerged as a potent and selective antagonist of MCH1R. This guide will delve into its mechanism of action by comparing its in vitro and in vivo pharmacological properties with those of other notable MCH1R antagonists, including SNAP 94847, GW 803430, AMG-076, and NGD-4715.

In Vitro Performance: Potency and Selectivity at the MCH1 Receptor

The initial characterization of any MCH1R antagonist involves determining its binding affinity and functional potency at the receptor. These parameters are crucial indicators of a compound's potential efficacy.

Data Summary: In Vitro Activity of MCH1R Antagonists

CompoundTargetAssay TypeIC50 (nM)Ki (nM)Cell Line
This compound Human MCH1RRadioligand Displacement5.6[1][2]3.4[2][3]CHO
Mouse MCH1RRadioligand Displacement-3.0[2][3]-
Human MCH1RCalcium Mobilization9700[2]-CHO-K1
SNAP 94847Human MCH1RRadioligand Displacement-1.1HEK293
GW 803430Human MCH1RRadioligand Displacement~13[4]--
AMG-076Human MCH1RRadioligand Displacement-0.6HEK293-MCHR1
Human MCH1RCalcium Mobilization1.2-HEK293-MCHR1
NGD-4715Human MCH1RRadioligand Displacement---

Note: A hyphen (-) indicates that the data was not specified in the searched sources. The potency of NGD-4715 has been noted, but specific IC50 or Ki values were not found in the provided search results.[5][6][7][8]

This compound demonstrates high-nanomolar affinity for the human MCH1R, with an IC50 of 5.6 nM and a Ki of 3.4 nM in radioligand displacement assays.[1][2][3] Its affinity for the mouse receptor is comparable, with a Ki of 3.0 nM.[2][3] In a functional assay measuring calcium mobilization, this compound showed an IC50 of 9.7 µM.[2] Comparatively, AMG-076 exhibits a slightly higher affinity for the human MCH1R with a Ki of 0.6 nM.[9] SNAP 94847 and GW 803430 also display potent antagonism at the MCH1R.[4]

In Vivo Efficacy: Impact on Body Weight and Food Intake

The therapeutic potential of MCH1R antagonists is primarily evaluated by their ability to modulate energy balance in preclinical models of obesity. The diet-induced obesity (DIO) mouse model is a standard for these assessments.

Data Summary: In Vivo Effects of MCH1R Antagonists in DIO Models

CompoundSpeciesDoseRoute of Admin.Study DurationEffect on Body WeightEffect on Food Intake
This compound Mouse3-30 mg/kg/dayOral1.5 monthsDose-dependent reduction[2]-
SNAP 94847Rat20 mg/kg/dayOral21 days--
GW 803430Mouse0.3, 3, 15 mg/kg/dayOral-Sustained dose-dependent weight loss[4]Reduced
Rat3, 10, 30 mg/kgi.p.--Reduced
AMG-076Mouse-Oral-Significant reduction in body weight gain[10][11]Reduced[10]
NGD-4715------

Note: A hyphen (-) indicates that the data was not specified in the searched sources. While NGD-4715 underwent Phase I clinical trials, specific preclinical in vivo data on its effects on body weight and food intake were not detailed in the search results.

This compound has demonstrated excellent, dose-dependent body weight reduction in a diet-induced obesity mouse model when administered orally at doses ranging from 3 to 30 mg/kg once daily for 1.5 months.[2] Similarly, GW 803430 and AMG-076 have shown significant efficacy in reducing body weight and food intake in rodent models of obesity.[4][10][11] The anti-obesity effects of these antagonists are attributed to their ability to block the orexigenic (appetite-stimulating) signals mediated by MCH in the brain.

Mechanism of Action: MCH1R Signaling Pathways

The melanin-concentrating hormone receptor 1 (MCH1R) is a G protein-coupled receptor (GPCR) that primarily signals through two main pathways: Gαi and Gαq. This compound and its counterparts exert their effects by blocking the binding of the endogenous ligand, MCH, to the receptor, thereby inhibiting these downstream signaling cascades.

MCH1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCH1R MCH1R MCH->MCH1R Binds & Activates Antagonist This compound (Antagonist) Antagonist->MCH1R Blocks Binding Gai Gαi MCH1R->Gai Activates Gaq Gαq MCH1R->Gaq Activates AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C (PLC) Gaq->PLC Activates cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 Downstream Downstream Cellular Responses (e.g., Neuronal Activity) cAMP->Downstream IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->Downstream PKC->Downstream

MCH1R Signaling Pathway and Antagonist Intervention.

Activation of the Gαi pathway by MCH binding to MCH1R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gαq pathway activation stimulates phospholipase C (PLC), which in turn leads to an increase in intracellular calcium (Ca²⁺) and activation of protein kinase C (PKC). By blocking MCH binding, antagonists like this compound prevent these downstream events, ultimately modulating neuronal activity related to appetite and energy expenditure.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a test compound for the MCH1R.

Radioligand_Binding_Assay start Start: Prepare MCH1R-expressing cell membranes reagents Prepare reagents: - Radioligand ([¹²⁵I]-MCH) - Unlabeled competitor (Test Compound) - Assay buffer start->reagents incubation Incubate membranes with radioligand and varying concentrations of the test compound reagents->incubation filtration Separate bound and free radioligand by rapid vacuum filtration incubation->filtration quantification Quantify radioactivity on filters using a gamma counter filtration->quantification analysis Data Analysis: Calculate IC50 and Ki values quantification->analysis end End: Determine binding affinity analysis->end

Workflow for a competitive radioligand binding assay.

Detailed Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the MCH1R (e.g., CHO or HEK293 cells).

    • Harvest the cells and homogenize them in an ice-cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Assay Procedure:

    • In a 96-well plate, add the cell membrane preparation to each well.

    • Add serial dilutions of the test compound (e.g., this compound).

    • Add a fixed concentration of the radiolabeled MCH ligand (e.g., [¹²⁵I]-MCH) to all wells.

    • For determining non-specific binding, add a high concentration of unlabeled MCH to a set of wells.

    • Incubate the plate to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter or gamma counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the MCH-induced increase in intracellular calcium via the Gαq pathway.

Detailed Protocol:

  • Cell Preparation:

    • Plate MCH1R-expressing cells in a 96-well, black-walled, clear-bottom plate and incubate overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them with the dye solution.

    • Wash the cells to remove any excess extracellular dye.

  • Assay Procedure:

    • Add serial dilutions of the test antagonist to the wells containing the dye-loaded cells and incubate.

    • Using a fluorescence plate reader with an integrated liquid handler, add a fixed concentration of MCH to stimulate the cells.

  • Measurement:

    • Measure the fluorescence intensity before and after the addition of MCH. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis:

    • Calculate the change in fluorescence in response to MCH stimulation at each antagonist concentration.

    • Plot the response against the log concentration of the antagonist to determine the IC50 value.

Diet-Induced Obesity (DIO) Mouse Model

This in vivo model is used to evaluate the anti-obesity effects of MCH1R antagonists.

Detailed Protocol:

  • Induction of Obesity:

    • House mice (e.g., C57BL/6J strain) and feed them a high-fat diet (typically 45-60% kcal from fat) for several weeks to induce obesity.

    • A control group is fed a standard chow diet.

    • Monitor body weight regularly to confirm the development of obesity.

  • Drug Administration:

    • Once the mice are obese, administer the test compound (e.g., this compound) or vehicle control daily via oral gavage or another appropriate route.

  • Monitoring and Measurements:

    • Measure body weight and food intake daily or at regular intervals throughout the study.

    • At the end of the study, body composition (fat mass and lean mass) can be assessed using techniques like DEXA.

    • Other metabolic parameters such as glucose tolerance can also be evaluated.

  • Data Analysis:

    • Compare the changes in body weight, food intake, and other metabolic parameters between the drug-treated group and the vehicle-treated group to determine the efficacy of the antagonist.

Conclusion

This compound is a potent and selective MCH1R antagonist with demonstrated in vivo efficacy in a preclinical model of obesity. Its mechanism of action is consistent with the blockade of MCH1R-mediated signaling pathways that regulate energy homeostasis. The comparative data presented in this guide highlight that this compound's performance is comparable to other well-characterized MCH1R antagonists. The detailed experimental protocols provided serve as a valuable resource for researchers seeking to further investigate the therapeutic potential of MCH1R antagonism. Continued research and development in this area hold promise for new treatments for obesity and related metabolic disorders.

References

A Comparative Analysis of MCHR1 Antagonists: TC-MCH 7c and AMG 076

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of two prominent melanin-concentrating hormone receptor 1 (MCHR1) antagonists, TC-MCH 7c and AMG 076. The information presented is intended for researchers, scientists, and drug development professionals engaged in the study of obesity, metabolic disorders, and related fields. This document summarizes key performance data from in vitro and in vivo studies and provides detailed experimental protocols for the cited assays.

Introduction to MCHR1 Antagonism

The melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in the regulation of energy homeostasis, primarily by stimulating food intake.[1] Its effects are mediated through the MCH1 receptor (MCHR1), a G protein-coupled receptor (GPCR) predominantly expressed in the brain.[2][3] Antagonism of MCHR1 is a well-recognized therapeutic strategy for the treatment of obesity and associated metabolic disorders, as it has been shown to decrease food intake and increase energy expenditure in preclinical models.[4][5]

Mechanism of Action and Signaling Pathway

MCHR1 couples to inhibitory (Gαi) and Gαq G-proteins.[2][6] Upon binding of MCH, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] The Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] This leads to an increase in intracellular calcium (Ca2+) and activation of protein kinase C (PKC).[6] Both this compound and AMG 076 are competitive antagonists that block the binding of MCH to MCHR1, thereby inhibiting these downstream signaling pathways.[6][7]

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCHR1 Gai Gαi MCHR1->Gai Activates Gaq Gαq MCHR1->Gaq Activates MCH MCH MCH->MCHR1 Binds TC_MCH_7c This compound TC_MCH_7c->MCHR1 Blocks AMG_076 AMG 076 AMG_076->MCHR1 Blocks AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C (PLC) Gaq->PLC Activates cAMP ↓ cAMP AC->cAMP Response Orexigenic Effects (↑ Food Intake, ↓ Energy Expenditure) cAMP->Response Ca_PKC ↑ Intracellular Ca²⁺ / PKC Activation PLC->Ca_PKC Ca_PKC->Response

MCHR1 signaling and antagonist action.

Comparative Performance Data

The following tables summarize the available quantitative data for this compound and AMG 076. It is important to note that this data is compiled from separate studies, and a direct head-to-head comparison under identical experimental conditions has not been published.

Table 1: In Vitro Pharmacology
ParameterThis compoundAMG 076
Target Human MCH1RHuman MCH1R
Cell Line CHO cellsHEK293 cells
Binding Affinity (Ki) 3.4 nM[8][9]0.6 ± 0.10 nM[2][10]
Functional Antagonism (IC50) 5.6 nM (in hMCH1R-expressing CHO cells)[11][12][13]1.2 ± 0.26 nM (Ca2+ Mobilization)[2][10]
Selectivity >1000-fold selective for MCH1R over MCH2R (IC50 > 10 µM)[11][12][13]Highly selective for MCHR1 over MCHR2 (IC50 >10,000 nM).[2][10] >1000-fold selectivity over 5HT2C (Ki = 1120 ± 59 nM) and a panel of other GPCRs, transporters, and ion channels.[10]
Table 2: In Vivo Efficacy in Diet-Induced Obesity (DIO) Mouse Models
ParameterThis compoundAMG 076
Animal Model Diet-Induced Obese (DIO) MiceDiet-Induced Obese (DIO) C57BL/6 Mice
Dosing Regimen 3-30 mg/kg, once daily (oral) for 1.5 months[8]3, 10, and 100 mg/kg/day (admixture in high-fat diet) for 8 weeks[4]
Effect on Body Weight Dose-dependent reduction in body weight.[8]Dose-dependent reduction in body weight gain.[4]
Effect on Food Intake Not explicitly stated.Reduction in food intake observed in some studies.[13]
Effect on Energy Expenditure Not explicitly stated.Increased energy expenditure.[13]
Metabolic Parameters Not explicitly stated.Improved glucose tolerance and insulin (B600854) sensitivity.[11][13] Lower fasting glucose and insulin levels.
Table 3: Pharmacokinetic Properties
ParameterThis compoundAMG 076
Route of Administration Oral[8][9]Oral
Brain Penetrance Brain penetrant[11][12][13]Implied by CNS effects, but specific data not provided in the search results.
Plasma Concentration (Mice) At 30 mg/kg (oral): 5.1 µM at 2h, 1.8 µM at 15h, 0.7 µM at 24h.[8]Specific plasma concentration data in mice was not detailed in the provided search results, though pharmacokinetic studies have been conducted.
Bioavailability Orally active[11][12][13]Orally bioavailable

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays

1. Radioligand Displacement Membrane-Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound to the MCHR1 receptor by measuring its ability to displace a radiolabeled ligand.[2][12]

  • Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing human MCHR1.[2][12]

  • Incubation: The cell membranes are incubated with a fixed concentration of [125I]-MCH and varying concentrations of the test compound (e.g., AMG 076).[2][12]

  • Separation: The reaction is allowed to reach equilibrium, after which the bound and free radioligand are separated by rapid filtration through a glass fiber filter.[12]

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.[12]

  • Data Analysis: Ki values are calculated from the resulting competition binding curves.[12]

Radioligand_Binding_Workflow start Prepare MCHR1 expressing cell membranes incubate Incubate membranes with [125I]-MCH and varying concentrations of antagonist start->incubate filter Separate bound and free radioligand via filtration incubate->filter quantify Quantify radioactivity of the filters filter->quantify calculate Calculate Ki values from competition binding curves quantify->calculate end Determine Binding Affinity calculate->end

Radioligand Binding Assay Workflow.

2. Calcium (Ca2+) Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the MCH-induced increase in intracellular calcium concentration, a downstream signaling event of MCHR1 activation.[2][10]

  • Cell Plating: HEK293 cells stably expressing MCHR1 are plated in 96-well plates.[12]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of the antagonist.

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of MCH to induce a calcium response.[10]

  • Signal Detection: The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The IC50 value is determined from the dose-response curve, representing the concentration of the antagonist that inhibits 50% of the MCH-induced calcium mobilization.[10]

In Vivo Studies

1. Diet-Induced Obesity (DIO) Mouse Model

This model is widely used to evaluate the anti-obesity effects of MCHR1 antagonists.[4]

  • Induction of Obesity: Male C57BL/6 mice are fed a high-fat diet (45-60% of calories from fat) for an extended period (e.g., 10-20 weeks) to induce obesity, hyperglycemia, and insulin resistance.

  • Drug Administration: Obese mice are treated with the test compound (e.g., this compound or AMG 076) or a vehicle control. Administration is typically via oral gavage or as an admixture in the diet.[8]

  • Monitoring: Body weight and food intake are monitored regularly throughout the study.

  • Metabolic Assessments: At the end of the treatment period, various metabolic parameters can be assessed, including glucose tolerance (Oral Glucose Tolerance Test - OGTT) and insulin sensitivity (Insulin Tolerance Test - ITT). Energy expenditure can be measured using indirect calorimetry.

DIO_Mouse_Model_Workflow start Induce obesity in mice (High-Fat Diet) treatment Administer MCHR1 antagonist or vehicle daily start->treatment monitoring Monitor body weight and food intake treatment->monitoring metabolic_tests Perform metabolic tests (OGTT, ITT, Calorimetry) monitoring->metabolic_tests analysis Data analysis and comparison to vehicle group metabolic_tests->analysis end Evaluate anti-obesity efficacy analysis->end

Workflow for DIO Mouse Model Studies.

2. Oral Glucose Tolerance Test (OGTT)

  • Fasting: Mice are fasted overnight (typically 6-16 hours) before the test.

  • Baseline Measurement: A baseline blood glucose measurement is taken.

  • Glucose Administration: A bolus of glucose (e.g., 2 g/kg) is administered orally.

  • Blood Sampling: Blood glucose levels are measured at specific time points (e.g., 15, 30, 60, 120 minutes) after the glucose challenge.

3. Insulin Tolerance Test (ITT)

  • Fasting: Mice are fasted for a shorter period (e.g., 4-6 hours).

  • Baseline Measurement: A baseline blood glucose level is measured.

  • Insulin Administration: An intraperitoneal injection of human insulin is administered.

  • Blood Sampling: Blood glucose levels are monitored at various time points after the insulin injection to determine the rate of glucose clearance.

Summary and Conclusion

Both this compound and AMG 076 are potent and selective MCHR1 antagonists. Based on the available data, AMG 076 appears to have a higher in vitro potency and has been more extensively characterized in in vivo models, with demonstrated effects on not only body weight and food intake but also on energy expenditure and metabolic parameters. This compound has also shown efficacy in reducing body weight in DIO mice and is known to be brain-penetrant.

The choice between these two compounds for research purposes may depend on the specific experimental goals. AMG 076 offers a more comprehensive preclinical data package, making it a strong candidate for studies investigating the broader metabolic effects of MCHR1 antagonism. The detailed experimental protocols provided in this guide should aid researchers in designing and interpreting studies involving these and other MCHR1 antagonists.

References

Navigating the Selectivity Landscape: An Off-Target Binding Profile Comparison of TC-MCH 7c and Other MCHR1 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the off-target binding profile of a compound is paramount for predicting its therapeutic window and potential adverse effects. This guide provides a comparative analysis of the off-target binding profile of TC-MCH 7c, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, with other notable MCHR1 antagonists. The data presented herein is supported by detailed experimental protocols to facilitate informed decision-making in drug discovery and development.

The melanin-concentrating hormone (MCH) system, particularly the MCHR1, is a key regulator of energy homeostasis and has been a focal point for the development of therapeutics for obesity and other metabolic disorders. However, the development of MCHR1 antagonists has been challenging due to off-target liabilities, most notably the potential for cardiotoxicity through blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1][2] This guide will compare the binding affinities of this compound and alternative MCHR1 antagonists for their primary target and key off-targets.

Comparative Binding Profiles

The following tables summarize the in vitro binding affinities of this compound and three other MCHR1 antagonists: AMG 076, SNAP-7941, and GW-803430. The data highlights their potency at the intended MCHR1 target and their selectivity against the closely related MCHR2 and the critical hERG channel.

CompoundPrimary TargetAssay TypeMetricValue (nM)
This compound hMCHR1Radioligand BindingIC₅₀5.6
hMCHR1Radioligand BindingKᵢ3.4
mMCHR1Radioligand BindingKᵢ3.0
AMG 076 hMCHR1Radioligand BindingKᵢ0.6 ± 0.10
hMCHR1Ca²⁺ MobilizationIC₅₀1.2 ± 0.26
SNAP-7941 hMCHR1Radioligand BindingKᵢ0.36
GW-803430 hMCHR1Radioligand BindingIC₅₀9.3

Table 1: Primary Target (MCHR1) Binding Affinities. This table compares the potency of this compound and alternative antagonists at the human (h) and mouse (m) MCHR1.

CompoundOff-TargetAssay TypeMetricValue (µM)Selectivity (Fold vs. hMCHR1)
This compound hMCHR2Not SpecifiedIC₅₀> 10> 1785
hERGFLIPRIC₅₀9.01607
AMG 076 hMCHR2Ca²⁺ MobilizationIC₅₀> 10> 16667
hERGNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
5HT2CRadioligand BindingKᵢ1.12 ± 0.059> 1860
Panel of 63 other GPCRs, Transporters, and Ion ChannelsRadioligand BindingIC₅₀> 2> 3333
SNAP-7941 Adrenergic beta-3 receptors (ADRB3)Not SpecifiedNot SpecifiedHighly Selective for MCHR1Not Applicable
GW-803430 Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Table 2: Off-Target Binding Profiles. This table outlines the selectivity of the compounds against MCHR2 and the hERG channel, a critical indicator of potential cardiotoxicity. Data for a broader panel is included where available.[3][4][5]

Experimental Methodologies

To ensure the reproducibility and accurate interpretation of the presented data, detailed protocols for the key experimental assays are provided below.

MCHR1 Radioligand Binding Assay

This assay determines the binding affinity of a test compound to MCHR1 by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

  • HEK293 cells stably expressing human MCHR1 (HEK293-hMCHR1) are cultured to confluency.

  • Cells are harvested, washed with ice-cold PBS, and centrifuged.

  • The cell pellet is resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors, pH 7.4) and homogenized.[6]

  • The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[6]

  • The membrane pellet is washed, resuspended in a suitable buffer, and protein concentration is determined.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • Each well contains the prepared cell membranes (0.5-1.0 µg of protein), a fixed concentration of a radioligand (e.g., [¹²⁵I]-MCH at a concentration at or below its K_d), and varying concentrations of the unlabeled test compound.[6][7]

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled MCHR1 ligand.

  • The plate is incubated at room temperature for a sufficient time (e.g., 90 minutes) to reach binding equilibrium.[6]

  • The reaction is terminated by rapid vacuum filtration through glass fiber filters, which separates bound from free radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

3. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value.

  • The inhibitory constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.[3]

G cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis cell_culture HEK293-hMCHR1 Cell Culture harvest Harvest & Wash Cells cell_culture->harvest lysis Cell Lysis & Homogenization harvest->lysis centrifugation High-Speed Centrifugation lysis->centrifugation membrane_pellet Isolate Membrane Pellet centrifugation->membrane_pellet quantification Protein Quantification membrane_pellet->quantification plate_setup 96-Well Plate Setup: Membranes + Radioligand + Test Compound quantification->plate_setup incubation Incubate to Equilibrium plate_setup->incubation filtration Vacuum Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50_calc Determine IC50 counting->ic50_calc ki_calc Calculate Ki (Cheng-Prusoff) ic50_calc->ki_calc

Workflow for MCHR1 Radioligand Binding Assay.
hERG Patch-Clamp Assay

The whole-cell patch-clamp technique is the gold standard for assessing a compound's potential to block the hERG potassium channel.

1. Cell Preparation:

  • CHO or HEK293 cells stably expressing the hERG channel are used.

  • Cells are cultured and prepared for electrophysiological recording.

2. Electrophysiological Recording:

  • Experiments are conducted at a physiological temperature (35-37°C).[8]

  • A whole-cell patch-clamp configuration is established.

  • A specific voltage-clamp protocol is applied to elicit and measure the hERG current. A common protocol involves:

    • Holding potential at -80 mV.

    • Depolarizing pulse to +20 mV to activate the channels.

    • A repolarizing ramp or step to measure the tail current, which is characteristic of hERG.[9][10]

3. Compound Application:

  • Baseline hERG currents are recorded in the vehicle control solution.

  • The test compound is applied at various concentrations, allowing the effect to reach a steady state at each concentration.

  • A known hERG blocker (e.g., E-4031) is used as a positive control.[8]

4. Data Analysis:

  • The percentage of hERG current inhibition is calculated for each concentration of the test compound.

  • A concentration-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).[8]

G cluster_setup Experimental Setup cluster_protocol Voltage Protocol & Recording cluster_data Data Analysis cell_prep hERG-Expressing Cells patch_clamp Whole-Cell Patch-Clamp cell_prep->patch_clamp temp_control Physiological Temperature (35-37°C) patch_clamp->temp_control baseline Record Baseline hERG Current temp_control->baseline voltage_protocol Apply Voltage Protocol (e.g., -80mV hold, +20mV pulse) baseline->voltage_protocol compound_app Apply Test Compound (Multiple Concentrations) voltage_protocol->compound_app positive_control Apply Positive Control (e.g., E-4031) compound_app->positive_control inhibition_calc Calculate % Inhibition positive_control->inhibition_calc curve_fit Generate Concentration-Response Curve inhibition_calc->curve_fit ic50_det Determine IC50 curve_fit->ic50_det

References

Choosing TC-MCH 7c: A Comparative Guide to MCH1R Inhibitors for Obesity Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of Melanin-Concentrating Hormone Receptor 1 (MCH1R) antagonists for obesity and metabolic disease research, the selection of an optimal compound is critical. This guide provides an objective comparison of TC-MCH 7c with other notable MCH1R inhibitors, supported by experimental data to inform your choice.

The Melanin-Concentrating Hormone (MCH) system is a key regulator of energy homeostasis, with the MCH1 receptor being a validated target for anti-obesity therapeutics.[1] Antagonism of MCH1R has been shown to reduce food intake and increase energy expenditure, making it an attractive strategy for the treatment of obesity.[2] this compound has emerged as a potent and selective MCH1R antagonist.[3][4] This guide will delve into a comparative analysis of its performance against other well-characterized inhibitors such as SNAP-7941 and GW803430.

In Vitro Performance: Potency and Selectivity

A primary consideration for any MCH1R inhibitor is its potency at the target receptor and its selectivity over other receptors, particularly the MCH2R and off-target proteins like the hERG channel, which is associated with cardiovascular risk.

This compound demonstrates high potency for the human MCH1R with an IC50 of 5.6 nM.[4] It also shows excellent selectivity over the MCH2R, with an IC50 greater than 10 µM.[3][5] A summary of the in vitro potency of this compound and other selected MCH1R inhibitors is presented in the table below.

CompoundTargetAssay TypePotency (nM)Cell LineReference
This compound hMCH1RRadioligand Binding (IC50)5.6CHO[4]
This compound hMCH1RRadioligand Binding (Ki)3.4-[4]
This compound mMCH1RRadioligand Binding (Ki)3.0-[4]
SNAP-7941hMCH1RFunctional (Kb)0.57Mammalian[6]
GW803430hMCH1RFunctional (IC50)~13HEK293[7]
AMG 076hMCH1RRadioligand Binding (Ki)0.6HEK293[8]

hMCH1R: human MCH1 Receptor, mMCH1R: mouse MCH1 Receptor, CHO: Chinese Hamster Ovary, HEK293: Human Embryonic Kidney 293, COS-7: Cercopithecus aethiops kidney cell line.

Regarding safety, this compound has been evaluated for its potential to inhibit the hERG channel, with a reported IC50 of 9.0 µM.[4] This provides a significant selectivity window when compared to its high potency at MCH1R.

In Vivo Efficacy in Diet-Induced Obesity Models

The ultimate test for an anti-obesity therapeutic is its efficacy in relevant animal models. This compound has demonstrated excellent, dose-dependent body weight reduction in a diet-induced obesity (DIO) mouse model when administered orally at doses ranging from 3-30 mg/kg once daily for 1.5 months.[4]

The following table summarizes the in vivo efficacy of this compound and other MCH1R antagonists in rodent DIO models. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions such as the animal model, duration of the study, and dosing regimen.

CompoundAnimal ModelDoseDurationBody Weight ReductionFood IntakeReference
This compound DIO Mice3-30 mg/kg (p.o.)1.5 monthsDose-dependent reductionNot explicitly stated[4]
SNAP-7941DIO Rats10 mg/kg (i.p., twice daily)7 days26% less weight gain vs vehicleInhibited MCH-stimulated intake[6]
GW803430DIO Mice0.3-15 mg/kg (p.o., once daily)12 daysSustained dose-dependent lossReduced[7]
Unnamed MCH1R AntagonistDIO Mice30 mg/kg (p.o.)1 month24% reductionModerately suppressed[9]

DIO: Diet-Induced Obesity, p.o.: oral administration, i.p.: intraperitoneal injection.

Pharmacokinetics

A favorable pharmacokinetic profile is crucial for a drug candidate. This compound is orally available and brain-penetrable.[3][4] In mice, a 30 mg/kg oral dose of this compound resulted in plasma concentrations of 5.1 µM, 1.8 µM, and 0.7 µM at 2, 15, and 24 hours, respectively, indicating sustained exposure.[4]

MCH1R Signaling and Experimental Workflows

To facilitate a deeper understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the MCH1R signaling pathway and a typical experimental workflow for characterizing MCH1R antagonists.

MCH1R_Signaling_Pathway MCH MCH MCH1R MCH1R MCH->MCH1R Binds Gi Gαi MCH1R->Gi Activates Gq Gαq MCH1R->Gq Activates AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Produces Ca2 ↑ [Ca²⁺]i PLC->Ca2 Leads to Antagonist This compound Antagonist->MCH1R Blocks Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation binding_assay Receptor Binding Assay (Determine IC50/Ki) functional_assay Functional Assays (e.g., cAMP, Ca²⁺ Mobilization) binding_assay->functional_assay selectivity_panel Selectivity Profiling (vs. MCH2R, hERG, etc.) functional_assay->selectivity_panel pk_studies Pharmacokinetic Studies (Oral Bioavailability, Brain Penetration) selectivity_panel->pk_studies efficacy_studies Efficacy Studies (Diet-Induced Obesity Model) pk_studies->efficacy_studies safety_studies Safety & Toxicology efficacy_studies->safety_studies lead_optimization Lead Optimization lead_optimization->binding_assay

References

Head-to-Head Showdown: MCH1R Antagonists in the Fight Against Obesity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of anti-obesity therapeutics, Melanin-Concentrating Hormone Receptor 1 (MCH1R) antagonists have long been a promising, albeit challenging, target. The orexigenic peptide melanin-concentrating hormone (MCH) plays a significant role in energy homeostasis, and blocking its action via MCH1R has demonstrated efficacy in various preclinical obesity models.[1][2] This guide provides a comparative analysis of key MCH1R antagonists, presenting head-to-head and independent study data to inform future research and development.

Performance Data of MCH1R Antagonists in Obesity Models

The following tables summarize the in vivo efficacy of several MCH1R antagonists in diet-induced obese (DIO) rodent models. It is important to note that while some data comes from direct comparative studies, other comparisons are based on independent experiments and should be interpreted with caution.[2]

Direct Head-to-Head Comparison: AMR-MCH-1 vs. AMR-MCH-2

A direct comparative study highlights the improved efficacy of AMR-MCH-2 over its predecessor, AMR-MCH-1, in a 5-day feeding study in DIO mice.[3]

ParameterAMR-MCH-1AMR-MCH-2Vehicle Control
Dose 60 mg/kg (p.o., q.d.)30 mg/kg (p.o., q.d.)-
Treatment Duration 5 days5 days-
Body Weight Change 2.8% loss4.5% loss-
In Vitro Potency (Ki, nM) 2.65.2-
Functional Antagonism (IC50, nM) 14 (Ca2+ mobilization)23 (Ca2+ mobilization)-
Brain Exposure (ng/g at 6h, 10 mg/kg dose) -2,253-
Brain to Plasma Ratio 0.72 - 0.86 (at 30-60 mg/kg)16-
Animal Model Diet-induced obese (DIO) C57BL/6J miceDiet-induced obese (DIO) C57BL/6J mice-

Data sourced from a direct comparative study.[3]

Independent Study Comparisons: AMG 076 vs. GW803430

The data for AMG 076 and GW803430 are from separate studies and are presented here for a cross-study comparison.[2]

ParameterAMG 076GW803430Vehicle Control
Dose 3, 10, 100 mg/kg/day1, 3, 10 mg/kg/day-
Treatment Duration 8 weeks14 days-
Body Weight Change Dose-related reduction in weight gainDose-dependent decrease in body weight-
Food Intake Reduction observedRobust and dose-dependent decrease-
Fat Mass Reduction in accumulated fat massNot explicitly stated-
Lean Mass No loss of lean massNot explicitly stated-
Energy Expenditure Increased oxygen consumptionNot explicitly stated-
Animal Model C57BL/6 mice on a high-fat dietDiet-induced obese rats-

Note: Data for AMG 076 and GW803430 are from independent studies and should be compared with caution.[2]

In Vivo Efficacy of AZD1979 in DIO Mice

AZD1979 has been extensively studied, and its efficacy has been validated using MCH1R knockout mice, confirming its on-target effects.[4][5]

ParameterAZD1979Vehicle Control
Dose 60 µmol/kg (p.o., twice daily)-
Treatment Duration 21 days-
Body Weight Change Significant reduction in body weight-
Food Intake Significant decrease in cumulative food intake-
Specificity Check No significant effect on body weight or food intake in MCH1R KO mice-
Animal Model Diet-induced obese C57BL/6J mice-

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of these findings. Below are summaries of the experimental protocols used in the evaluation of these MCH1R antagonists.

Diet-Induced Obesity (DIO) Rodent Model

A common methodology to induce an obesity phenotype that mimics the human condition is the use of a high-fat diet.[2][6]

  • Animal Strain: C57BL/6J mice are frequently used due to their susceptibility to developing obesity, hyperlipidemia, and hyperglycemia on a high-fat diet.[7][8]

  • Acclimatization: Upon arrival, mice are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and allowed to acclimate for at least one week with ad libitum access to standard chow and water.[9]

  • Induction of Obesity:

    • Diet: Obesity is induced by feeding a high-fat diet (HFD), with 45% to 60% of kilocalories derived from fat (e.g., D12451 or D12492).[2][10] A control group is maintained on a standard low-fat diet (e.g., 10% kcal from fat).

    • Duration: The HFD is provided for 8 to 15 weeks, or until a significant difference in body weight is observed between the HFD and control groups.[2]

  • Monitoring: Body weight and food intake are monitored regularly (e.g., weekly).[9]

Drug Administration and Efficacy Assessment
  • Formulation: MCH1R antagonists are often formulated in a vehicle such as 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.1% (v/v) Tween 80 in sterile water for oral administration.[8]

  • Administration: The compounds are typically administered orally (p.o.) via gavage, once or twice daily.[2] In some studies, the antagonist is mixed with the high-fat diet.[11]

  • Pair-Feeding Studies: To distinguish between effects on food intake and energy expenditure, pair-feeding studies are conducted. In these studies, a group of vehicle-treated animals is given the same amount of food as that consumed by the drug-treated group. If the drug-treated group loses more weight than the pair-fed group, it suggests an effect on energy expenditure.[8][12]

  • Metabolic Monitoring: Energy expenditure is measured using indirect calorimetry, which assesses oxygen consumption (VO2) and carbon dioxide production (VCO2).[13] Other metabolic parameters such as glucose tolerance and insulin (B600854) sensitivity can also be evaluated.[14][15]

Mandatory Visualizations

MCH1R Signaling Pathway

The MCH1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi and Gαq proteins. Upon MCH binding, it initiates downstream signaling cascades that influence neuronal activity, leading to the regulation of feeding behavior and energy homeostasis. Antagonists block this interaction, thereby inhibiting the orexigenic signals.

MCH1R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MCH MCH MCH1R MCH1R MCH->MCH1R Binds Gai Gαi MCH1R->Gai Gaq Gαq MCH1R->Gaq AC Adenylyl Cyclase Gai->AC PLC Phospholipase C Gaq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Response Orexigenic Effects (↑ Food Intake, ↓ Energy Expenditure) cAMP->Response Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Ca->Response Antagonist MCH1R Antagonist Antagonist->MCH1R

Caption: Simplified MCH1R signaling pathway and the mechanism of antagonist action.

Experimental Workflow for In Vivo Efficacy Testing

The following diagram outlines a typical experimental workflow for evaluating the efficacy of MCH1R antagonists in a diet-induced obesity model.

Experimental_Workflow cluster_setup Model Induction cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis start Select Animal Model (e.g., C57BL/6J mice) diet High-Fat Diet Feeding (8-15 weeks) start->diet control_diet Standard Chow (Control Group) start->control_diet obesity Development of Obese Phenotype diet->obesity randomize Randomize into Treatment Groups obesity->randomize treatment Administer MCH1R Antagonist (e.g., p.o., daily for 2-8 weeks) randomize->treatment vehicle Administer Vehicle (Control) randomize->vehicle pair_fed Pair-fed Group (Vehicle) randomize->pair_fed monitoring Monitor Body Weight & Food Intake treatment->monitoring vehicle->monitoring pair_fed->monitoring metabolic Metabolic Analysis (Indirect Calorimetry, GTT, ITT) monitoring->metabolic terminal Terminal Endpoint Analysis (Body Composition, Tissue Collection) metabolic->terminal analysis Data Analysis & Statistical Comparison terminal->analysis

Caption: Generalized experimental workflow for in vivo efficacy testing of MCH1R antagonists.

References

Evaluating the In Vitro Specificity of TC-MCH 7c: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the in vitro specificity of TC-MCH 7c, a selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1). The performance of this compound is objectively compared with other known MCHR1 antagonists, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.

Comparative Analysis of MCHR1 Antagonists

The in vitro potency and selectivity of this compound and alternative MCHR1 antagonists are summarized in the table below. This data highlights the binding affinity for the primary target (MCHR1), functional antagonism, and key off-target interactions, particularly with MCHR2 and the hERG channel, a critical consideration for cardiotoxicity.

CompoundTargetBinding Affinity (Kᵢ, nM)Functional Antagonism (IC₅₀, nM)Off-Target SelectivityReference
This compound Human MCHR13.45.6 (hMCHR1)MCHR2: >10,000 nMhERG: 9,000 nM[1]
Mouse MCHR13.0--[1]
SNAP-94847Human MCHR12.2-α₁ₐ-adrenergic: >176 nMD₂ dopamine: >1100 nM[1]
GW-803430Human MCHR1-9.3-[2]
AMG 076Human MCHR10.61.2 (Ca²⁺ mobilization)MCHR2: >10,000 nM5-HT₂C: 1120 nM

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the specificity of MCHR1 antagonists are provided below.

Radioligand Binding Assay

This assay measures the binding affinity of a compound to MCHR1 by quantifying its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human MCHR1.

  • Radioligand: [¹²⁵I]-MCH.

  • Test compounds (e.g., this compound).

  • Assay Buffer: 25 mM HEPES, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.

  • 96-well filter plates (GF/C).

  • Scintillation fluid.

Procedure:

  • In a 96-well plate, incubate the cell membranes (5-10 µg protein/well) with the radioligand ([¹²⁵I]-MCH at a concentration near its Kd) and varying concentrations of the test compound.

  • For non-specific binding determination, a high concentration of unlabeled MCH (e.g., 1 µM) is used.

  • Incubate the plate for 90 minutes at room temperature.

  • Terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • The IC₅₀ values are determined by non-linear regression analysis, and Kᵢ values are calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay assesses the ability of an antagonist to inhibit the MCH-induced increase in intracellular calcium ([Ca²⁺]i), a downstream signaling event of MCHR1 activation.

Materials:

  • CHO-K1 cells stably expressing human MCHR1.

  • Culture medium: DMEM/F-12 supplemented with 10% FBS and antibiotics.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • MCH (agonist).

  • Test compounds.

  • Fluorescence microplate reader.

Procedure:

  • Seed the MCHR1-expressing cells into 96-well black-walled, clear-bottom plates and culture overnight.

  • Load the cells with the calcium-sensitive dye for 1 hour at 37°C.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of the test compound to the wells and incubate for 15-30 minutes.

  • Measure the baseline fluorescence using the plate reader.

  • Add a pre-determined concentration of MCH (typically EC₈₀) to stimulate the receptor.

  • Monitor the change in fluorescence intensity over time.

  • The antagonist's potency is determined by the dose-dependent inhibition of the MCH-induced calcium signal.

cAMP Assay

This assay measures the ability of an MCHR1 antagonist to block the MCH-induced inhibition of cyclic AMP (cAMP) production, a hallmark of Gᵢ-coupled receptor activation.

Materials:

  • HEK293 or CHO cells stably expressing human MCHR1.

  • Assay Buffer: HBSS with 20 mM HEPES and 0.1% BSA.

  • Forskolin (B1673556) (adenylyl cyclase activator).

  • MCH (agonist).

  • Test compounds.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Seed cells into a 384-well plate and incubate overnight.

  • Add serial dilutions of the antagonist compounds to the wells.

  • Incubate for 30 minutes at room temperature.

  • Add a solution of MCH (at its EC₈₀) and forskolin to the wells.

  • Incubate for 30-60 minutes at room temperature.

  • Lyse the cells and measure intracellular cAMP levels using a commercial kit according to the manufacturer's instructions.[1]

  • The antagonist's potency is determined by its ability to reverse the MCH-mediated decrease in forskolin-stimulated cAMP levels.[1]

Visualizations

MCHR1 Signaling Pathway

The following diagram illustrates the primary signaling cascades initiated upon the activation of MCHR1 by its endogenous ligand, melanin-concentrating hormone (MCH). MCHR1 couples to both Gᵢ and Gq proteins, leading to distinct downstream effects.

MCHR1_Signaling_Pathway cluster_membrane Cell Membrane MCHR1 MCHR1 Gi Gαi MCHR1->Gi Activates Gq Gαq MCHR1->Gq Activates MCH MCH MCH->MCHR1 Binds AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Decreases PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 Ca2 [Ca²⁺]i IP3->Ca2 Increases

Caption: MCHR1 signaling cascade.

Experimental Workflow for In Vitro Specificity Testing

The diagram below outlines the general workflow for evaluating the in vitro specificity of an MCHR1 antagonist like this compound.

Specificity_Workflow cluster_primary Primary Target Assessment cluster_secondary Secondary Target & Off-Target Assessment Binding Radioligand Binding Assay (Determine Ki) Data Data Analysis & Specificity Profile Binding->Data Functional Functional Assays (Ca²⁺ Mobilization, cAMP) (Determine IC₅₀) Functional->Data Selectivity Selectivity Screening (e.g., MCHR2) Selectivity->Data OffTarget Broad Off-Target Panel (Receptors, Kinases, Ion Channels) OffTarget->Data hERG hERG Channel Assay hERG->Data Start Test Compound (e.g., this compound) Start->Binding Start->Functional Start->Selectivity Start->OffTarget Start->hERG

Caption: In vitro specificity workflow.

References

A Comparative Guide to the Cross-Reactivity of TC-MCH 7c with Other Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of TC-MCH 7c, a selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCH1R), with other receptors. The information presented herein is supported by experimental data to assist researchers in evaluating its potential for off-target effects.

Summary of this compound Receptor Activity

This compound is a potent and selective antagonist of the MCH1R, a G protein-coupled receptor primarily expressed in the brain that plays a role in the regulation of energy homeostasis and mood. The following tables summarize the quantitative data on the binding affinity and functional activity of this compound at its primary target and its cross-reactivity with other receptors.

On-Target Activity
TargetSpeciesAssay TypeValueReference
MCH1RHumanIC50 (Functional Assay)5.6 nM[1][2][3][4][5]
MCH1RHumanKi (Binding Assay)3.4 nM[1][4]
MCH1RMouseKi (Binding Assay)3.0 nM[1][4]
Off-Target and Cross-Reactivity Profile
TargetSpeciesAssay TypeValueSelectivity vs. hMCH1R (IC50)Reference
MCH2RNot SpecifiedIC50>10,000 nM>1785-fold[2][3][5]
hERGNot SpecifiedIC509,000 nM~1607-fold[1]
FLIPRNot SpecifiedIC5023 nM~4-fold[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and validation of the findings.

Radioligand Binding Assay for MCH1R (Determination of Ki)

Objective: To determine the binding affinity of this compound for the MCH1R.

  • Membrane Preparation: Cell membranes are prepared from a stable cell line overexpressing the human or mouse MCH1R (e.g., CHO or HEK293 cells).

  • Assay Buffer: A suitable binding buffer is used, for example, 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% BSA.

  • Incubation: Cell membranes are incubated with a fixed concentration of a radiolabeled MCH1R ligand (e.g., [125I]-MCH) and varying concentrations of this compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Antagonist Assay for MCH1R (Determination of IC50)

Objective: To determine the functional potency of this compound in inhibiting MCH1R signaling.

  • Cell Culture: CHO or HEK293 cells stably expressing the human MCH1R are plated in a multi-well format.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: Cells are then stimulated with a fixed concentration of the MCH agonist, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Forskolin is often used to stimulate cAMP production to establish a measurable baseline.

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis: The IC50 value, representing the concentration of this compound that inhibits 50% of the MCH-induced response, is calculated from the concentration-response curve.

hERG Patch-Clamp Assay

Objective: To assess the potential for this compound to inhibit the hERG potassium channel, a key indicator of potential cardiotoxicity.

  • Cell Line: A mammalian cell line stably expressing the human hERG channel (e.g., HEK293 or CHO cells) is used.

  • Patch-Clamp Electrophysiology: Whole-cell patch-clamp recordings are performed to measure the hERG channel currents.

  • Compound Application: this compound is applied to the cells at various concentrations.

  • Data Acquisition and Analysis: The effect of this compound on the hERG current is measured, and the concentration-response data are used to determine the IC50 value.

Visualizing Signaling and Experimental Processes

To further clarify the mechanisms and workflows discussed, the following diagrams are provided.

MCH1R_Signaling_Pathway cluster_TC_MCH_7c This compound Action MCH MCH MCHR1 MCH1R MCH->MCHR1 Binds G_alpha_i Gαi MCHR1->G_alpha_i Activates G_alpha_q Gαq MCHR1->G_alpha_q Activates ERK ERK Activation MCHR1->ERK Synergistic Activation (with Gs-coupled pathways) AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC Phospholipase C G_alpha_q->PLC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release TC_MCH_7c This compound TC_MCH_7c->MCHR1 Antagonizes

Caption: MCH1R Signaling Pathway and the Antagonistic Action of this compound.

Cross_Reactivity_Workflow cluster_primary_screening Primary Target Screening cluster_secondary_screening Secondary & Safety Screening Primary_Assay Radioligand Binding Assay (MCH1R) Potency_Ki Potency_Ki Primary_Assay->Potency_Ki Determine Ki Functional_Assay cAMP Functional Assay (MCH1R) Potency_IC50 Potency_IC50 Functional_Assay->Potency_IC50 Determine IC50 Selectivity_Panel Broad Receptor Screening Panel hERG_Assay hERG Patch-Clamp Assay Selectivity_Panel->hERG_Assay Off_Target_Profile Off_Target_Profile Selectivity_Panel->Off_Target_Profile Generate Off-Target Binding Profile Cardiac_Safety Cardiac_Safety hERG_Assay->Cardiac_Safety Assess Cardiac Safety Liability TC_MCH_7c This compound TC_MCH_7c->Primary_Assay TC_MCH_7c->Functional_Assay Potency_Ki->Selectivity_Panel Potency_IC50->Selectivity_Panel

Caption: Experimental Workflow for Assessing Cross-Reactivity.

Logical_Relationship cluster_high_affinity High Affinity Binding (nM range) cluster_low_affinity Low Affinity / No Significant Binding (µM range or >) TC_MCH_7c This compound MCH1R MCH1R (Primary Target) TC_MCH_7c->MCH1R Selective Antagonist MCH2R MCH2R TC_MCH_7c->MCH2R Weak Interaction hERG hERG Channel TC_MCH_7c->hERG Weak Interaction Other_Receptors Broad Panel of Other Receptors TC_MCH_7c->Other_Receptors Generally Low Interaction

Caption: Logical Relationship of this compound's Binding Profile.

References

A Comparative Review of TC-MCH 7c and Other Melanin-Concentrating Hormone Receptor 1 (MCH1R) Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of Preclinical Data on MCH1R Antagonism

The melanin-concentrating hormone (MCH) system, and specifically the MCH receptor 1 (MCH1R), is a significant area of interest in the development of therapeutics for obesity and other metabolic and neurological disorders. MCH, a neuropeptide primarily expressed in the lateral hypothalamus, is a potent stimulator of food intake. Consequently, the development of MCH1R antagonists to block this orexigenic signaling has been a key focus of research. This guide provides a comparative overview of TC-MCH 7c, a notable MCH1R antagonist, alongside other well-characterized antagonists such as SNAP-7941 and GW803430. The comparison is based on available preclinical data from various studies.

Quantitative Data Summary

The following tables summarize key in vitro and in vivo data for this compound and other selected MCH1R antagonists. It is important to note that the data presented are compiled from different sources and were not generated in head-to-head comparative studies. Therefore, direct comparisons of absolute values should be made with caution, as experimental conditions may have varied between studies.

Table 1: In Vitro Profile of Selected MCH1R Antagonists

CompoundTargetAssay TypeParameterValue (nM)SpeciesReference
This compound MCH1RRadioligand BindingIC505.6Human[1]
MCH1RRadioligand BindingKi3.4Human[1][2]
MCH1RRadioligand BindingKi3.0Mouse[1][2]
MCH1R[Ca2+]i mobilizationIC509700Human[1]
MCH2RRadioligand BindingIC50>10,000Human[3]
SNAP-7941 MCH1R[3H]SNAP-7941 SaturationKd0.18Human[4]
MCH1R[3H]phosphoinositide accumulationKb0.57Human[4]
MCH1RMCH Displacement of [3H]SNAP-7941Ki15Human[4]
GW803430 MCH1RRadioligand Binding---[5]

Table 2: In Vivo Profile of Selected MCH1R Antagonists in Obesity Models

CompoundAnimal ModelAdministration Route & DurationKey FindingsReference
This compound Diet-Induced Obese (DIO) MiceOral; 3-30 mg/kg; once-daily for 1.5 monthsDose-dependent reduction in body weight.[1][1]
SNAP-7941 Diet-Induced Obese (DIO) RatsChronic administrationMarked, sustained decrease in body weight.[6]
GW803430 Diet-Induced Obese (DIO) C57BL/6J MiceOral; 30 daysReduced food intake, body weight, and body fat.[5][5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the evaluation process for MCH1R antagonists, it is crucial to visualize the underlying biological pathways and experimental workflows.

MCH1 Receptor Signaling Pathway

MCH1R is a G protein-coupled receptor (GPCR) that can couple to multiple G proteins, primarily Gαi/o and Gαq. Upon binding of MCH, these G proteins activate distinct downstream signaling cascades that ultimately modulate neuronal activity, leading to the regulation of appetite and energy balance. MCH1R antagonists act by blocking the binding of MCH to the receptor, thereby inhibiting these downstream effects.

MCH1R_Signaling_Pathway cluster_membrane Plasma Membrane MCH MCH MCH1R MCH1R MCH->MCH1R Binds Gai Gαi/o MCH1R->Gai Gaq Gαq MCH1R->Gaq TC_MCH_7c This compound (Antagonist) TC_MCH_7c->MCH1R Blocks AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C Gaq->PLC Activates cAMP ↓ cAMP AC->cAMP PIP2 PIP2 PLC->PIP2 Neuronal_Activity Modulation of Neuronal Activity cAMP->Neuronal_Activity IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC PKC Activation DAG->PKC Ca_release->Neuronal_Activity PKC->Neuronal_Activity

Caption: MCH1 Receptor Signaling Pathway.

General Experimental Workflow for MCH1R Antagonist Evaluation

The evaluation of novel MCH1R antagonists typically follows a standardized workflow, progressing from in vitro characterization to in vivo efficacy studies.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Affinity: Ki, IC50) Functional_Assay Functional Assays (e.g., Ca²⁺ mobilization, cAMP) Binding_Assay->Functional_Assay Selectivity_Assay Selectivity Profiling (vs. MCH2R, other GPCRs) Functional_Assay->Selectivity_Assay Lead_Optimization Lead Optimization Selectivity_Assay->Lead_Optimization PK_Studies Pharmacokinetic Studies (Bioavailability, Brain Penetration) Efficacy_Studies Efficacy Models (e.g., Diet-Induced Obesity) PK_Studies->Efficacy_Studies Safety_Studies Safety & Toxicology Efficacy_Studies->Safety_Studies Candidate_Selection Candidate Selection Safety_Studies->Candidate_Selection Lead_Optimization->PK_Studies

Caption: Experimental Workflow for MCH1R Antagonist Evaluation.

Experimental Protocols

Detailed experimental methodologies are essential for the accurate interpretation and replication of scientific findings. Below are summaries of common protocols used in the evaluation of MCH1R antagonists.

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki or IC50) of a test compound to the MCH1R.

  • Methodology:

    • Membrane preparations from cells stably expressing MCH1R (e.g., CHO or HEK293 cells) are incubated with a radiolabeled MCH1R ligand (e.g., [125I]-MCH or a radiolabeled antagonist like [3H]SNAP-7941).

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding with the radioligand.

    • After incubation, the bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Diet-Induced Obesity (DIO) Model
  • Objective: To evaluate the in vivo efficacy of an MCH1R antagonist in reducing body weight and food intake in an obese animal model.

  • Methodology:

    • Induction of Obesity: Male C57BL/6J mice are typically fed a high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity and a stable obese phenotype.

    • Treatment: Obese mice are randomized into treatment groups and receive daily administration of the test compound (e.g., this compound) or vehicle via a relevant route (e.g., oral gavage).

    • Monitoring: Body weight and food intake are monitored regularly throughout the study period.

    • Endpoint Analysis: At the end of the study, various metabolic parameters can be assessed, including body composition (fat mass vs. lean mass), plasma levels of glucose, insulin, and lipids. The efficacy of the antagonist is determined by its ability to produce a statistically significant reduction in body weight gain and/or food intake compared to the vehicle-treated control group.

Conclusion

This compound is a potent and selective MCH1R antagonist with demonstrated in vivo efficacy in a mouse model of diet-induced obesity.[1][3] When compared to other well-known MCH1R antagonists like SNAP-7941 and GW803430, this compound exhibits a comparable preclinical profile. However, the lack of direct head-to-head comparative studies necessitates a cautious interpretation of the available data. The provided experimental protocols and pathway diagrams offer a foundational understanding for researchers engaged in the discovery and development of novel MCH1R antagonists for the treatment of obesity and related metabolic disorders. Future direct comparative studies will be invaluable in elucidating the nuanced differences in the pharmacological profiles of these compounds.

References

A Comparative Guide to MCH1R Antagonists: Alternatives to TC-MCH 7c

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Melanin-Concentrating Hormone Receptor 1 (MCH1R) has emerged as a significant therapeutic target for a range of conditions, including obesity, anxiety, and depression. Antagonism of this G protein-coupled receptor (GPCR) has been a key strategy in the development of novel therapeutics. TC-MCH 7c is a well-characterized MCH1R antagonist; however, a variety of alternative compounds with distinct pharmacological profiles are available. This guide provides an objective comparison of this compound with other notable MCH1R antagonists, supported by experimental data to inform the selection of the most suitable tool for research and drug development.

Introduction to MCH1R and its Antagonism

Melanin-concentrating hormone (MCH) is a neuropeptide primarily synthesized in the lateral hypothalamus and zona incerta, playing a crucial role in the regulation of energy homeostasis, mood, and appetite.[1][2] Its effects are mediated through two GPCRs, MCH1R and MCH2R, though only MCH1R is expressed in rodents.[1][2] MCH1R couples to Gαi and Gαq proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels, as well as the activation of phospholipase C (PLC), which results in an increase in intracellular calcium.[3][4] The therapeutic potential of MCH1R antagonists lies in their ability to block these signaling pathways, thereby counteracting the orexigenic and anxiogenic effects of MCH.[1][5]

Comparative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound and its alternatives. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Potency and Binding Affinity of MCH1R Antagonists

CompoundSpeciesBinding Affinity (Ki) [nM]Functional Antagonism (IC50) [nM]Assay Type
This compound Human3.4[6]5.6[6][7][8]Radioligand Binding / Functional Assay
Mouse3.0[6]-Radioligand Binding
SNAP-7941 Human-15 (Ca2+ mobilization)[9]Functional Assay
Rat2.0[9]-Radioligand Binding
GW-803430 Human-9.3[10][11]Functional Assay
--~13 (MCH-induced activity)[12]Functional Assay
TPI 1361-17 Rat-6.1 (Ca2+ mobilization)[13]Functional Assay

Table 2: In Vivo Efficacy of MCH1R Antagonists in Obesity Models

CompoundAnimal ModelDose and AdministrationKey Findings
This compound Diet-Induced Obese (DIO) Mice3-30 mg/kg, oral, once daily for 1.5 monthsDose-dependent reduction in body weight.[6]
SNAP-7941 DIO Rats-Reduced body weight gain.[14]
GW-803430 DIO Mice0.3, 3, and 15 mg/kg, oral, once dailySustained, dose-dependent weight loss.[12]
TPI 1361-17 DIO Mice-Inhibits the development of diet-induced obesity and reduces body weight gain.[13]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental approaches, the following diagrams illustrate the MCH1R signaling pathway and a general workflow for the characterization of MCH1R antagonists.

MCH1R_Signaling_Pathway cluster_membrane Cell Membrane MCH1R MCH1R Gi Gαi MCH1R->Gi Gq Gαq MCH1R->Gq MCH MCH MCH->MCH1R Binds & Activates Antagonist Antagonist Antagonist->MCH1R Binds & Blocks AC Adenylyl Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ IP3->Ca2 Releases from ER Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding Radioligand Binding Assay (Determine Ki) Functional Functional Assays (e.g., Ca²⁺ Mobilization) (Determine IC50) Binding->Functional Selectivity Selectivity Profiling (Off-target screening) Functional->Selectivity PK Pharmacokinetics (ADME, Brain Penetration) Selectivity->PK Efficacy Efficacy Models (e.g., DIO mice) PK->Efficacy Tox Toxicology Studies Efficacy->Tox Candidate Preclinical Candidate Tox->Candidate Start Compound Synthesis/ Selection Start->Binding

References

A Comparative Guide to the Anti-Obesity Effects of TC-MCH 7c

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pre-clinical anti-obesity agent TC-MCH 7c with recently developed and clinically significant anti-obesity medications. The following sections present quantitative data, detailed experimental methodologies, and visualizations of the relevant signaling pathways to support further research and development in the field of obesity treatment.

Quantitative Performance Comparison

The following tables summarize the anti-obesity efficacy of this compound in a diet-induced obesity (DIO) mouse model and compare it with the performance of several newer generation anti-obesity drugs in clinical trials.

Table 1: Pre-clinical Efficacy of this compound in a Diet-Induced Obesity (DIO) Mouse Model

CompoundDosageAdministration RouteTreatment DurationStudy PopulationKey Findings: Body Weight ReductionReference
This compound3 mg/kg/dayOral4.5 weeksDIO C57BL/6J mice~10% reductionIto et al., 2009
This compound10 mg/kg/dayOral4.5 weeksDIO C57BL/6J mice~15% reductionIto et al., 2009
This compound30 mg/kg/dayOral4.5 weeksDIO C57BL/6J mice~20% reductionIto et al., 2009

Table 2: Clinical Efficacy of Comparator Anti-Obesity Agents

CompoundDosageAdministration RouteTreatment DurationStudy PopulationKey Findings: Mean Body Weight Reduction
Amycretin20 mg (weekly)Subcutaneous36 weeksAdults with overweight or obesity22.0%
Orforglipron36 mg (daily)Oral72 weeksAdults with obesity or overweight12.4%
Retatrutide12 mg (weekly)Subcutaneous68 weeksAdults with obesity or overweight28.7%
Semaglutide2.4 mg (weekly)Subcutaneous68 weeksAdults with obesity or overweight14.9%
Tirzepatide15 mg (weekly)Subcutaneous72 weeksAdults with obesity or overweight20.9%

Experimental Protocols

This compound in Diet-Induced Obesity (DIO) Mouse Model
  • Animal Model: Male C57BL/6J mice are typically used. At a young age (e.g., 5-6 weeks), they are fed a high-fat diet (HFD), often containing 45-60% of calories from fat, for an extended period (e.g., 15 weeks) to induce obesity. Control animals are fed a standard low-fat diet.

  • Compound Administration: this compound is administered orally, typically once daily, mixed in the diet or via gavage. Doses ranging from 3 to 30 mg/kg/day have been tested to evaluate dose-dependent effects.

  • Study Duration: Chronic studies are conducted over several weeks (e.g., 1.5 months) to assess the long-term effects on body weight and other metabolic parameters.

  • Outcome Measures:

    • Body Weight: Measured regularly (e.g., weekly) to track changes over the treatment period.

    • Food and Water Intake: Monitored daily or weekly to determine the effect on appetite.

    • Energy Expenditure: Assessed using indirect calorimetry to measure oxygen consumption and carbon dioxide production.

    • Metabolic Parameters: At the end of the study, blood samples are collected to measure plasma levels of glucose, insulin, leptin, and lipids. Adipose tissue and liver are often collected for histological analysis and gene expression studies.

Clinical Trials for Comparator Agents (General Protocol Outline)
  • Study Design: The majority of the comparator agents have been evaluated in large-scale, randomized, double-blind, placebo-controlled Phase 3 clinical trials.

  • Participant Population: Typically includes adults with a Body Mass Index (BMI) of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity (e.g., hypertension, dyslipidemia, or type 2 diabetes).

  • Intervention: Participants are randomized to receive the active drug at a specific dose and frequency (e.g., once-weekly subcutaneous injection or once-daily oral tablet) or a matching placebo.

  • Lifestyle Intervention: All participants typically receive counseling on a reduced-calorie diet and increased physical activity.

  • Primary Endpoint: The primary efficacy endpoint is usually the mean percentage change in body weight from baseline to the end of the treatment period (typically 68-72 weeks).

  • Secondary Endpoints: These often include the proportion of participants achieving specific weight loss thresholds (e.g., ≥5%, ≥10%, ≥15%), changes in cardiometabolic risk factors (e.g., blood pressure, lipids, glycemic control), and assessments of safety and tolerability.

Signaling Pathways and Mechanisms of Action

This compound: MCH-MCHR1 Signaling Pathway

This compound is a selective antagonist of the Melanin-Concentrating Hormone Receptor 1 (MCHR1).[1] Melanin-concentrating hormone (MCH) is a neuropeptide that plays a role in regulating energy homeostasis and appetite.[2] By blocking the MCHR1, this compound is designed to reduce food intake and potentially increase energy expenditure, leading to weight loss.[3]

MCH_MCHR1_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MCH MCH MCHR1 MCHR1 MCH->MCHR1 Binds & Activates G_protein Gαi/q MCHR1->G_protein Activates TC_MCH_7c This compound TC_MCH_7c->MCHR1 Blocks AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Orexigenic_Effects Orexigenic Effects (Increased Appetite) cAMP->Orexigenic_Effects IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Ca2 ↑ [Ca2+] IP3_DAG->Ca2 Ca2->Orexigenic_Effects

Caption: MCH-MCHR1 Signaling Pathway and this compound Inhibition.

Comparator Drugs: Incretin (B1656795) and Amylin Pathways

The comparator drugs primarily act on the incretin system (GLP-1 and GIP receptors) and/or the amylin pathway. These pathways are central to glucose homeostasis and appetite regulation.

  • Orforglipron: A GLP-1 receptor agonist.[4][5][6][7][8]

  • Semaglutide: A GLP-1 receptor agonist.

  • Tirzepatide: A dual GIP and GLP-1 receptor agonist.

  • Amycretin: A dual GLP-1 and amylin receptor agonist.[9][10][11][12][13]

  • Retatrutide: A triple agonist for GLP-1, GIP, and glucagon (B607659) receptors.[14][15][16][17][18]

Incretin_Amylin_Signaling cluster_hormones Hormones / Agonists cluster_receptors Receptors cluster_effects Physiological Effects GLP1 GLP-1 (Orforglipron, Semaglutide, Tirzepatide, Amycretin, Retatrutide) GLP1R GLP-1R GLP1->GLP1R GIP GIP (Tirzepatide, Retatrutide) GIPR GIPR GIP->GIPR Amylin Amylin (Amycretin) AmylinR AmylinR Amylin->AmylinR Glucagon Glucagon (Retatrutide) GCGR GCGR Glucagon->GCGR Insulin ↑ Insulin Secretion (Glucose-dependent) GLP1R->Insulin Glucagon_Secretion ↓ Glucagon Secretion GLP1R->Glucagon_Secretion Gastric_Emptying ↓ Gastric Emptying GLP1R->Gastric_Emptying Appetite ↓ Appetite GLP1R->Appetite GIPR->Insulin AmylinR->Gastric_Emptying AmylinR->Appetite GCGR->Appetite Energy_Expenditure ↑ Energy Expenditure GCGR->Energy_Expenditure

Caption: Signaling Pathways of Comparator Anti-Obesity Drugs.

Experimental Workflow: From Pre-clinical to Clinical Evaluation

The development of anti-obesity drugs follows a structured path from initial pre-clinical studies to large-scale clinical trials.

Experimental_Workflow cluster_preclinical Pre-clinical (e.g., this compound) cluster_clinical Clinical (e.g., Comparator Drugs) In_Vitro In Vitro Assays (Receptor Binding, Cell-based) In_Vivo In Vivo Animal Models (e.g., DIO Mice) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Phase1 Phase 1 (Safety, PK/PD in healthy volunteers) Tox->Phase1 Phase2 Phase 2 (Efficacy, Dose-ranging in patients) Phase1->Phase2 Phase3 Phase 3 (Large-scale efficacy and safety) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: General Experimental Workflow for Anti-Obesity Drug Development.

References

Safety Operating Guide

Proper Disposal of TC-MCH 7c: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of TC-MCH 7c, a phenylpyridone derivative used in research. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with chemical waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound and its waste should occur within a well-ventilated chemical fume hood to minimize inhalation exposure.

In the event of exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.

  • Skin: Wash the affected area thoroughly with soap and water. Remove any contaminated clothing. If irritation develops or persists, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical assistance.

Hazardous Waste Determination

Therefore, as a precautionary measure, this compound waste should be treated as hazardous chemical waste. It is the responsibility of the waste generator to make a formal hazardous waste determination. Consult your institution's Environmental Health and Safety (EHS) department for a definitive classification and guidance on disposal procedures.

Quantitative Data Summary

Due to the limited publicly available data on the specific toxicology and environmental fate of this compound, a comprehensive quantitative data table is not possible. The following table summarizes the available chemical and safety information.

PropertyValueReference
Chemical Name 4-[(4-Fluorophenyl)methoxy]-1-[4-[2-(1-pyrrolidinyl)ethoxy]phenyl]-2(1H)-pyridinone
CAS Number 864756-35-4[3]
Molecular Formula C24H25FN2O3
Molecular Weight 408.47 g/mol
Appearance Solid[3]
Known Hazards Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.[3]
Storage Keep container tightly closed in a dry and well-ventilated place.[3]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound, treating it as a hazardous chemical waste.

1. Waste Collection:

  • Designate a specific, compatible, and clearly labeled container for this compound waste. This can include the original, empty stock container or a designated waste bottle.

  • The container must be made of a material that is chemically resistant to this compound and any solvents used in the waste mixture.

  • Never mix this compound waste with other incompatible chemical waste streams.

2. Labeling:

  • Properly label the hazardous waste container with the following information:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound " and any other chemical constituents in the waste.

    • The primary hazards associated with the chemical (e.g., "Toxic," "Irritant").

    • The date the waste was first added to the container.

    • The name and contact information of the principal investigator or laboratory.

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

  • The storage area should be equipped with secondary containment to prevent the spread of material in case of a leak.

  • Keep the container tightly closed except when adding waste.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Provide the EHS department with an accurate inventory of the waste, including the chemical name and quantity.

  • Follow all institutional and local regulations for the transfer and disposal of the waste.

5. Record Keeping:

  • Maintain meticulous records of all hazardous waste generated. This should include the chemical name, quantity, and the date of disposal.

  • Retain all documentation and manifests provided by the EHS or the waste disposal contractor for your records.

Experimental Protocols Cited

This document refers to standard laboratory safety and waste disposal protocols. No specific experimental protocols for this compound are cited for the purpose of this disposal guide.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

TC_MCH_7c_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Labeling cluster_storage Storage cluster_disposal Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select Compatible & Labeled Waste Container fume_hood->waste_container label_container Label with: 'Hazardous Waste' 'this compound' Date & Contact Info waste_container->label_container collect_waste Collect this compound Waste label_container->collect_waste store_waste Store in Designated & Secure Area collect_waste->store_waste secondary_containment Use Secondary Containment store_waste->secondary_containment contact_ehs Contact EHS for Pickup secondary_containment->contact_ehs Full or for Disposal record_keeping Maintain Disposal Records contact_ehs->record_keeping end End: Compliant Disposal record_keeping->end

Caption: Disposal workflow for this compound from generation to compliant disposal.

References

Personal protective equipment for handling TC-MCH 7c

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of TC-MCH 7c, a potent and selective melanin-concentrating hormone receptor 1 (MCH₁R) antagonist.[1][2] Adherence to these procedures is vital for ensuring the safety of laboratory personnel and the integrity of research outcomes.

Personal Protective Equipment (PPE) Requirements

The following table summarizes the mandatory personal protective equipment for handling this compound, based on established safety protocols.

Body AreaPersonal Protective Equipment (PPE)Specifications & Rationale
Respiratory Full-face supplied air respirator (if sole protection) or NIOSH (US) or CEN (EU) approved respiratorTo prevent inhalation of dust or aerosols, especially when handling the powdered form.[3]
Hands Chemical-resistant gloves (e.g., nitrile)Inspect gloves for integrity before use. Employ proper glove removal technique to avoid skin contact.[3]
Eyes Safety glasses with side-shields or gogglesTo protect eyes from splashes or airborne particles.[3]
Body Laboratory coatTo prevent contamination of personal clothing.

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural steps for the safe handling of this compound from receipt to use.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the container in a tightly closed, dry, and well-ventilated place.[3]

    • Recommended long-term storage temperature is -20°C.[3]

    • For short-term use, storage at 2-8°C is acceptable.[3]

  • Preparation for Use:

    • Work in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

    • Before handling, ensure all required PPE is correctly donned.

    • Allow the container to reach room temperature before opening to prevent condensation.

  • Weighing and Solution Preparation:

    • Handle the solid form with care to avoid creating dust.[3]

    • Use appropriate tools (e.g., spatula) for transferring the compound.

    • For preparing stock solutions, this compound is soluble in DMSO (up to 50 mM) and 1eq. HCl (up to 100 mM).[1][4]

    • When dissolving, add the solvent slowly to the compound.

  • During Use:

    • Avoid contact with eyes, skin, and clothing.[3]

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling.[3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste materials, including unused compound, contaminated consumables (e.g., pipette tips, gloves), and empty containers, in a designated and clearly labeled hazardous waste container.

  • Disposal Procedure:

    • Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.[3]

    • Do not allow the product to enter drains.[3]

    • Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

Workflow for Handling and Disposal of this compound

G Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area (Fume Hood) A->B C Weigh Solid Compound B->C Proceed to Handling D Prepare Stock Solution C->D E Perform Experiment D->E F Segregate Waste E->F G Dispose via EHS F->G H Decontaminate Work Area G->H I Remove PPE H->I

Caption: A flowchart illustrating the key stages for the safe handling and disposal of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TC-MCH 7c
Reactant of Route 2
Reactant of Route 2
TC-MCH 7c

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.